1-Bromo-1-chloropropane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
34652-54-5 |
|---|---|
Molecular Formula |
C3H6BrCl |
Molecular Weight |
157.44 g/mol |
IUPAC Name |
1-bromo-1-chloropropane |
InChI |
InChI=1S/C3H6BrCl/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
HYOAGWAIGJXNQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of 1-Bromo-1-Chloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-chloropropane is a halogenated alkane characterized by a chiral center at the first carbon atom, leading to the existence of two enantiomers, (R)- and (S)-1-bromo-1-chloropropane. This guide provides a comprehensive overview of its molecular structure, stereochemical properties, and key, albeit limited, currently available physicochemical data. Due to a notable scarcity of published experimental protocols and spectroscopic data for this specific compound, this document also outlines general synthetic approaches and expected analytical characteristics based on established principles of organic chemistry.
Molecular Structure and Properties
This compound possesses the chemical formula C₃H₆BrCl and a molecular weight of 157.44 g/mol .[1][2] The structure features a propane (B168953) backbone with a bromine and a chlorine atom attached to the first carbon atom. This substitution pattern renders the C1 carbon a stereocenter, as it is bonded to four different groups: a bromine atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a hydrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrCl | [1][2] |
| Molecular Weight | 157.44 g/mol | [1][2] |
| Boiling Point | 111 °C | [3] |
| IUPAC Name | This compound | [1] |
Stereochemistry
The chirality of this compound is a critical aspect of its molecular identity. The presence of a single chiral center gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-1-bromo-1-chloropropane and (S)-1-bromo-1-chloropropane based on the Cahn-Ingold-Prelog (CIP) priority rules.
The priority of the substituents on the chiral carbon is assigned as follows:
-
-Br (highest atomic number)
-
-Cl
-
-CH₂CH₃ (ethyl group)
-
-H (lowest atomic number)
The spatial arrangement of these substituents determines the R/S configuration.
References
(S)-1-Bromo-1-chloropropane: A Comprehensive Technical Guide for Advanced Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of the chiral molecule (S)-1-bromo-1-chloropropane. While specific experimental data for this compound is not extensively reported in publicly available literature, this document consolidates information on plausible stereospecific synthetic routes and expected characterization parameters. The proposed synthetic pathways are based on established organic chemistry reactions, offering a practical framework for its laboratory preparation. Characterization data is presented through a combination of information from closely related analogs and predicted spectroscopic values, providing a comprehensive profile for this versatile chiral building block. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who require access to chiral halogenated hydrocarbons.
Introduction
(S)-1-bromo-1-chloropropane is a chiral halogenated alkane with a stereocenter at the C1 position. The presence of two different halogen atoms on the same carbon, along with its chirality, makes it a potentially valuable, yet under-explored, building block in asymmetric synthesis. Its utility can be envisioned in the introduction of a chiral propyl fragment in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The differential reactivity of the carbon-bromine and carbon-chlorine bonds offers opportunities for selective sequential nucleophilic substitutions, further expanding its synthetic potential.
This guide outlines proposed stereospecific synthetic strategies for obtaining (S)-1-bromo-1-chloropropane and details the expected analytical characterization of the target molecule.
Synthesis of (S)-1-bromo-1-chloropropane
The enantioselective synthesis of (S)-1-bromo-1-chloropropane can be approached through stereospecific transformations of readily available chiral precursors. Two plausible synthetic routes are detailed below.
Route 1: Hunsdiecker Reaction of (S)-2-Chloropropanoic Acid
A potential route to (S)-1-bromo-1-chloropropane is the Hunsdiecker reaction of the silver salt of (S)-2-chloropropanoic acid. This reaction involves the decarboxylation of the silver carboxylate with bromine to yield the corresponding alkyl bromide. The Hunsdiecker reaction is known to proceed via a radical mechanism, and the stereochemical outcome at a chiral alpha-carbon can be variable, often leading to racemization. However, in some cases, retention of configuration has been observed.
Caption: Synthetic pathway from (S)-Alanine to (S)-1-bromo-1-chloropropane.
Step 1: Synthesis of (S)-2-Chloropropanoic Acid
-
(S)-Alanine is dissolved in 5 N hydrochloric acid and cooled to 0 °C.
-
A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for several hours and then allowed to warm to room temperature overnight.
-
The mixture is carefully degassed under vacuum to remove nitrogen oxides.
-
The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude (S)-2-chloropropanoic acid is purified by vacuum distillation.
Step 2: Synthesis of Silver (S)-2-chloropropanoate
-
(S)-2-Chloropropanoic acid is dissolved in water.
-
Silver oxide (Ag₂O) is added portion-wise with stirring.
-
The mixture is stirred at room temperature until the reaction is complete, as indicated by the cessation of gas evolution.
-
The resulting solution is filtered, and the water is removed under reduced pressure to yield the silver salt. The salt should be thoroughly dried under high vacuum.
Step 3: Hunsdiecker Reaction
-
A suspension of dry silver (S)-2-chloropropanoate in anhydrous carbon tetrachloride is prepared in a flask protected from light.
-
A solution of bromine in carbon tetrachloride is added dropwise with stirring.
-
The reaction mixture is gently heated to reflux until the evolution of carbon dioxide ceases.
-
The mixture is cooled, and the precipitated silver bromide is removed by filtration.
-
The filtrate is washed successively with aqueous sodium bisulfite solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude (S)-1-bromo-1-chloropropane is purified by fractional distillation under reduced pressure.
Route 2: Conversion of (S)-2-Chloropropan-1-ol
An alternative approach involves the conversion of a chiral alcohol, (S)-2-chloropropan-1-ol, to the geminal dihalide. This can potentially be achieved in a two-step process involving an intermediate tosylate, followed by nucleophilic substitution. A more direct, albeit challenging, approach could involve simultaneous or sequential halogenation. A plausible two-step conversion is outlined below.
Caption: Synthetic pathway from (S)-2-Chloropropan-1-ol.
Step 1: Synthesis of (S)-2-chloropropyl tosylate
-
(S)-2-chloropropan-1-ol is dissolved in pyridine and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the mixture is stirred at 0 °C for several hours.
-
The reaction is quenched by the addition of cold water.
-
The product is extracted with diethyl ether, and the organic layer is washed with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude tosylate.
Step 2: Synthesis of (S)-1-bromo-1-chloropropane
-
The crude (S)-2-chloropropyl tosylate is dissolved in acetone.
-
Sodium bromide (NaBr) is added, and the mixture is heated to reflux with stirring.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude (S)-1-bromo-1-chloropropane is purified by fractional distillation under reduced pressure.
Characterization of (S)-1-bromo-1-chloropropane
Due to the scarcity of experimental data for (S)-1-bromo-1-chloropropane, the following sections provide a combination of known data for the racemic mixture and related isomers, alongside predicted values.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₆BrCl | - |
| Molecular Weight | 157.44 g/mol | [Computed] |
| Boiling Point | 108-110 °C | [Experimental, racemic] |
| Density | 1.58 g/cm³ at 25 °C | [Predicted] |
| Appearance | Colorless liquid | [Expected] |
| Optical Rotation [α] | Not available | - |
Spectroscopic Data
The proton NMR spectrum of (S)-1-bromo-1-chloropropane is expected to show three distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.0 | Triplet | 1H | CH(Br)Cl |
| ~2.2-2.4 | Sextet | 2H | CH₂CH₃ |
| ~1.1-1.3 | Triplet | 3H | CH₂CH₃ |
Note: The chemical shifts are estimated based on the analysis of similar halogenated propanes.
The carbon-13 NMR spectrum is expected to show three signals corresponding to the three carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~60-65 | C1 (CH(Br)Cl) |
| ~30-35 | C2 (CH₂) |
| ~10-15 | C3 (CH₃) |
Note: The chemical shifts are estimated based on incremental rules and comparison with related compounds.
The mass spectrum of 1-bromo-1-chloropropane is expected to show a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The major expected fragments are:
| m/z | Fragment | Notes |
| 156, 158, 160 | [C₃H₆BrCl]⁺ | Molecular ion cluster |
| 121, 123 | [C₃H₆Cl]⁺ | Loss of Br radical |
| 77 | [C₃H₆Br]⁺ | Loss of Cl radical |
| 41 | [C₃H₅]⁺ | Propargyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Safety and Handling
(S)-1-bromo-1-chloropropane is expected to be a hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is likely to be flammable and an irritant. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This technical guide provides a framework for the synthesis and characterization of (S)-1-bromo-1-chloropropane. While experimental data is limited, the proposed synthetic routes offer viable pathways for its preparation from chiral precursors. The predicted characterization data serves as a useful reference for researchers undertaking the synthesis of this and related chiral halogenated compounds. Further research is warranted to establish detailed experimental procedures and to fully characterize the physical and spectroscopic properties of this potentially valuable chiral building block.
An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-bromo-1-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (R)-1-bromo-1-chloropropane. Given the importance of enantiomerically pure compounds in the pharmaceutical industry, this document outlines a proposed stereospecific synthetic route and details the analytical techniques required for its characterization and enantiomeric purity assessment.
Introduction
(R)-1-bromo-1-chloropropane is a chiral halogenated hydrocarbon with potential applications as a building block in asymmetric synthesis. The presence of a stereogenic center bearing both bromine and chlorine atoms makes it a versatile intermediate for the introduction of chirality and further functionalization in the development of novel therapeutic agents. The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide details a proposed synthetic pathway and the necessary analytical methodologies to ensure the production and verification of the desired (R)-enantiomer.
Proposed Stereospecific Synthesis of (R)-1-bromo-1-chloropropane
A plausible and effective strategy for the stereospecific synthesis of (R)-1-bromo-1-chloropropane involves the use of a readily available chiral precursor. A proposed synthetic route, outlined below, starts from the commercially available and enantiomerically pure (S)-2-bromopropanoic acid. This multi-step synthesis is designed to proceed with a high degree of stereochemical control.
Logical Workflow for the Proposed Synthesis:
An In-depth Technical Guide to the Chirality of 1-Bromo-1-chloropropane and Its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-chloropropane is a halogenated alkane featuring a single stereocenter, making it a fundamental model for studying the principles of chirality. This technical guide provides a comprehensive examination of the stereochemical nature of this compound, including the assignment of its absolute configuration using Cahn-Ingold-Prelog (CIP) rules. We present its physicochemical properties, outline generalized experimental protocols for its synthesis and enantiomeric resolution, and discuss its analytical characterization. The primary implication of its chirality lies in its utility as a simple chiral probe and a model compound for developing and validating stereoselective analytical methods and synthetic strategies.
Molecular Structure and Stereochemistry
The chirality of this compound originates from the carbon atom at the first position (C1). This carbon is a stereocenter because it is bonded to four different substituents: a bromine atom (-Br), a chlorine atom (-Cl), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H).[1][2] The presence of this chiral center means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-bromo-1-chloropropane and (S)-1-bromo-1-chloropropane.[2]
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic process involves prioritizing the four substituents attached to the chiral center based on their atomic number.
Priority Assignment:
-
Bromine (Br): Highest atomic number (Z=35), assigned Priority 1 .
-
Chlorine (Cl): Second-highest atomic number (Z=17), assigned Priority 2 .
-
Ethyl group (-CH₂CH₃): The first atom attached is carbon (Z=6). This takes precedence over the hydrogen atom, assigned Priority 3 .
-
Hydrogen (H): Lowest atomic number (Z=1), assigned Priority 4 .[1]
To assign the configuration, the molecule is oriented so that the lowest-priority substituent (Hydrogen) points away from the viewer.
-
If the sequence from Priority 1 → 2 → 3 proceeds in a clockwise direction, the configuration is designated (R) (from the Latin rectus).
-
If the sequence proceeds in a counter-clockwise direction, the configuration is designated (S) (from the Latin sinister).[1]
Physicochemical Properties
Enantiomers possess identical physical and chemical properties in an achiral environment. Differences only emerge in their interaction with other chiral entities, such as plane-polarized light or chiral molecules. Quantitative data for this compound is summarized below. Specific optical rotation values for the pure enantiomers are not widely reported in the literature, highlighting its primary role as a structural model rather than a well-characterized chiral reagent.
| Property | Value | Reference |
| Molecular Formula | C₃H₆BrCl | PubChem CID 36872 |
| Molecular Weight | 157.44 g/mol | PubChem CID 36872 |
| Boiling Point | ~111-115 °C (for isomeric mixture) | [3][4] |
| Chirality | Chiral at C1 | [2][5] |
| Specific Optical Rotation ([(\alpha)]D) | Not reported for pure enantiomers | - |
Synthesis and Enantiomeric Resolution
Synthesis of Racemic this compound
The synthesis of racemic this compound can be challenging due to the difficulty in achieving regioselectivity. Direct halogenation of propane (B168953) or 1-chloropropane (B146392) often leads to a mixture of constitutional isomers that are difficult to separate due to similar boiling points.[3][4][6]
A potential, more controlled synthetic approach could involve the conversion of propanal.
Proposed Protocol (Generalized):
-
Alpha-Chlorination of Propanal: Propanal is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to yield 2-chloropropanal (B1595544).
-
Reduction to Alcohol: The resulting 2-chloropropanal is reduced to 1-chloro-1-propanol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Bromination (Substitution): The hydroxyl group of 1-chloro-1-propanol is substituted with bromine using an appropriate brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), to yield the racemic this compound product.
-
Purification: The final product is purified from reaction byproducts and starting materials via fractional distillation.
Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is known as resolution. A classical method involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.[2]
Generalized Experimental Protocol for Classical Resolution:
-
Derivatization: The racemic this compound is reacted with a chiral nucleophile (e.g., an enantiomerically pure amine like (R)-1-phenylethylamine) in a suitable solvent. This substitution reaction (e.g., Sₙ2) creates a mixture of two diastereomers.
-
Diastereomer Separation: The resulting diastereomers will have different physical properties, such as solubility. They can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.
-
Regeneration of Enantiomer: The separated diastereomer is then treated to cleave the bond to the chiral auxiliary, regenerating the enantiomerically enriched this compound. This step must be carefully designed to avoid racemization at the stereocenter.
-
Analysis: The optical purity of the separated enantiomer is determined using polarimetry to measure the optical rotation and confirmed by chiral chromatography (GC or HPLC) to calculate the enantiomeric excess (ee).
Implications of Chirality and Applications
The primary significance of this compound in a research and development context is its role as a simple, unambiguous chiral molecule. Its implications are mainly in foundational and analytical chemistry.
-
Model for Stereochemical Studies: It serves as an excellent textbook example for teaching and understanding the concepts of stereocenters, enantiomers, and the application of CIP rules.[2][5]
-
Analytical Method Development: As a simple volatile chiral compound, it can be used as a test analyte for the development and validation of chiral separation techniques, particularly chiral gas chromatography (GC). Scientists developing new chiral stationary phases (CSPs) can use such simple molecules to probe the resolution capabilities and separation mechanisms of the phase.
-
Probe for Stereoselective Reactions: While not a widely used building block, its enantiomers could theoretically be employed in mechanistic studies of stereoselective reactions. The differential reactivity of the C-Br and C-Cl bonds, combined with the defined stereocenter, allows it to act as a probe for nucleophilic substitution reactions where stereochemical outcome (inversion or retention of configuration) is investigated.
-
Precursor in Asymmetric Synthesis: In principle, the pure enantiomers of this compound could serve as chiral synthons. For example, stereospecific substitution of one halide followed by another could introduce two new functional groups with a defined spatial relationship, making it a potential, albeit not common, starting material in the synthesis of more complex chiral molecules.[2]
Conclusion
This compound is a molecule of fundamental importance for illustrating the principles of chirality. While it lacks extensive application as a chiral auxiliary or building block in complex drug synthesis, its value should not be underestimated. It provides a clear and simple model for understanding stereochemical assignment, serves as a useful standard for the development of analytical separation techniques, and holds potential as a probe for studying stereoselective reaction mechanisms. For researchers and professionals in drug development, a firm grasp of the principles demonstrated by molecules like this compound is essential for tackling the far more complex stereochemical challenges encountered in modern medicinal chemistry.
References
- 1. (a) Draw the structures of: (i) (S)-1-bromo-1-chloropropane (ii) (1.. [askfilo.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]
- 4. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]
- 5. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]
- 6. studylib.net [studylib.net]
Spectroscopic Data of 1-Bromo-1-Chloropropane: A Technical Guide
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data for 1-Bromo-1-Chloropropane
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons. The chemical shift of the methine proton will be significantly downfield due to the deshielding effects of the adjacent bromine and chlorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH-BrCl | 5.5 - 6.0 | Triplet (t) | 1H |
| -CH₂- | 2.2 - 2.6 | Sextet | 2H |
| -CH₃ | 1.1 - 1.4 | Triplet (t) | 3H |
¹³C NMR: The carbon-13 NMR spectrum is predicted to show three signals. The carbon atom bonded to both bromine and chlorine will be the most deshielded and thus appear at the highest chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-BrCl | 60 - 70 |
| -CH₂- | 30 - 40 |
| -CH₃ | 10 - 15 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-halogen bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-H bend (alkane) | 1375 - 1470 | Medium |
| C-Cl stretch | 600 - 800 | Medium-Strong |
| C-Br stretch | 500 - 600 | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound will be characterized by a complex molecular ion region due to the presence of isotopes of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation is expected to involve the loss of the halogen atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion | Notes |
| 156, 158, 160 | [C₃H₆BrCl]⁺ | Molecular ion peaks, relative intensities will depend on isotopic abundance. |
| 77, 79 | [C₃H₆Cl]⁺ | Loss of Br radical. |
| 121, 123 | [C₃H₆Br]⁺ | Loss of Cl radical. |
| 41 | [C₃H₅]⁺ | Propyl cation, likely a stable fragment. |
Experimental Spectroscopic Data for Isomers of Bromo-chloropropane
For the purpose of comparison, the following tables summarize available experimental data for 1-bromo-2-chloropropane (B1583154) and 1-bromo-3-chloropropane (B140262).
Table 5: Experimental ¹H NMR Data for 1-Bromo-2-chloropropane
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH(Cl) | ~4.3 | Multiplet |
| CH₂(Br) | ~3.7 | Multiplet |
| CH₃ | ~1.7 | Doublet |
| Solvent: CDCl₃ |
Table 6: Experimental ¹³C NMR Data for 1-Bromo-3-chloropropane [1][2][3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-Cl | 43 |
| -CH₂- | 35 |
| C-Br | 30 |
| Solvent: Not specified |
Table 7: Experimental IR and MS Data for 1-Bromo-3-chloropropane [4][5][6]
| Spectroscopy | Key Features |
| IR (cm⁻¹) | C-H stretch: ~2965, C-H bend: ~1440, C-Cl stretch: ~730, C-Br stretch: ~650 |
| MS (m/z) | Molecular Ion: 156/158/160, Base Peak: 41 ([C₃H₅]⁺), Other Fragments: 77/79 ([C₃H₆Cl]⁺) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids. This separates the sample from any impurities before it enters the ion source.
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for creating fragment ions and a clear fragmentation pattern.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 35 to 200.
Visualizations
Caption: Predicted NMR assignments for this compound.
Caption: Predicted fragmentation pathways for this compound in MS.
References
- 1. brainly.com [brainly.com]
- 2. The { }^{13} \mathrm{C} NMR spectrum of 1 -bromo-3-chloropropane contains.. [askfilo.com]
- 3. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]
- 4. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 5. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 6. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
Thermodynamic Properties of 1-Bromo-1-Chloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-bromo-1-chloropropane. Due to a notable scarcity of experimental data for this specific compound, this document presents available computed data and the limited experimental data found in the literature. For comparative purposes, experimental data for the isomer 1-bromo-3-chloropropane (B140262) is also included. A significant portion of this guide is dedicated to detailing the established experimental protocols for determining the thermodynamic properties of haloalkanes, providing a foundational understanding for researchers in the field. This includes methodologies for measuring enthalpy of formation, heat capacity, entropy, and vapor pressure. A generalized experimental workflow for thermodynamic property determination is also visualized.
Introduction
This compound (C₃H₆BrCl) is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling of reaction kinetics and equilibria. These properties, including enthalpy of formation, entropy, Gibbs free energy of formation, heat capacity, and vapor pressure, govern the behavior of the substance under various conditions.
This guide aims to consolidate the available thermodynamic data for this compound, address the current data gaps, and provide detailed experimental methodologies relevant to its characterization.
Thermodynamic Data
A comprehensive search of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for this compound. The majority of available information is derived from computational estimations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its isomer, 1-bromo-3-chloropropane. It is critical to distinguish between experimental and computed values.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Units | Data Type |
| Molecular Weight | 157.44 | g/mol | Computed |
| Boiling Point | 111 | °C | Experimental |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 2.6 | Computed | |
| Topological Polar Surface Area | 0 | Ų | Computed |
Data sourced from PubChem and Stenutz. All properties are computed unless otherwise specified.
Table 2: Experimental Thermodynamic Properties of 1-Bromo-3-Chloropropane (Isomer)
| Property | Value | Units | Temperature (K) |
| Boiling Point | 143.3 | °C | 416.5 |
| Enthalpy of Vaporization (ΔvapH) | 37.55 | kJ/mol | 416.5 |
| Enthalpy of Vaporization (ΔvapH) | 42.0 | kJ/mol | 341 |
Data sourced from the NIST Chemistry WebBook.[1]
Experimental Protocols
The determination of thermodynamic properties for compounds like this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key thermodynamic measurements.
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of a liquid organic compound is typically determined indirectly using combustion calorimetry.
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the liquid (e.g., this compound) is encapsulated in a combustible container of known mass and heat of combustion.
-
Calorimeter Setup: The sealed sample is placed in a "bomb," a constant-volume stainless steel container, which is then pressurized with a large excess of pure oxygen.
-
Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited via an electrical fuse. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.
-
Calculation: The heat released by the combustion (q_comb) is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.), which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Correction Factors: Corrections are applied for the heat of combustion of the capsule and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation of the compound is then determined using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HCl).
Determination of Heat Capacity
The heat capacity (Cp) of a liquid is the amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius. Adiabatic scanning calorimetry is a precise method for its determination.
Methodology: Adiabatic Scanning Calorimetry
-
Calorimeter Cell: A known mass of the liquid sample is placed in a sealed calorimetric cell.
-
Adiabatic Shield: The cell is surrounded by an adiabatic shield, the temperature of which is controlled to be as close as possible to the temperature of the cell at all times. This minimizes heat loss to the surroundings.
-
Heating: A constant and precisely known electrical power (P) is supplied to a heater within the cell, causing the temperature of the sample and cell to increase.
-
Temperature and Time Measurement: The temperature of the cell (T) is measured as a function of time (t).
-
Calculation of Heat Capacity: The total heat capacity of the cell and sample (C_total) is determined from the heating rate (dT/dt) and the supplied power: C_total = P / (dT/dt).
-
Correction for Cell Heat Capacity: The heat capacity of the empty calorimetric cell is determined in a separate experiment. This value is then subtracted from the total heat capacity to obtain the heat capacity of the sample.
-
Molar Heat Capacity: The molar heat capacity is calculated by dividing the sample's heat capacity by the number of moles of the substance.
Determination of Standard Entropy
The standard entropy (S°) of a substance is determined from heat capacity measurements from near absolute zero to the standard temperature (298.15 K) and by accounting for the entropies of any phase transitions.
Methodology: Calorimetric and Spectroscopic Methods
-
Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase is measured from a very low temperature (e.g., ~10 K) up to its melting point using an adiabatic calorimeter.
-
Entropy of the Solid: The entropy of the solid at the melting point is calculated by integrating C_p/T from 0 K to the melting temperature. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T³ law.
-
Enthalpy and Entropy of Fusion: The enthalpy of fusion (ΔfusH) is measured at the melting point, and the entropy of fusion (ΔfusS) is calculated as ΔfusH/T_m.
-
Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
-
Entropy of the Liquid: The entropy increase in the liquid phase is calculated by integrating C_p(liquid)/T from the melting point to the standard temperature.
-
Total Calorimetric Entropy: The standard entropy at 298.15 K is the sum of the entropy of the solid at the melting point, the entropy of fusion, and the entropy increase in the liquid phase.
-
Spectroscopic Entropy Calculation: For ideal gases, the standard entropy can also be calculated using statistical mechanics from molecular parameters obtained from spectroscopic measurements (e.g., vibrational frequencies from infrared and Raman spectroscopy, and rotational constants from microwave spectroscopy). A comparison between calorimetric and spectroscopic entropies can reveal information about residual entropy in the solid at 0 K.
Determination of Vapor Pressure
Vapor pressure is a critical property for understanding the volatility of a substance. The static or dynamic method can be used for its determination.
Methodology: Static Method
-
Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities, typically by several freeze-pump-thaw cycles.
-
Temperature Control: The vessel is immersed in a constant-temperature bath, and the temperature is precisely controlled and measured.
-
Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the vessel becomes constant.
-
Pressure Measurement: The vapor pressure of the substance at the given temperature is directly read from the manometer.
-
Temperature Dependence: The measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature. The data can then be fitted to an equation such as the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound like this compound.
Caption: A flowchart illustrating the typical experimental procedures for determining the thermodynamic properties of a pure liquid compound.
Conclusion
The thermodynamic characterization of this compound is currently incomplete, with a clear lack of experimental data in the public domain. The data that is available is primarily computational. This guide has summarized the existing information and provided detailed, standard experimental protocols that can be employed to obtain the necessary thermodynamic parameters. The generation of reliable experimental data for the enthalpy of formation, heat capacity, entropy, and vapor pressure is essential for the safe and efficient application of this compound in research and industry. The presented workflow and methodologies offer a clear path for future experimental investigations to fill the existing data gaps.
References
A Technical Guide to the Solubility of 1-Bromo-1-Chloropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-1-chloropropane in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing the solubility of halogenated hydrocarbons and provides detailed experimental protocols for its determination. This guide is intended to be a practical resource for laboratory professionals, offering a framework for assessing the solubility of this compound and similar compounds.
Introduction
This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. Solubility dictates the choice of solvent for a particular application, influencing reaction rates, yields, and the ease of product isolation.
This guide outlines the expected solubility of this compound based on the principle of "like dissolves like" and provides detailed methodologies for the experimental determination of its solubility.
Predicted Solubility Profile
Based on the molecular structure of this compound, which features a polar carbon-halogen bond and a nonpolar alkyl chain, its solubility in organic solvents can be predicted qualitatively. The general principle of "like dissolves like" suggests that non-polar or weakly polar solutes will dissolve in non-polar or weakly polar solvents, while polar solutes are more soluble in polar solvents. Haloalkanes are generally considered to be soluble in common organic solvents.[1][2][3] The energy required to overcome the intermolecular attractions between haloalkane molecules is comparable to the energy released when new attractions are formed with organic solvent molecules.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane (B92381) | Non-polar | High | The non-polar alkyl chain of this compound will interact favorably with the non-polar hexane molecules through London dispersion forces. |
| Toluene (B28343) | Non-polar (aromatic) | High | Similar to hexane, toluene is a non-polar solvent that will readily dissolve this compound. |
| Diethyl Ether | Weakly polar | High | Diethyl ether has a small dipole moment and can effectively solvate the haloalkane. |
| Acetone | Polar aprotic | Moderate to High | Acetone is a polar aprotic solvent that should be a good solvent for this compound. |
| Ethanol (B145695) | Polar protic | Moderate | The polarity of ethanol will allow for some solubility, though the hydrogen bonding network of ethanol might be slightly disrupted. |
| Methanol | Polar protic | Moderate | Similar to ethanol, but its higher polarity might slightly reduce the solubility compared to ethanol. |
| Water | Polar protic | Low | This compound is expected to be poorly soluble in water due to its inability to form strong hydrogen bonds with water molecules.[4] |
Experimental Protocols for Solubility Determination
The quantitative determination of the solubility of a liquid solute like this compound in an organic solvent can be achieved through several experimental methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation.
Gravimetric Method
This is a classical and straightforward method for determining solubility.[5][6]
Methodology:
-
Preparation of a Saturated Solution:
-
In a thermostatically controlled vessel, add an excess of this compound (solute) to a known volume of the organic solvent.
-
Agitate the mixture (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
Maintain a constant temperature throughout the equilibration process, as solubility is temperature-dependent.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed to let the undissolved solute settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved droplets are transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the non-volatile solute.
-
Dry the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.
-
Solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).
-
Spectroscopic Method (UV-Vis or other)
If this compound exhibits a measurable absorbance at a specific wavelength where the solvent is transparent, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility.[7][8]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
- 1. quora.com [quora.com]
- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. ssgopalganj.in [ssgopalganj.in]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
Unlocking the Potential of 1-Bromo-1-Chloropropane: A Technical Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-chloropropane, a halogenated alkane with the chemical formula C₃H₆BrCl, represents a significant yet underexplored area of chemical research. While its isomers and related haloalkanes have found applications in various fields, dedicated studies on the synthesis, reactivity, and biological effects of this compound are conspicuously absent from the scientific literature. This technical guide aims to bridge this gap by proposing a roadmap for future research. By drawing analogies from well-documented haloalkanes, this paper outlines potential synthetic methodologies, predicts reactivity patterns, and hypothesizes metabolic and toxicological pathways. The objective is to provide a foundational resource for researchers poised to investigate this promising molecule, complete with detailed experimental protocols and data presentation frameworks to standardize future findings.
Introduction: The Enigma of this compound
Halogenated hydrocarbons are a cornerstone of synthetic organic chemistry and have played pivotal roles in the development of pharmaceuticals, agrochemicals, and materials science. While compounds like 1-bromopropane (B46711) and 1-bromo-3-chloropropane (B140262) have been the subject of numerous studies, this compound remains a chemical entity with minimal dedicated research.[1][2] The presence of two different halogens on the same carbon atom suggests unique reactivity and potential for stereospecific reactions, making it a compelling target for investigation.
This guide will systematically explore potential research avenues, providing a theoretical and practical framework for the scientific community.
Physicochemical Properties and Spectroscopic Characterization
To date, there is a lack of experimentally determined physicochemical and spectroscopic data for this compound. The initial step in any research endeavor should be the unambiguous synthesis and characterization of the compound.
Table 1: Predicted Physicochemical Properties of this compound and its Isomers
| Property | This compound (Predicted) | 1-Bromo-3-chloropropane | 1-Bromopropane | 1-Chloropropane |
| Molecular Formula | C₃H₆BrCl | C₃H₆BrCl | C₃H₇Br | C₃H₇Cl |
| Molecular Weight ( g/mol ) | 157.44 | 157.44[1] | 122.99 | 78.54 |
| Boiling Point (°C) | ~110-120 | 143.3 | 71 | 47 |
| Density (g/mL) | ~1.5 | 1.59 | 1.35 | 0.89 |
| LogP | ~2.5 | 2.09 | 2.10[3] | 1.83 |
Note: Properties for this compound are estimations based on trends observed in related haloalkanes.
Proposed Experimental Protocol for Spectroscopic Analysis
Objective: To obtain comprehensive spectroscopic data for synthesized this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Predict a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and a downfield multiplet for the methine proton.
-
¹³C NMR (100 MHz, CDCl₃): Predict three distinct signals corresponding to the three carbon atoms.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Key expected peaks include C-H stretching (2900-3000 cm⁻¹), C-Br stretching (500-600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show characteristic isotopic patterns for bromine and chlorine.
-
Synthesis and Reactivity: Exploring New Chemical Frontiers
The synthesis of this compound has not been well-documented. However, established methods for the halogenation of alkanes can be adapted.
Proposed Synthetic Pathways
dot
Caption: Proposed synthetic routes to this compound.
Predicted Reactivity
The carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond.[4] Consequently, the bromine atom in this compound is expected to be the more reactive site for nucleophilic substitution.
dot
Caption: Predicted nucleophilic substitution reactivity.
Proposed Experimental Protocol for Reactivity Studies
Objective: To investigate the relative reactivity of the C-Br and C-Cl bonds in this compound.
Methodology:
-
Reaction with a Nucleophile: React this compound with a soft nucleophile, such as sodium iodide in acetone (B3395972) (Finkelstein reaction).
-
Product Analysis: Analyze the reaction mixture over time using GC-MS to identify the products. The expected major product is 1-chloro-1-iodopropane, indicating the preferential substitution of bromide.
-
Kinetic Studies: Monitor the disappearance of the starting material and the appearance of the product(s) to determine the reaction kinetics and selectivity.
Potential Toxicological Profile: A Need for Caution and Investigation
Many halogenated propanes exhibit toxicity, including carcinogenicity, hepatotoxicity, and neurotoxicity.[5][6][7] It is plausible that this compound shares some of these toxicological properties.
Table 2: Known Toxicities of Related Halogenated Propanes
| Compound | Acute Toxicity | Carcinogenicity | Target Organs |
| 1-Bromopropane | Neurotoxicity, reproductive toxicity | Reasonably anticipated to be a human carcinogen[7] | Nervous system, reproductive organs |
| 1-Bromo-3-chloropropane | High acute inhalation toxicity[5] | Possibly carcinogenic to humans (Group 2B)[5] | Liver, lung, testes[5] |
| 1,2-Dibromo-3-chloropropane | High acute toxicity | Known human carcinogen | Liver, kidneys, reproductive organs |
Proposed Experimental Workflow for Toxicological Assessment
dot
Caption: A proposed workflow for toxicological evaluation.
Hypothesized Metabolic Pathways: Unraveling the Biological Fate
The metabolism of halogenated alkanes often proceeds via two main pathways: cytochrome P450-mediated oxidation and glutathione (B108866) (GSH) conjugation.[8] It is hypothesized that this compound will be metabolized similarly.
Proposed Metabolic Activation
dot
Caption: Hypothesized metabolic pathways of this compound.
Proposed Experimental Protocol for Metabolic Studies
Objective: To identify the major metabolic pathways and metabolites of this compound.
Methodology:
-
In Vitro Metabolism: Incubate this compound with liver microsomes (for P450-mediated metabolism) and with liver cytosol fortified with glutathione (for GST-mediated conjugation).
-
Metabolite Identification: Analyze the incubation mixtures using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to identify potential metabolites.
-
In Vivo Metabolism: Administer this compound to a rodent model and collect urine and feces. Analyze the excreta for metabolites identified in the in vitro studies.
Potential Applications in Drug Development and Organic Synthesis
The unique structural feature of having two different halogens on the same carbon atom could be exploited in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds could allow for sequential, site-selective reactions, making this compound a potentially valuable building block for complex molecules.
Conclusion and Future Directions
This compound is a molecule with untapped potential. The lack of fundamental data presents a significant opportunity for foundational research. This technical guide provides a comprehensive framework for initiating studies into its synthesis, characterization, reactivity, and biological activities. The proposed experimental protocols and data presentation formats are intended to encourage standardized and comparable future research in this nascent field. The exploration of this compound could lead to the discovery of new synthetic methodologies and a deeper understanding of the structure-activity relationships of halogenated compounds. It is imperative that future research is conducted with a strong emphasis on safety and a thorough toxicological evaluation to ensure responsible scientific advancement.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Propane, bromochloro- | C3H6BrCl | CID 36872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. certifico.com [certifico.com]
- 4. brainly.com [brainly.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Biochemical studies on the metabolic activation of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 1-Bromo-1-Chloropropane Synthesis for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-Bromo-1-Chloropropane, a Key Halogenated Alkane Intermediate
This whitepaper provides a detailed literature review of the synthetic routes for this compound, a geminal dihaloalkane with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of synthetic methodologies, experimental protocols, and quantitative data to facilitate further research and application.
Introduction
This compound is a halogenated propane (B168953) derivative characterized by the presence of both a bromine and a chlorine atom on the same carbon atom. This unique structural feature imparts specific reactivity, making it a valuable intermediate for the introduction of a propylidene moiety or for the stereoselective synthesis of more complex molecules. While various bromo-chloro-propane isomers exist, this review focuses specifically on the synthesis of the 1,1-disubstituted isomer.
Synthetic Approaches
The synthesis of this compound has been explored through several chemical transformations. The most prominent and effective method identified in the literature is the hydrohalogenation of a halo-substituted propene. Other potential but less explored or less selective routes include the direct halogenation of a suitable propyl halide.
Addition of Hydrogen Chloride to 1-Bromopropene
The most direct and seemingly exclusive method for the synthesis of this compound is the addition of hydrogen chloride (HCl) to 1-bromopropene. This reaction proceeds via an electrophilic addition mechanism.
Reaction: CH₃CH=CHBr + HCl → CH₃CH₂CH(Br)Cl
The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms (C2), and the chloride ion adds to the other carbon atom (C1), which is also bonded to the bromine atom. This leads to the exclusive formation of this compound.
Experimental Protocol:
-
Reaction Setup: A solution of 1-bromopropene in a suitable inert solvent (e.g., dichloromethane, diethyl ether) would be prepared in a reaction vessel equipped with a gas inlet and a cooling system.
-
Reagent Addition: Anhydrous hydrogen chloride gas would be bubbled through the solution at a controlled rate. The reaction temperature would likely be maintained at a low temperature (e.g., 0 °C to room temperature) to minimize potential side reactions.
-
Monitoring and Work-up: The reaction progress would be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the excess HCl would be removed, and the reaction mixture would be washed with a mild base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to yield the crude product.
-
Purification: The crude this compound would then be purified by fractional distillation under reduced pressure.
Logical Relationship of the Addition Reaction:
Caption: Electrophilic addition of HCl to 1-bromopropene.
Free-Radical Halogenation of 1-Chloropropane (B146392)
Another potential, though likely less selective, route to this compound is the free-radical bromination of 1-chloropropane. This method involves the substitution of a hydrogen atom with a bromine atom, initiated by a radical initiator such as UV light or a chemical initiator.
Reaction: CH₃CH₂CH₂Cl + Br₂ --(UV light/heat)--> Mixture of brominated products
However, free-radical halogenation of alkanes often leads to a mixture of constitutional isomers. In the case of 1-chloropropane, bromination can occur at any of the three carbon atoms, leading to this compound, 2-bromo-1-chloropropane (B110360), and 3-bromo-1-chloropropane. The selectivity of the reaction is influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). Therefore, abstraction of a hydrogen atom from the C2 position to form a secondary radical is generally favored, which would lead to 2-bromo-1-chloropropane as a major product. The formation of the desired this compound would likely be a minor product.
Experimental Workflow for Free-Radical Halogenation:
Caption: Workflow for free-radical bromination of 1-chloropropane.
Quantitative Data
Due to the limited availability of specific literature on the synthesis of this compound, a comprehensive table of quantitative data from various sources cannot be compiled at this time. Research efforts should focus on experimentally determining the optimal reaction conditions and yields for the proposed synthetic routes.
Conclusion and Future Outlook
The synthesis of this compound appears to be most effectively achieved through the electrophilic addition of hydrogen chloride to 1-bromopropene. This method is expected to be highly regioselective, yielding the desired product exclusively. However, there is a clear need for detailed experimental studies to establish a robust and scalable protocol, including optimization of reaction parameters and quantification of yields.
The free-radical halogenation of 1-chloropropane is a theoretically possible but likely non-selective method that would necessitate challenging purification steps to isolate the target compound.
For researchers and drug development professionals, the development of a reliable synthesis for this compound would provide access to a versatile building block for the creation of novel chemical entities with potential therapeutic applications. Future work should focus on the practical execution and detailed characterization of the addition reaction between 1-bromopropene and hydrogen chloride.
An In-depth Technical Guide to 1-bromo-1-chloropropane: Synthesis, Properties, and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-1-chloropropane is a chiral haloalkane with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, stereochemistry, and plausible synthetic routes based on established chemical principles, due to the limited direct historical and experimental data available for this specific compound. The guide also presents predicted and comparative spectroscopic data to aid in its characterization.
Introduction
This compound, with the chemical formula C₃H₆BrCl, is a halogenated propane (B168953) derivative. A key feature of this molecule is the presence of a stereocenter at the first carbon atom, which is bonded to four different substituents: a bromine atom, a chlorine atom, an ethyl group, and a hydrogen atom. This chirality makes it a potentially valuable building block in asymmetric synthesis. While specific historical records of its discovery and initial synthesis are not well-documented in readily available literature, its chemistry can be understood through the extensive knowledge of haloalkane synthesis and reactivity.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. However, its physical properties can be inferred from the general trends observed for haloalkanes and data from its isomers.[1][2][3][4][5]
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound (Predicted/Inferred) | 1-bromo-3-chloropropane (B140262) | 2-bromo-1-chloropropane |
| Molecular Formula | C₃H₆BrCl | C₃H₆BrCl | C₃H₆BrCl |
| Molecular Weight | 157.44 g/mol | 157.44 g/mol | 157.44 g/mol |
| Boiling Point | Likely between 110-140 °C | 143.3 °C | ~118 °C |
| Density | Expected to be > 1 g/mL | 1.59 g/mL at 25 °C | 1.464 g/cm³ |
| Chirality | Yes (at C1) | No | Yes (at C2)[6] |
| CAS Number | 34652-54-5 | 109-70-6 | 3017-95-6 |
Stereochemistry
The first carbon atom in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1-bromo-1-chloropropane and (S)-1-bromo-1-chloropropane.[7][8][9] The Cahn-Ingold-Prelog priority rules for the substituents on the chiral carbon are as follows:
-
-Br (highest atomic number)
-
-Cl
-
-CH₂CH₃
-
-H (lowest atomic number)
The spatial arrangement of these substituents determines the R/S configuration.
Caption: Substituent priorities on the chiral carbon of this compound.
Synthesis of this compound: Plausible Experimental Protocols
While a definitive historical synthesis of this compound is not readily found, two plausible synthetic routes can be proposed based on well-established reactions of alkanes and alkenes.
Route 1: Free Radical Halogenation of 1-chloropropane (B146392)
This method involves the substitution of a hydrogen atom on 1-chloropropane with a bromine atom, initiated by UV light. This reaction is known to be selective, with bromine radicals preferentially abstracting the most substituted hydrogen.[10][11][12][13][14]
Reaction:
CH₃CH₂CH₂Cl + Br₂ --(UV light)--> CH₃CH₂(CHBr)Cl + HBr
Experimental Protocol:
-
Reaction Setup: A solution of 1-chloropropane in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas inlet.
-
Initiation: The solution is irradiated with a UV lamp while bromine is added dropwise. The reaction mixture is maintained at a controlled temperature.
-
Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), the mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product can be purified by fractional distillation to isolate this compound.
Caption: Experimental workflow for the synthesis of this compound via free radical halogenation.
Route 2: Electrophilic Addition of HBr to 1-chloro-1-propene (B106547)
This method involves the addition of hydrogen bromide across the double bond of 1-chloro-1-propene. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromine will add to the more substituted carbon.[15][16][17][18][19]
Reaction:
CH₃CH=CHCl + HBr --> CH₃CH₂(CHBr)Cl
Experimental Protocol:
-
Reaction Setup: 1-chloro-1-propene is dissolved in a non-polar, aprotic solvent.
-
Addition: Gaseous hydrogen bromide is bubbled through the solution, or a solution of HBr in a suitable solvent is added. The reaction is typically carried out at a low temperature to minimize side reactions.
-
Work-up: The reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine.
-
Purification: The organic layer is dried, the solvent is evaporated, and the product is purified by fractional distillation.
Caption: Signaling pathway for the electrophilic addition of HBr to 1-chloro-1-propene.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is scarce. The following are predictions based on the analysis of its isomers and related compounds.[20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - CH₃ group: Triplet, upfield (lower ppm). - CH₂ group: Multiplet (sextet or more complex), intermediate ppm. - CH group: Triplet, downfield (highest ppm) due to the deshielding effect of both bromine and chlorine. |
| ¹³C NMR | - Three distinct signals corresponding to the three carbon atoms. - C1 (CHBrCl): Most downfield signal due to the attachment of two electronegative halogens. - C2 (CH₂): Intermediate signal. - C3 (CH₃): Most upfield signal. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A cluster of peaks due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks would be at m/z 156, 158, and 160. - Fragmentation: Loss of Br (M-79/81), loss of Cl (M-35/37), and cleavage of the C-C bonds. |
Conclusion
While the history of this compound's discovery is not prominent in scientific literature, its synthesis and properties can be confidently predicted based on fundamental principles of organic chemistry. Its chiral nature makes it a compound of interest for stereoselective synthesis. The experimental protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the potential applications of this versatile haloalkane. Further research into its specific reactivity and biological activity is warranted.
References
- 1. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. What are the Physical properties of Haloalkanes? [pw.live]
- 5. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 6. 2-Bromo-1-chloropropane - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. (a) Draw the structures of: (i) (S)-1-bromo-1-chloropropane (ii) (1.. [askfilo.com]
- 9. quora.com [quora.com]
- 10. Introduction to Free Radical Halogenation - Chad's Prep® [chadsprep.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. youtube.com [youtube.com]
- 15. ssgopalganj.in [ssgopalganj.in]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. franklychemistry.co.uk [franklychemistry.co.uk]
- 18. sarthaks.com [sarthaks.com]
- 19. homework.study.com [homework.study.com]
- 20. 1-Bromo-3-chloropropane(109-70-6) 1H NMR [m.chemicalbook.com]
- 21. 2-BROMO-1-CHLOROPROPANE(3017-95-6) 13C NMR [m.chemicalbook.com]
- 22. 1-Bromo-3-chloropropane(109-70-6) 13C NMR spectrum [chemicalbook.com]
- 23. The { }^{13} \mathrm{C} NMR spectrum of 1 -bromo-3-chloropropane contains.. [askfilo.com]
- 24. spectrabase.com [spectrabase.com]
- 25. 1-Bromo-3-chloropropane(109-70-6) MS [m.chemicalbook.com]
- 26. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 27. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]
- 28. Propane, 2-bromo-1-chloro- [webbook.nist.gov]
- 29. Propane, 1-bromo-3-chloro- [webbook.nist.gov]
- 30. youtube.com [youtube.com]
- 31. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 32. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 33. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 34. 1-Bromo-3-chloropropane | C3H6BrCl | MD Topology | NMR | X-Ray [atb.uq.edu.au]
An In-Depth Technical Guide to 1-Bromo-1-Chloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-chloropropane is a halogenated hydrocarbon with potential applications in organic synthesis and as a subject of study in toxicology and cellular biology. Its chemical structure, featuring two different halogen atoms on the same carbon, imparts specific reactivity and properties that are of interest to researchers in various fields. This technical guide provides a comprehensive overview of the identifiers, physicochemical properties, and known biological interactions of this compound, along with detailed experimental protocols relevant to its synthesis and study.
Chemical Identifiers and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 34652-54-5[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₃H₆BrCl[1] |
| SMILES | CCC(Cl)Br[1] |
| InChI | InChI=1S/C3H6BrCl/c1-2-3(4)5/h3H,2H2,1H3[1] |
| InChIKey | HYOAGWAIGJXNQH-UHFFFAOYSA-N[1] |
| Synonyms | Bromochloropropane, Propane, bromochloro-[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 157.44 g/mol [1] |
| Boiling Point | 111 °C[2] |
| Density | 1.528 g/cm³ |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water; soluble in organic solvents |
| XLogP3-AA | 2.6[1] |
| Exact Mass | 155.93414 Da[1] |
| Monoisotopic Mass | 155.93414 Da[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via free-radical halogenation of 1-chloropropane (B146392). This method relies on the initiation of a radical chain reaction, typically using UV light or a radical initiator. It is important to note that this reaction can produce a mixture of products, including di-halogenated and other isomers, necessitating careful control of reaction conditions and purification of the final product.
Materials:
-
1-chloropropane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
UV lamp (optional)
-
Reaction flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloropropane in a four-fold excess of anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approximately 0.02 equivalents) to the solution.
-
Initiation: The reaction can be initiated by either heating the mixture to reflux (around 77°C for CCl₄) or by irradiation with a UV lamp at room temperature. The use of both heat and a radical initiator is common to ensure an efficient reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of NBS (which is denser than the solvent and will sink) and the formation of succinimide (B58015) (which is less dense and will float). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining water-soluble byproducts. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Isolate the this compound from the solvent and any other byproducts by fractional distillation. The boiling point of this compound is approximately 111°C.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Biological Activity Assessment
This compound has been noted for its potential to interact with biological systems, specifically in the context of immune response and cell death.
This compound is suggested to be an activator of the Toll-like receptor 4 (TLR4) pathway. A common method to assess TLR4 activation is through the use of a reporter cell line, such as HEK-Blue™-hTLR4 cells. These cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™-hTLR4 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., Lipopolysaccharide - LPS)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK-Blue™-hTLR4 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound, along with positive and negative controls, to the cells.
-
Incubation: Incubate the plate for 18-24 hours in a CO₂ incubator at 37°C.
-
Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-3 hours at 37°C.
-
Measurement: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color change is proportional to the level of SEAP, and thus to the activation of the TLR4 pathway.
This compound is reported to induce the production of inflammatory cytokines in the human promyelocytic leukemia cell line, HL-60. The levels of secreted cytokines can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound. Include a positive control (LPS) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
-
Quantification: Determine the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve.
The compound is also implicated in triggering apoptosis in cells related to alopecia areata. A common method to detect apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation.
Materials:
-
Primary cells from alopecia areata lesions or a relevant cell line
-
This compound
-
TUNEL assay kit
-
Fluorescence microscope or flow cytometer
-
Fixation and permeabilization buffers
Procedure:
-
Cell Treatment: Culture the target cells and treat them with different concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde and then permeabilize them to allow the labeling enzyme to enter the nucleus.
-
TUNEL Staining: Perform the TUNEL staining according to the kit manufacturer's instructions. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
-
Analysis: Analyze the cells using a fluorescence microscope to visualize the apoptotic cells (which will show nuclear fluorescence) or by flow cytometry for a quantitative analysis of the apoptotic cell population.
Signaling Pathway and Experimental Logic
The reported biological activities of this compound suggest an interaction with the innate immune system and cellular apoptotic machinery. The following diagram illustrates the proposed signaling pathway and the logical flow of the experimental investigations.
Caption: Proposed signaling pathway and experimental validation for this compound.
Conclusion
This compound is a chemical compound with defined physical and chemical properties. Preliminary data suggests it may have interesting biological activities, including the ability to modulate immune responses through the TLR4 pathway and induce apoptosis. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing this compound and further investigating its biological effects. It is crucial to note that while general methodologies are presented, specific experimental conditions may require optimization for this particular compound. Further research is warranted to fully elucidate the mechanisms of action and potential applications of this compound in drug development and other scientific disciplines.
References
safety and handling precautions for 1-bromo-1-chloropropane
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-1-Chloropropane
Abstract
This technical guide provides comprehensive safety and handling information for this compound (CAS No: 34652-54-5). Due to the limited availability of extensive safety data for this specific isomer, this document also incorporates data from the closely related and more thoroughly studied isomer, 1-bromo-3-chloropropane (B140262) (CAS No: 109-70-6), to establish a robust safety protocol. Halogenated hydrocarbons require stringent safety measures due to their potential health hazards. This guide details hazard identification, personal protective equipment (PPE), handling and storage protocols, emergency procedures, and toxicological data to ensure safe laboratory practices.
Hazard Identification and Classification
This compound and its isomers are hazardous substances. They are flammable, toxic, and pose significant health risks through various exposure routes. The primary hazards include irritation to the skin, eyes, and respiratory system, with more severe effects including potential organ damage, mutagenicity, and carcinogenicity.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Flammable Liquids | H226: Flammable liquid and vapour.[3] | Danger | 🔥 |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] | Danger | 💀 |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled.[3] | ||
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Warning | ❗ |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | Warning | ❗ |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[4] | Danger | HEALTH HAZARD |
| Carcinogenicity | H350: May cause cancer.[4] | Danger | HEALTH HAZARD |
| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child.[4] | Danger | HEALTH HAZARD |
| STOT, Single Exposure | H335: May cause respiratory irritation.[4] | Warning | ❗ |
| Aquatic Hazard, Chronic | H412: Harmful to aquatic life with long lasting effects.[4] | - | - |
Note: Hazard classifications are primarily based on data for 1-bromo-3-chloropropane due to more extensive documentation.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆BrCl | [5] |
| Molecular Weight | 157.44 g/mol | [5] |
| CAS Number | 34652-54-5 | |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 108.9 °C at 760 mmHg | |
| Flash Point | 24.3 °C | |
| Density | 1.528 g/cm³ |
| Solubility | Insoluble in water. |[6] |
Exposure Controls and Personal Protection
Effective exposure control is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and respiratory exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles or a face shield.[7] | Protects against splashes and vapors that can cause severe eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][9] | Prevents skin contact and absorption. Halogenated solvents can penetrate some gloves, so proper selection is crucial.[9] |
| Body Protection | Chemical-resistant lab coat or apron.[1][3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator with an organic vapor cartridge.[1] | Required when working outside a fume hood or if airborne concentrations may exceed exposure limits.[1][10] |
Caption: Hierarchy of controls for managing chemical exposure risks.
Detailed Protocols for Handling and Storage
Standard Handling Protocol
Adherence to a strict protocol is essential when handling this compound.
-
Pre-Handling:
-
Conduct a thorough risk assessment for the planned procedure.
-
Ensure all necessary engineering controls are functioning correctly.
-
Don all required PPE as specified in Table 3.[7]
-
-
During Handling:
-
Perform all manipulations within a chemical fume hood.[8]
-
Ground and bond containers during transfer to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Avoid inhalation of vapors and any contact with skin and eyes.[7]
-
Keep containers tightly closed when not in use.[3]
-
Do not eat, drink, or smoke in the work area.[3]
-
-
Post-Handling:
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]
-
Keep containers tightly closed and sealed.[3]
-
Store in a locked cabinet or area accessible only to authorized personnel.[4]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum, zinc, magnesium).[2][8]
Emergency Procedures
First Aid Measures
Immediate action is critical in case of accidental exposure.
Table 4: First Aid Response
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11] |
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]
-
Ventilate & Isolate: Increase ventilation and eliminate all ignition sources (no smoking, sparks, or flames).[11]
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[2]
-
Contain: For small spills, absorb the material with a non-combustible inert absorbent such as sand, vermiculite, or earth.[1][2]
-
Collect: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste according to federal, state, and local regulations.[11]
Caption: Logical workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[3]
-
Specific Hazards: The substance is a combustible liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[11] Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and phosgene.[2][8]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1] Use water spray to keep fire-exposed containers cool.[11]
Toxicological Information
Toxicological data is crucial for understanding the health risks associated with exposure.
Table 5: Acute Toxicity Data (for 1-Bromo-3-chloropropane)
| Exposure Route | Endpoint | Value | Species | Source |
|---|---|---|---|---|
| Oral | LD50 | 930 - 1100 mg/kg | Rat | [2][13] |
| Inhalation (vapor) | LC50 | 7.27 mg/L/4h | Rat |[4][13] |
-
Carcinogenicity: Classified as possibly carcinogenic to humans (Group 2B) by IARC. Long-term inhalation exposure has been shown to cause cancer in experimental animals.[14][15]
-
Mutagenicity: Positive results in in-vitro mutagenicity tests suggest the substance is suspected of causing genetic defects.[4]
-
Reproductive Toxicity: May damage fertility and the unborn child based on animal studies.[2][4]
-
Target Organs: Chronic exposure may lead to liver and kidney damage.[1]
Disposal Considerations
This compound and its contaminated materials must be disposed of as hazardous waste.[11]
-
Do not empty into drains or release into the environment.[7][8]
-
Waste must be collected in sealed, properly labeled containers.
-
Consult with your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations for chemical waste disposal.[11][16]
Disclaimer: This document is intended as a guide for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for the specific chemical in use and follow all institutional and regulatory safety protocols.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1-BROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. 1-BROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. carlroth.com [carlroth.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
An In-depth Technical Guide on the Environmental Fate and Impact of 1-Bromo-1-Chloropropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data on the environmental fate and ecotoxicity of 1-bromo-1-chloropropane is limited in publicly available literature. The quantitative data presented in this guide are largely based on estimations from Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds. This guide should be used for informational and research planning purposes. Experimental verification is highly recommended.
Executive Summary
This compound is a halogenated organic compound with potential applications in various industrial and pharmaceutical processes. Understanding its environmental fate and ecotoxicological impact is crucial for responsible development and use. This technical guide provides a comprehensive overview of the known and predicted environmental behavior of this compound, including its physical and chemical properties, environmental persistence, degradation pathways, mobility, and potential ecological effects. Due to the scarcity of direct experimental data, this document emphasizes predictive models and outlines detailed experimental protocols for generating the necessary empirical data.
Physicochemical Properties
The environmental transport and fate of a chemical are fundamentally governed by its physical and chemical properties. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Data Source |
| Molecular Formula | C₃H₆BrCl | - |
| Molecular Weight | 157.44 g/mol | - |
| Boiling Point | 108.9 °C at 760 mmHg | Experimental |
| Density | 1.528 g/cm³ | Experimental |
| LogP (Octanol-Water Partition Coefficient) | 2.356 | Experimental |
| Water Solubility | Estimated: 1,500 mg/L | QSAR Estimation |
| Vapor Pressure | Estimated: 25.5 mmHg at 25°C | QSAR Estimation |
| Henry's Law Constant | Estimated: 0.001 atm-m³/mol | QSAR Estimation |
Environmental Fate
The environmental fate of this compound is determined by a combination of transport and transformation processes.
Environmental Persistence and Degradation
The persistence of this compound in the environment is dictated by its susceptibility to various degradation mechanisms.
| Environmental Compartment | Degradation Process | Estimated Half-Life | Data Source |
| Atmosphere | Photodegradation (reaction with OH radicals) | Days to Weeks | QSAR Estimation |
| Water | Hydrolysis | Months to Years | QSAR Estimation (based on similar structures) |
| Water/Soil | Biodegradation (Aerobic) | Weeks to Months | QSAR Estimation (likely slow) |
| Water/Soil | Biodegradation (Anaerobic) | Months to Years | QSAR Estimation (likely very slow) |
Degradation Pathways
The primary degradation pathways for this compound are expected to be hydrolysis and biodegradation, albeit at slow rates.
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral Amines via N-Alkylation of tert-Butanesulfinamide
Introduction
Chiral amines are fundamental building blocks in modern organic chemistry, with widespread applications in the pharmaceutical and agrochemical industries. Their presence is critical in a vast number of bioactive molecules, where stereochemistry often dictates therapeutic efficacy and selectivity. The development of robust and stereoselective methods for their synthesis is, therefore, a key focus of chemical research.
While the user's query specified the use of 1-bromo-1-chloropropane as a starting material, a literature survey reveals a lack of established, high-yielding, and stereoselective protocols for the direct synthesis of chiral amines from this particular substrate. Consequently, this document presents a detailed protocol for a more general and exceptionally reliable method for chiral amine synthesis: the diastereoselective N-alkylation of the chiral auxiliary, (R)-tert-butanesulfinamide, with a racemic secondary alkyl halide. This method, pioneered by Ellman, provides a robust pathway to enantioenriched chiral amines and is conceptually related to the user's interest in utilizing haloalkane precursors.
This application note provides a comprehensive, step-by-step protocol for the synthesis of a chiral secondary amine using 2-bromobutane (B33332) as a representative racemic alkyl halide.
Principle of the Method
The synthesis proceeds in three main stages, as illustrated in the workflow diagram below (Figure 1). First, the chiral auxiliary, (R)-tert-butanesulfinamide, is deprotonated with a strong base, typically sodium bis(trimethylsilyl)amide (NaHMDS), to form the corresponding nucleophilic sulfinamide anion.
In the second stage, this anion undergoes a nucleophilic substitution (SN2) reaction with a racemic secondary alkyl halide. The steric bulk and chirality of the tert-butanesulfinyl group directs the approach of the electrophile, resulting in a diastereoselective alkylation and the formation of a diastereomerically enriched N-alkylated sulfinamide.
Finally, the tert-butanesulfinyl auxiliary is cleaved under mild acidic conditions to afford the desired chiral primary amine as its hydrochloride salt, which can be neutralized to the free amine. The chiral auxiliary can often be recovered and recycled.
Experimental Protocol
3.1 Materials and Reagents
-
(R)-tert-Butanesulfinamide (≥98% ee)
-
2-Bromobutane (racemic, 99%)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 4.0 M solution in 1,4-dioxane
-
Methanol (B129727) (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents are moisture-sensitive.
3.2 Step-by-Step Procedure
Step 1: Diastereoselective N-Alkylation
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add (R)-tert-butanesulfinamide (1.21 g, 10.0 mmol, 1.0 equiv).
-
Purge the flask with argon or nitrogen gas.
-
Add anhydrous DMF (20 mL) via syringe to dissolve the sulfinamide.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add NaHMDS (2.0 M solution in THF, 5.5 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add racemic 2-bromobutane (1.64 g, 12.0 mmol, 1.2 equiv) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-(sec-butyl)-tert-butanesulfinamide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (gradient elution, e.g., 10% to 30% ethyl acetate (B1210297) in hexanes) to afford the product as a mixture of diastereomers.
Step 2: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(sec-butyl)-tert-butanesulfinamide (from the previous step, ~1.77 g, 10.0 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask.
-
Add HCl (4.0 M in 1,4-dioxane, 5.0 mL, 20.0 mmol, 2.0 equiv) dropwise at room temperature.
-
Stir the solution for 1 hour at room temperature. A white precipitate may form.
-
Concentrate the reaction mixture under reduced pressure to remove all volatiles.
-
The resulting solid is the chiral amine hydrochloride salt. To obtain the free amine, dissolve the salt in water (20 mL), cool to 0 °C, and basify to pH > 12 with 2 M NaOH.
-
Extract the free amine with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure (note: the free amine may be volatile) to yield the enantioenriched (S)-sec-butylamine.
Data Presentation
The N-alkylation of tert-butanesulfinamide with secondary alkyl halides typically proceeds with good yields and moderate to good diastereoselectivity. The diastereomeric ratio of the product can be determined by 1H NMR analysis of the crude product or by chiral HPLC/GC analysis of the final amine product.
| Entry | Alkyl Halide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 2-Bromobutane | N-((S)-sec-Butyl)-(R)-tert-butanesulfinamide | 85-95 | 80:20 to 90:10 |
| 2 | 2-Bromopentane | N-((S)-1-methylbutyl)-(R)-tert-butanesulfinamide | 82-90 | 85:15 to 92:8 |
| 3 | Cyclopentyl Bromide | N-(Cyclopentyl)-(R)-tert-butanesulfinamide | 88-96 | >95:5 |
Table 1: Representative yields and diastereoselectivities for the N-alkylation of (R)-tert-butanesulfinamide. Data is representative and may vary based on specific reaction conditions.
Visualization
The logical workflow for the synthesis is depicted below.
Figure 1. Workflow for the asymmetric synthesis of (S)-sec-butylamine.
Conclusion
The use of tert-butanesulfinamide as a chiral auxiliary provides a powerful and versatile strategy for the asymmetric synthesis of chiral amines from readily available racemic alkyl halides. The protocol detailed herein is robust, scalable, and offers good levels of diastereoselectivity, making it a valuable tool for researchers in synthetic chemistry and drug development. The final enantioenriched amine products serve as crucial intermediates for the synthesis of complex molecular targets.
Application Notes and Protocols for 1-bromo-1-chloropropane as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-1-chloropropane is a geminal dihaloalkane with potential as an alkylating agent in organic synthesis. Its structure presents two different halogen atoms on the same carbon, offering unique reactivity. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making the bromine atom the more likely leaving group in nucleophilic substitution reactions. This differential reactivity allows for the stepwise introduction of functionalities.
Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed experimental protocols for this compound as an alkylating agent. Much of the available information focuses on its constitutional isomer, 1-bromo-3-chloropropane, which exhibits different reactivity patterns, primarily in the formation of three-carbon linkages or cyclopropane (B1198618) rings.
Principle of Reactivity
The primary mode of action for this compound as an alkylating agent is through nucleophilic substitution. Given that bromide is a better leaving group than chloride, the initial reaction with a nucleophile is expected to displace the bromide ion, yielding a 1-chloro-1-substituted propane (B168953) derivative.
General Reaction Scheme:
Where Nu- represents a generic nucleophile (e.g., from an amine, alcohol/phenol (B47542), or thiol). Further reaction at the chlorinated carbon may be possible under more forcing conditions, but could also be complicated by elimination or rearrangement pathways.
Application: N-Alkylation of Amines
The introduction of a 1-chloropropyl group to a primary or secondary amine can be a valuable step in the synthesis of more complex nitrogen-containing molecules. The resulting α-chloroamine can be a precursor for further functionalization.
General Experimental Protocol for N-Alkylation:
-
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 to 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the N-(1-chloropropyl)amine derivative.
Application: O-Alkylation of Alcohols and Phenols
The Williamson ether synthesis provides a general framework for the O-alkylation of alcohols and phenols. Using this compound as the alkylating agent would yield 1-chloro-1-propoxy derivatives.
General Experimental Protocol for O-Alkylation:
-
Reactant Preparation: To a solution of the alcohol or phenol (1.0 equivalent) in a polar aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF), add a suitable base. For phenols, a milder base like potassium carbonate (K₂CO₃) (1.5 equivalents) is often sufficient. For less acidic alcohols, a stronger base such as sodium hydride (NaH) (1.1 equivalents, handled with care) may be necessary.
-
Formation of Alkoxide/Phenoxide: Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to ensure the formation of the corresponding alkoxide or phenoxide.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench carefully with water (especially if NaH was used). Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Application: S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily undergo S-alkylation with haloalkanes to form thioethers (sulfides). The reaction with this compound is expected to proceed efficiently to give 1-chloro-1-(alkylthio)propane derivatives.
General Experimental Protocol for S-Alkylation:
-
Reactant Preparation: Dissolve the thiol (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or acetonitrile.
-
Addition of Base: Add a base (1.05 equivalents), such as sodium ethoxide or potassium carbonate, to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition of Alkylating Agent: To the resulting solution, add this compound (1.0 to 1.1 equivalents) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor for completion by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude thioether can be purified by column chromatography if necessary.
Data Presentation
Due to the limited specific literature on the use of this compound as an alkylating agent, a table of quantitative data (yields, reaction times, etc.) cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates.
Visualizations
The following diagrams illustrate the proposed logical workflows and reaction pathways for the alkylation of various nucleophiles with this compound.
Caption: Workflow for the N-alkylation of amines.
Caption: Proposed pathway for O-alkylation.
Caption: Logical steps for S-alkylation of thiols.
Application Notes and Protocols: Enantioselective Reactions Involving 1-Bromo-1-chloropropane
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromo-1-chloropropane is a chiral haloalkane with a stereocenter at the carbon atom bonded to both bromine and chlorine. This structural feature makes it a potentially valuable, yet challenging, substrate for enantioselective synthesis, enabling the introduction of a stereochemically defined center into a target molecule. However, a comprehensive review of the scientific literature reveals a notable scarcity of published studies specifically detailing enantioselective reactions starting from this compound.
This document, therefore, aims to provide a foundational guide for researchers interested in exploring this area. It will cover:
-
Theoretical Potential: A discussion of the types of enantioselective reactions that could theoretically be applied to this compound, based on established principles of asymmetric catalysis.
-
Analogous Protocols: Detailed experimental protocols for well-established enantioselective reactions on analogous secondary alkyl halides. These protocols can serve as a starting point for developing methodologies for this compound.
-
Key Considerations: A summary of the challenges and critical parameters to consider when designing enantioselective transformations with this substrate.
Theoretical Framework for Enantioselective Reactions
The primary challenge in the enantioselective transformation of this compound lies in the selective reaction at the chiral center, either through nucleophilic substitution of one of the halogens or through a reaction that modifies the molecule while preserving or inverting the stereochemistry.
Potential Enantioselective Pathways:
-
Kinetic Resolution: A chiral catalyst could be employed to selectively react with one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enriched. This is a common strategy in asymmetric synthesis.
-
Dynamic Kinetic Resolution: This approach would involve the in-situ racemization of the starting material, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.
-
Enantioselective Nucleophilic Substitution: A chiral nucleophile or a combination of an achiral nucleophile with a chiral catalyst (e.g., a chiral phase-transfer catalyst) could potentially substitute one of the halogens with a high degree of stereocontrol. The differential lability of the C-Br and C-Cl bonds could be exploited for regioselectivity.
The following sections provide protocols for analogous systems that exemplify these theoretical approaches.
Application Note 1: Enantioselective Nucleophilic Substitution via Kinetic Resolution
Objective: To provide a general protocol for the kinetic resolution of a secondary alkyl halide using a chiral catalyst and a nucleophile. This can be adapted for this compound.
Reaction Principle: A chiral catalyst complexes with the substrate and/or the nucleophile to create diastereomeric transition states. One transition state is energetically favored, leading to a faster reaction for one enantiomer of the substrate.
Illustrative Reaction: Kinetic resolution of a secondary benzyl (B1604629) halide.
Experimental Protocol:
Materials:
-
Racemic secondary alkyl halide (e.g., 1-phenylethyl chloride) (1.0 equiv)
-
Chiral catalyst (e.g., a chiral Schiff base-metal complex or a chiral phosphine) (0.01 - 0.1 equiv)
-
Nucleophile (e.g., sodium azide, potassium cyanide) (0.5 - 0.6 equiv for kinetic resolution)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Stir the mixture at the desired temperature (e.g., room temperature) for 15-30 minutes to ensure dissolution and catalyst activation.
-
Add the racemic secondary alkyl halide to the solution.
-
In a separate flask, dissolve the nucleophile in an appropriate solvent (if necessary) and add it to the reaction mixture dropwise over a period of time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC, HPLC, or TLC) to determine the conversion and enantiomeric excess (ee) of the remaining starting material and the product.
-
Once the desired conversion (typically around 50% for optimal kinetic resolution) is reached, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted starting material and the product by column chromatography.
-
Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC or GC analysis.
Data Presentation:
| Entry | Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Starting Material) (%) | ee (Product) (%) |
| 1 | 5 | NaN₃ | Toluene | 25 | 24 | 52 | 95 (R) | 90 (S) |
| 2 | 10 | KCN | CH₂Cl₂ | 0 | 48 | 48 | 92 (R) | 88 (S) |
| Note: This is illustrative data for an analogous system. |
Experimental Workflow Diagram:
Application Note 2: Asymmetric Nucleophilic Substitution with a Chiral Phase-Transfer Catalyst
Objective: To provide a general protocol for the asymmetric synthesis of a chiral product from a prochiral or racemic starting material using a chiral phase-transfer catalyst.
Reaction Principle: A chiral quaternary ammonium or phosphonium (B103445) salt (the phase-transfer catalyst) transports an anionic nucleophile from an aqueous or solid phase into an organic phase containing the substrate. The chiral environment of the catalyst-nucleophile ion pair induces enantioselectivity in the substitution reaction.
Illustrative Reaction: Asymmetric alkylation of a glycine (B1666218) imine with a secondary alkyl halide.
Experimental Protocol:
Materials:
-
Prochiral substrate (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1.0 equiv)
-
Secondary alkyl halide (1.0-1.2 equiv)
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide) (0.01-0.1 equiv)
-
Base (e.g., 50% aqueous KOH, solid K₂CO₃)
-
Organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the prochiral substrate, the secondary alkyl halide, the chiral phase-transfer catalyst, and the organic solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or below).
-
Add the base (either as a solution or a solid) to the vigorously stirred mixture.
-
Continue stirring at the set temperature and monitor the reaction by TLC or GC.
-
Upon completion, add water and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The resulting product is typically deprotected (e.g., by acid hydrolysis) to yield the chiral product (e.g., an amino acid).
-
Determine the enantiomeric excess of the final product by chiral HPLC or by conversion to a diastereomeric derivative.
Data Presentation:
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 50% KOH | Toluene | 0 | 12 | 85 | 92 |
| 2 | 5 | K₂CO₃ | CH₂Cl₂ | -20 | 24 | 78 | 95 |
| Note: This is illustrative data for an analogous system. |
Logical Relationship Diagram:
Key Challenges and Considerations for this compound
-
Selectivity: A primary challenge is achieving selectivity between the C-Br and C-Cl bonds. The C-Br bond is generally more labile and would be expected to react preferentially in nucleophilic substitutions.
-
Steric Hindrance: While not excessively bulky, the ethyl group and two halogens present a degree of steric hindrance at the reaction center that must be overcome by the catalyst-nucleophile complex.
-
Racemization: The potential for racemization of the starting material or product under the reaction conditions must be carefully evaluated, especially if Sₙ1-type pathways are accessible.
-
Analytical Methods: The development of a reliable chiral analytical method (e.g., chiral GC or HPLC) is crucial for accurately determining the enantiomeric excess and for optimizing reaction conditions.
Application Notes and Protocols: The Utility of 1-Bromo-3-chloropropane in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromo-3-chloropropane (B140262) is a versatile difunctional alkylating agent extensively utilized in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring two different halogen atoms, allows for selective nucleophilic substitution reactions, making it a valuable building block in multi-step syntheses. The bromine atom, being a better leaving group than chlorine, typically reacts first, enabling the introduction of a 3-chloropropyl moiety, which can then be further functionalized in a subsequent step. This differential reactivity is crucial for constructing complex molecular architectures found in various drug classes, including antipsychotics, antiemetics, and lipid-lowering agents.
This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-chloropropane in the synthesis of key pharmaceutical intermediates.
Key Applications and Reaction Types:
1-Bromo-3-chloropropane primarily participates in nucleophilic substitution reactions, where it serves as an electrophile. The most common applications in pharmaceutical synthesis involve:
-
N-Alkylation: The reaction with primary or secondary amines to introduce a 3-chloropropyl group, which is a common side chain in many centrally acting drugs.
-
O-Alkylation: The reaction with phenols or alcohols to form aryl or alkyl ethers, respectively. This is a key step in the synthesis of drugs like Gemfibrozil.
The selectivity of the reaction (i.e., which halogen is displaced) can be controlled by the choice of nucleophile and reaction conditions. Generally, softer nucleophiles and milder conditions favor the displacement of the more labile bromine atom.
Application 1: Synthesis of Fluphenazine Intermediate
Fluphenazine is a typical antipsychotic drug of the phenothiazine (B1677639) class. A key step in its synthesis involves the N-alkylation of a piperazine (B1678402) derivative with a three-carbon linker, which can be derived from 1-bromo-3-chloropropane.
Experimental Protocol: Synthesis of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine
This protocol describes the synthesis of a key side-chain intermediate for Fluphenazine.
Reaction Scheme:
Caption: N-alkylation of 1-(2-hydroxyethyl)piperazine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2-hydroxyethyl)piperazine | 130.19 | 650 g | 5.0 |
| 1-Bromo-3-chloropropane | 157.44 | 395 g | 2.5 |
| Toluene | - | 1600 g | - |
Procedure:
-
To a reaction flask, add 1-bromo-3-chloropropane (395 g, 2.5 mol) and toluene (1600 g).[1]
-
While maintaining the temperature between 32-35 °C, add 1-(2-hydroxyethyl)piperazine (650 g, 5.0 mol) dropwise over approximately 2 hours.[1]
-
Stir the reaction mixture at 32-35 °C for 10 hours.[1]
-
After the reaction is complete, pass hydrogen chloride gas through the reaction system to adjust the pH to 8.[1]
-
Filter to remove any solid byproducts.
-
The filtrate is then subjected to distillation under reduced pressure to remove the toluene solvent and any unreacted 1-bromo-3-chloropropane.[1]
-
The resulting product is a viscous liquid.
Quantitative Data:
| Product | Yield |
| 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine | ~91% (470 g) |
Application 2: Synthesis of Chlorpromazine Intermediate
Chlorpromazine is another phenothiazine antipsychotic. Its synthesis involves the alkylation of 2-chlorophenothiazine (B30676) with N,N-dimethyl-3-chloropropylamine. The latter can be synthesized from 1-bromo-3-chloropropane.
Experimental Protocol: Synthesis of N,N-dimethyl-3-chloropropylamine
This protocol describes a general method for the synthesis of the key side-chain intermediate for Chlorpromazine via amination of 1-bromo-3-chloropropane.
Reaction Scheme:
Caption: Synthesis of N,N-dimethyl-3-chloropropylamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | A General Procedure's Molar Ratio |
| 1-Bromo-3-chloropropane | 157.44 | 1.0 eq |
| Dimethylamine | 45.08 | 2.0 eq |
| Base (e.g., K2CO3) | 138.21 | 2.0 eq |
| Solvent (e.g., Cyclohexane) | - | - |
Procedure:
-
Charge a reaction flask with 1-bromo-3-chloropropane (1.0 mole), potassium carbonate (2.0 moles), and a suitable solvent such as cyclohexane.
-
Stir the mixture.
-
Add dimethylamine (2.0 moles) dropwise, maintaining the reaction temperature below 35 °C using a cooling bath as needed.[2]
-
After the addition is complete, allow the reaction to stir overnight.
-
Monitor the reaction for the consumption of 1-bromo-3-chloropropane by a suitable method (e.g., GC).
-
Upon completion, add a saturated sodium bicarbonate solution to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer with a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the product.
Note: An alternative synthesis involves the reaction of 3-dimethylaminopropanol with a chlorinating agent like thionyl chloride.[3]
Application 3: Synthesis of Gemfibrozil Intermediate
Gemfibrozil is a lipid-lowering agent. Its synthesis can involve the O-alkylation of 2,5-dimethylphenol (B165462) with an intermediate derived from 1-bromo-3-chloropropane.
Experimental Workflow: Synthesis of Gemfibrozil
The synthesis of Gemfibrozil involves the preparation of an intermediate, 2,2-dimethyl-5-chloropentanoate, followed by its reaction with 2,5-dimethylphenol.
Caption: Synthetic pathway to Gemfibrozil.
Experimental Protocol: General O-Alkylation of a Phenol (B47542)
This protocol outlines a general procedure for the O-alkylation of a phenol with a chloropropyl derivative, which is a key reaction type in the synthesis of Gemfibrozil.
Materials:
| Reagent/Solvent | General Molar Ratio |
| Phenol Derivative | 1.0 eq |
| Chloropropyl Derivative | 1.0-1.2 eq |
| Base (e.g., NaOH, K2CO3) | 1.0-1.5 eq |
| Solvent (e.g., Toluene, DMSO) | - |
Procedure:
-
In a reaction vessel, dissolve the phenol derivative (e.g., 2,5-dimethylphenol) and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., toluene/dimethyl sulfoxide).
-
Add the chloropropyl intermediate (e.g., 2-methylpropyl 2,2-dimethyl-5-chloropentanoate).
-
Heat the reaction mixture and monitor for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves washing with water and brine to remove the base and other water-soluble impurities.
-
Extract the product into an organic solvent.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Summary of Key Reactions and Conditions
| Pharmaceutical | Intermediate from 1-Bromo-3-chloropropane | Key Reaction Type | General Conditions |
| Fluphenazine | 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine | N-Alkylation | Base (e.g., K2CO3), Solvent (e.g., Acetone, Toluene), 25-40 °C |
| Chlorpromazine | N,N-dimethyl-3-chloropropylamine | N-Alkylation | Base (e.g., K2CO3), Solvent (e.g., Cyclohexane), <35 °C |
| Gemfibrozil | 2-methylpropyl 2,2-dimethyl-5-chloropentanoate | O-Alkylation | Base (e.g., NaOH), Solvent (e.g., Toluene/DMSO) |
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in accordance with all applicable regulations. The reaction conditions provided are based on literature precedents and may require optimization for specific applications.
References
- 1. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 2. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-1-chloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-chloropropane is a halogenated alkane containing two different halogen atoms on the same carbon, making it a chiral center. This bifunctional electrophile presents opportunities for selective nucleophilic substitution, a cornerstone of synthetic organic chemistry. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for controlled, stepwise functionalization, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
The primary mechanism for nucleophilic substitution at a primary or secondary carbon bearing a halogen is the SN2 (bimolecular nucleophilic substitution) reaction. This reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. A key principle governing these reactions is the leaving group's ability, with bromide being a better leaving group than chloride due to its lower bond strength with carbon.[1] Consequently, nucleophilic attack on this compound is expected to proceed with high selectivity, displacing the bromide ion in the first instance.
These application notes provide a generalized protocol for conducting nucleophilic substitution reactions with this compound and discuss the expected selectivity and outcomes with various nucleophiles.
Principle of Selective Substitution
The C-Br bond is weaker than the C-Cl bond (average bond energies are approximately 276 kJ/mol for C-Br and 328 kJ/mol for C-Cl).[1] This difference in bond strength means that the bromide ion is a better leaving group. Therefore, when this compound is treated with one molar equivalent of a nucleophile, the reaction is expected to selectively yield the product of substitution at the bromine-bearing carbon, leaving the chlorine atom intact. This allows for subsequent reactions at the less reactive C-Cl bond if desired. For instance, in the related compound 1-bromo-3-chloropropane, reaction with sodium cyanide results in the selective displacement of the bromide to form 4-chlorobutanenitrile.[2]
The general scheme for this selective reaction is as follows:
CH₃CH₂CH(Br)Cl + Nu⁻ → CH₃CH₂CH(Nu)Cl + Br⁻
Where Nu⁻ represents a generic nucleophile.
Data Presentation: Expected Outcomes with Various Nucleophiles
The following table summarizes the expected major products and typical reaction conditions for the nucleophilic substitution of this compound with a selection of common nucleophiles. The conditions are based on general knowledge of SN2 reactions.[3][4]
| Nucleophile (Reagent) | Expected Major Product | Typical Solvent(s) | Typical Temperature |
| Hydroxide (NaOH) | 1-Chloro-1-propanol | Water, Ethanol/Water | Room Temp. to Reflux |
| Cyanide (NaCN) | 2-Chlorobutanenitrile | Acetone, DMSO, Ethanol | Room Temp. to 50°C |
| Azide (NaN₃) | 1-Azido-1-chloropropane | DMF, Acetone | 25°C to 80°C |
| Thiolate (R-SNa) | Alkyl-(1-chloro)propyl sulfide | Ethanol, THF | Room Temp. |
| Ammonia (NH₃) | 1-Chloro-1-propanamine | Ethanol, Methanol | Room Temp. (in excess) |
| Iodide (NaI) | 1-Chloro-1-iodopropane | Acetone | Reflux |
Note: This table presents expected outcomes based on established principles of nucleophilic substitution. Actual yields and optimal conditions may vary and require experimental optimization.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol outlines a general procedure for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Selected Nucleophile (e.g., Sodium Cyanide, Sodium Azide, etc.)
-
Anhydrous Solvent (e.g., Acetone, DMF, Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard workup reagents (e.g., water, organic solvent for extraction, brine, drying agent like MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the selected nucleophile (1.0 - 1.2 equivalents).
-
Solvent Addition: Add the appropriate anhydrous solvent under an inert atmosphere.
-
Substrate Addition: While stirring, add this compound (1.0 equivalent) to the mixture. If the reaction is exothermic, the addition should be done slowly, possibly in an ice bath.
-
Reaction: Stir the reaction mixture at the appropriate temperature (see table above for guidance). Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure substituted product.
-
Characterization: Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure.
Mandatory Visualizations
Reaction Mechanism
The diagram below illustrates the proposed SN2 mechanism for the nucleophilic substitution of this compound, highlighting the selective displacement of the bromide ion.
Caption: SN2 reaction of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of substituted products from this compound.
Caption: General experimental workflow diagram.
References
Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-1-Chloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 1-bromo-1-chloropropane. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for the selective insertion of magnesium at the C-Br bond, yielding 1-chloro-1-propylmagnesium bromide.[1][2] This versatile intermediate is a valuable tool in organic synthesis, particularly for the introduction of a 1-chloropropyl group in the development of novel pharmaceutical agents. This guide covers the reaction principles, experimental protocols, potential side reactions, and applications of this Grignard reagent.
Introduction
Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[3] Their synthesis from organic halides and magnesium metal is a fundamental transformation in organic chemistry.[3] In substrates possessing multiple halogen atoms, achieving selective Grignard reagent formation is crucial for controlled and predictable synthetic outcomes.[1] The reactivity of organic halides towards magnesium follows the order I > Br > Cl > F, a principle that can be exploited for chemoselective synthesis.[2]
This document focuses on the selective formation of a Grignard reagent from this compound. The greater reactivity of the carbon-bromine bond facilitates the preferential formation of 1-chloro-1-propylmagnesium bromide, leaving the chloro group intact for subsequent functionalization.[1][2]
Reaction Principle and Selectivity
The formation of the Grignard reagent from this compound proceeds via the oxidative insertion of magnesium into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the reaction occurs selectively at the bromine-bearing carbon.
DOT Script for Reaction Pathway
Caption: Selective Grignard reagent formation pathway.
Quantitative Data Summary
While specific experimental data for the Grignard reagent formation from this compound is not extensively reported, the following tables provide expected values based on analogous reactions with bromochloroalkanes and general principles of Grignard chemistry.[4][5]
Table 1: Typical Reaction Parameters for Grignard Formation
| Parameter | Value / Range | Notes |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Essential for stabilization of the Grignard reagent.[4] |
| Magnesium | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the alkyl bromide.[4] |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer.[2] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control.[4] |
| Reaction Time | 1 - 2 hours | Completion is typically indicated by the disappearance of magnesium.[4] |
| Expected Yield | 75 - 90% | Yields can be influenced by the purity of reagents and strictness of anhydrous conditions.[5][6] |
Table 2: Spectroscopic Data (Predicted)
| Data Type | Predicted Values for 1-Chloro-1-propylmagnesium bromide |
| ¹H NMR | Signals corresponding to the propyl chain protons, with shifts influenced by the adjacent chloro and magnesiobromide groups. |
| ¹³C NMR | A downfield signal for the carbon bearing the chloro and magnesiobromide groups, and signals for the other two carbons of the propyl chain. |
Note: Actual spectroscopic data should be obtained for experimental confirmation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective formation of Grignard reagents from bromochloroalkanes.[5] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
DOT Script for Experimental Workflow
Caption: Experimental workflow for Grignard reagent formation.
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. The entire apparatus should be flame-dried under vacuum or oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.1 eq.) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add enough anhydrous THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and a cooling bath may be necessary to control the rate of reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the 1-chloro-1-propylmagnesium bromide, which should be used immediately in the subsequent synthetic step.
Potential Side Reactions
The primary side reaction in Grignard reagent formation is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[7]
DOT Script for Side Reaction
Caption: Wurtz coupling side reaction.
To minimize this side reaction, it is recommended to add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Applications in Drug Development
The 1-chloro-1-propylmagnesium bromide reagent is a valuable building block in medicinal chemistry and drug development. It can be used to introduce the 1-chloropropyl moiety into a variety of molecular scaffolds. The remaining chlorine atom can then be displaced by nucleophiles or used in cross-coupling reactions to further elaborate the molecule.
Common Reactions of 1-Chloro-1-propylmagnesium bromide:
-
Reaction with Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively, containing a 1-chloropropyl group.[3]
-
Reaction with Esters: Leads to the formation of tertiary alcohols after double addition.[3]
-
Reaction with Carbon Dioxide: Produces a carboxylic acid after acidic workup.[3]
-
Nucleophilic Substitution: The chloride can be displaced by a variety of nucleophiles to introduce diverse functional groups.
These reactions enable the synthesis of complex molecules with potential biological activity, making this Grignard reagent a useful tool for the synthesis of new chemical entities in drug discovery programs.
References
Application Notes and Protocols: Use of Bromochloropropane Isomers in Nucleic Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Note on 1-bromo-1-chloropropane: Following a comprehensive review of available scientific literature, no specific studies, quantitative data, or established protocols detailing the direct application of This compound within polymerase chain reaction (PCR) have been identified. A singular product description from a chemical supplier suggests that this compound "can also be used for polymerase chain reaction studies," however, this claim is not substantiated by any provided experimental data or peer-reviewed articles[1].
In contrast, its isomer, 1-bromo-3-chloropropane (B140262) , is a well-documented and widely used reagent in molecular biology. Its primary application is as a phase-separation reagent for the isolation of high-quality RNA from biological samples, a critical upstream step for subsequent analysis by reverse transcription PCR (RT-PCR). Given the potential for confusion between these isomers, the following application notes and protocols focus on the established use of 1-bromo-3-chloropropane in workflows that are directly upstream of PCR-based studies.
Application of 1-Bromo-3-Chloropropane in RNA Isolation for Subsequent RT-PCR
1. Introduction
1-bromo-3-chloropropane (BCP) is a chemical reagent used as a substitute for chloroform (B151607) in the single-step method of RNA isolation using guanidinium (B1211019) thiocyanate-phenol-based solutions (e.g., TRI Reagent® or similar). The primary advantage of using BCP over chloroform is its lower toxicity. Additionally, it has been reported to reduce the contamination of the final RNA preparation with DNA. The purification of high-quality, intact RNA is essential for downstream molecular applications such as RT-qPCR, microarray analysis, and next-generation sequencing.
2. Principle
During RNA isolation with acidic guanidinium thiocyanate-phenol, the addition of BCP and subsequent centrifugation results in the separation of a mixture into three distinct phases:
-
An upper, colorless aqueous phase containing RNA.
-
A white interphase containing DNA.
-
A lower, organic phase containing proteins and lipids.
The RNA is then precipitated from the aqueous phase, typically with isopropanol (B130326).
3. Experimental Protocol: Total RNA Isolation Using 1-Bromo-3-Chloropropane
This protocol is a general guideline for the use of 1-bromo-3-chloropropane with a monophasic guanidinium thiocyanate-phenol reagent. Users should also consult the specific instructions provided by the manufacturer of their RNA isolation reagent.
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
Guanidinium thiocyanate-phenol solution (e.g., TRI Reagent®)
-
1-Bromo-3-chloropropane (BCP)
-
Isopropanol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and nuclease-free tips
-
Microcentrifuge
Procedure:
-
Homogenization:
-
Homogenize the biological sample in 1 mL of guanidinium thiocyanate-phenol solution per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Ensure complete lysis and homogenization of the sample.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.1 mL of 1-bromo-3-chloropropane per 1 mL of the guanidinium thiocyanate-phenol solution used.
-
Cap the tube securely and vortex vigorously for 15 seconds.
-
Incubate the mixture at room temperature for 2-15 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into the three phases described above.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube. Be cautious not to disturb the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of the initial guanidinium thiocyanate-phenol solution used.
-
Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of the initial guanidinium thiocyanate-phenol solution.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
4. Quantitative and Qualitative Assessment of Isolated RNA
Following isolation, the quantity and quality of the RNA should be assessed prior to its use in RT-PCR.
| Parameter | Method | Typical Acceptable Values |
| Concentration | UV-Vis Spectrophotometry (A260) | Dependent on sample type and starting material amount. |
| Purity (Protein) | A260/A280 Ratio | 1.8 - 2.1 |
| Purity (Organic) | A260/A230 Ratio | > 1.8 |
| Integrity | Agarose Gel Electrophoresis or Microfluidic Analysis (e.g., Agilent Bioanalyzer) | Intact ribosomal RNA bands (e.g., 28S and 18S for eukaryotic samples) with a 28S:18S ratio of ~2.0. High RNA Integrity Number (RIN) > 7.0. |
5. Visualization of the RNA Isolation Workflow
The following diagram illustrates the key steps in the RNA isolation protocol where 1-bromo-3-chloropropane is utilized.
Caption: Workflow for total RNA isolation using 1-bromo-3-chloropropane for phase separation.
References
Application of 1-Bromo-1-Chloropropane and Its Isomers in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated short-chain hydrocarbons are pivotal building blocks in the synthesis of a wide array of agrochemicals. Among these, 1-bromo-1-chloropropane and its structural isomers, such as 1-bromo-3-chloropropane (B140262), serve as versatile intermediates. Their utility stems from the differential reactivity of the carbon-halogen bonds, allowing for selective nucleophilic substitution reactions to construct more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of these reagents in the synthesis of key agrochemical compounds, including a widely used fungicide and an essential intermediate for herbicides and insecticides.
The strategic incorporation of a propyl or cyclopropyl (B3062369) moiety, facilitated by these reagents, can significantly influence the biological activity, metabolic stability, and target specificity of the final agrochemical product. The following sections detail the synthesis of the triazole fungicide, propiconazole (B1679638), which involves a brominated propane (B168953) derivative, and the synthesis of cyclopropylamine (B47189), a crucial precursor for various pesticides, originating from 1-bromo-3-chloropropane.
Application 1: Synthesis of the Fungicide Propiconazole
Propiconazole is a systemic triazole fungicide with a broad spectrum of activity against various fungal pathogens in crops.[1] The synthesis of propiconazole involves a multi-step process where a key intermediate is brominated to facilitate the subsequent introduction of the triazole ring. While the industrial synthesis starts from 2,4-dichloroacetophenone, the core transformation showcases the application of a brominated propane derivative in constructing the final active ingredient.
Synthetic Pathway Overview
The synthesis of propiconazole can be conceptually broken down into three main stages: ketalization, bromination, and nucleophilic substitution.
Quantitative Data for Propiconazole Synthesis
The following table summarizes the typical reaction conditions and yields for the key steps in the synthesis of propiconazole.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ketalization | 2,4-Dichloroacetophenone, 1,2-Pentanediol | Toluene, p-Toluenesulfonic acid (cat.) | Reflux | 4-8 | >95 |
| Bromination | Dioxolane Intermediate | Dichloromethane (B109758), Bromine | 35-40 | 1-3 | >97 |
| Nucleophilic Substitution | Brominated Intermediate, 1,2,4-Triazole Sodium Salt | N,N-Dimethylformamide (DMF) | 160 | 16 | ~45 |
Experimental Protocols
Step 1: Ketalization of 2,4-Dichloroacetophenone
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,4-dichloroacetophenone, 1,2-pentanediol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dioxolane intermediate.
Step 2: Bromination of the Dioxolane Intermediate
-
Dissolve the crude dioxolane intermediate in dichloromethane in a three-necked flask equipped with a dropping funnel and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to quench excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the brominated intermediate.
Step 3: Synthesis of Propiconazole
-
In a flask equipped with a reflux condenser, dissolve the brominated intermediate in N,N-dimethylformamide (DMF).
-
Add 1,2,4-triazole sodium salt (1.1 eq.) to the solution.
-
Heat the reaction mixture to 160 °C and maintain for 16 hours.[1]
-
Cool the mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain propiconazole.
Application 2: Synthesis of Cyclopropylamine via 1-Bromo-3-Chloropropane
Cyclopropylamine is a vital intermediate in the production of several agrochemicals, including certain herbicides and insecticides.[2][3] A common synthetic route to cyclopropylamine involves the use of 1-bromo-3-chloropropane as a starting material to first synthesize 4-chlorobutyronitrile (B21389), which is then cyclized.
Synthetic Pathway Overview
The synthesis proceeds through a nucleophilic substitution to form a nitrile, followed by an intramolecular cyclization.
Quantitative Data for 4-Chlorobutyronitrile Synthesis
The following table provides details for the synthesis of the key intermediate, 4-chlorobutyronitrile, from 1-bromo-3-chloropropane.
| Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-chloropropane, Potassium Cyanide | 96% Ethanol (B145695), Water | Reflux | 1.5 | 40-47 | [1] |
Experimental Protocols
Step 1: Synthesis of 4-Chlorobutyronitrile from 1-Bromo-3-chloropropane [1][4]
-
In a round-bottomed flask fitted with a reflux condenser and a stirrer, dissolve potassium cyanide (1.2 eq.) in water.[4]
-
Add 96% ethanol to the solution.
-
To this solution, add 1-bromo-3-chloropropane (1.0 eq.).
-
Heat the mixture to reflux with stirring for approximately 1.5 hours.[4]
-
After cooling, evaporate the ethanol under reduced pressure.
-
Add water to the residue to separate the oily product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Wash the combined organic extracts with a calcium chloride solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Fractionally distill the dried solution to obtain pure 4-chlorobutyronitrile (boiling point: 195-197 °C).[1]
Subsequent Steps to Cyclopropylamine
The resulting 4-chlorobutyronitrile can be converted to cyclopropanecarbonitrile via an intramolecular cyclization reaction using a strong base like sodium amide in liquid ammonia (B1221849) or sodium hydroxide (B78521) in DMSO.[5] The cyclopropanecarbonitrile is then reduced to cyclopropylamine using a suitable reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.
Conclusion
This compound and its isomers are valuable and versatile reagents in the synthesis of agrochemicals. The examples of propiconazole and cyclopropylamine synthesis highlight their role as key building blocks for introducing propyl and cyclopropyl moieties. The provided protocols offer a foundational understanding for researchers and professionals in the field of agrochemical development to leverage these halogenated alkanes in the design and synthesis of novel and effective crop protection agents. Careful control of reaction conditions is crucial to ensure high yields and minimize side products.
References
Synthetic Routes to Derivatives of 1-Bromo-1-Chloropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-bromo-1-chloropropane and its subsequent conversion into various derivatives. The methodologies outlined are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of this compound
The primary and most efficient route for the preparation of this compound is the electrophilic addition of hydrogen chloride (HCl) to 1-bromopropene. This reaction follows Markovnikov's rule, where the proton adds to the carbon with the most hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate. The subsequent attack by the chloride ion results in the exclusive formation of this compound.[1][2]
Experimental Protocol: Addition of HCl to 1-Bromopropene
Materials:
-
1-Bromopropene
-
Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)
-
Anhydrous diethyl ether (or other inert solvent)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a fume hood, dissolve 1-bromopropene in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-cooled solution of HCl in the same solvent dropwise with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cease the addition of HCl and allow the mixture to warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Quantitative Data:
| Product | Starting Material | Reagent | Expected Yield | Analytical Data |
| This compound | 1-Bromopropene | HCl | High (specific % not cited) | NMR, GC-MS, IR |
Synthetic Routes to Derivatives of this compound
This compound serves as a versatile precursor for the synthesis of various derivatives through nucleophilic substitution reactions. The carbon atom bonded to both bromine and chlorine is electrophilic and susceptible to attack by nucleophiles. Due to the presence of two different leaving groups, the selectivity of the substitution may depend on the reaction conditions and the nature of the nucleophile. Generally, bromide is a better leaving group than chloride.
Synthesis of Ethers
Ethers can be prepared from this compound via the Williamson ether synthesis, where an alkoxide reacts with the alkyl halide. Given that this compound is a secondary halide, elimination reactions can be a competing pathway, especially with sterically hindered or strongly basic alkoxides.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (solid or solution in methanol)
-
Anhydrous methanol (B129727) or other polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent.
-
Add a solution of sodium methoxide in methanol dropwise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, quench the mixture by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 1-bromo-1-methoxypropane by distillation or column chromatography.
Quantitative Data:
Specific yield and spectroscopic data for this reaction were not found in the provided search results. The table below is a template for expected data.
| Product | Starting Material | Nucleophile | Expected Yield | Analytical Data |
| 1-Bromo-1-methoxypropane | This compound | Sodium methoxide | Moderate to Good | ¹H NMR, ¹³C NMR, MS |
Synthesis of Amines
Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia (B1221849) or the corresponding amines. The reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as the initially formed amine is also nucleophilic. Using a large excess of ammonia can favor the formation of the primary amine.
Materials:
-
This compound
-
Ammonia (concentrated aqueous solution or in ethanol) or desired primary/secondary amine
-
Ethanol or other suitable solvent
Procedure:
-
In a sealed tube or a pressure reactor, dissolve this compound in ethanol.
-
Add a concentrated solution of ammonia or the desired amine (in excess to favor monosubstitution).
-
Heat the mixture to an appropriate temperature (e.g., 50-100°C) for several hours.
-
After cooling, carefully open the reaction vessel in a fume hood.
-
Remove the solvent and excess amine under reduced pressure.
-
Treat the residue with a base (e.g., NaOH solution) to deprotonate the ammonium (B1175870) salt and liberate the free amine.
-
Extract the amine with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by distillation or chromatography.
Quantitative Data:
Specific yield and spectroscopic data for this reaction were not found in the provided search results. The table below is a template for expected data.
| Product | Starting Material | Nucleophile | Expected Yield | Analytical Data |
| 1-Amino-1-bromo-1-chloropropane derivative | This compound | Ammonia/Amine | Variable | ¹H NMR, ¹³C NMR, MS |
Synthesis of Thioethers
Thioethers (sulfides) can be prepared by reacting this compound with a thiol or a thiolate salt. Thiolates are potent nucleophiles, and this reaction is generally efficient.
Materials:
-
This compound
-
Sodium thiomethoxide or methanethiol (B179389) and a base (e.g., sodium hydroxide)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare sodium thiomethoxide by reacting methanethiol with a base like sodium hydroxide (B78521) or use commercially available sodium thiomethoxide.
-
Under an inert atmosphere, dissolve this compound in an anhydrous polar aprotic solvent.
-
Add the sodium thiomethoxide solution to the stirred solution of the alkyl halide at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Quantitative Data:
Specific yield and spectroscopic data for this reaction were not found in the provided search results. The table below is a template for expected data.
| Product | Starting Material | Nucleophile | Expected Yield | Analytical Data |
| 1-Bromo-1-chloro-1-(methylthio)propane | This compound | Sodium thiomethoxide | Good to High | ¹H NMR, ¹³C NMR, MS |
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic routes described above.
Caption: Synthetic pathways to this compound and its derivatives.
Experimental Workflow
The general workflow for the synthesis and purification of this compound derivatives is depicted below.
Caption: General experimental workflow for the synthesis of derivatives.
References
Application Note: Analysis of 1-Bromo-1-Chloropropane by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a detailed method for the analysis of 1-bromo-1-chloropropane using Gas Chromatography (GC). This compound is a halogenated hydrocarbon that may be present as a reactant, intermediate, or potential genotoxic impurity (PGI) in various chemical and pharmaceutical manufacturing processes. Due to its volatility and chemical properties, GC is an ideal analytical technique for its separation and quantification. This protocol provides comprehensive guidelines on sample preparation, instrument configuration, and data analysis, primarily utilizing a GC system equipped with either a Mass Spectrometry (MS) or an Electron Capture Detector (ECD) for high sensitivity and selectivity.
Introduction
This compound (C₃H₆BrCl) is a halogenated alkane.[1] Its analysis is critical for process control, impurity profiling in active pharmaceutical ingredients (APIs), and environmental monitoring. Halogenated hydrocarbons are often targeted for analysis due to their potential toxicity.[2] Gas chromatography offers a robust and reliable method for separating volatile compounds like this compound from a sample matrix.[3][4] The choice of detector, such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS), which provides definitive identification and structural information, is crucial for achieving low detection limits and accurate quantification.[5][6][7] This application note provides a generalized yet detailed protocol that can be adapted for specific matrices.
Experimental Protocol
This protocol details the necessary steps for analyzing this compound using a GC-MS or GC-ECD system.
2.1 Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Solvent (Diluent): Methanol or Dichloromethane (GC Grade or equivalent)
-
Carrier Gas: Helium (99.999% purity) or Nitrogen (99.999% purity)
-
Sample Vials: 2 mL clear glass vials with PTFE-lined septa
-
For Headspace analysis: 20 mL headspace vials with magnetic screw caps[2]
2.2 Instrumentation
A gas chromatograph equipped with a capillary column injection port and a suitable detector is required.
-
Gas Chromatograph: Agilent 8860 GC, Shimadzu GC-2010, or equivalent.
-
Detector: Mass Spectrometer (MS) or Electron Capture Detector (ECD). An MS is preferred for its high selectivity.[5][8]
-
Autosampler: For automated injection.
-
Data System: Chromatography data acquisition and processing software (e.g., Agilent OpenLab CDS, Shimadzu GC-MS solutions).
2.3 Sample and Standard Preparation
2.3.1 Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (Methanol). This solution is the primary stock solution.
2.3.2 Working Standard Solutions
-
Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution.
-
For impurity analysis, typical concentration ranges may be from 0.1 µg/mL to 10 µg/mL, depending on the required limit of quantification (LOQ).
2.3.3 Sample Preparation (for API analysis)
-
Accurately weigh a specified amount of the active pharmaceutical ingredient (e.g., 250 mg) into a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent, sonicate to dissolve, and then dilute to the mark with the same diluent.
-
The final concentration of the API would be 25 mg/mL.[8]
-
Filter the solution through a 0.45 µm PTFE syringe filter if particulate matter is present.
Note: For solid or complex liquid matrices where non-volatile components can contaminate the GC system, headspace sampling is a highly recommended alternative to direct liquid injection.[9][10]
2.4 Chromatographic Conditions
The following table summarizes the recommended GC conditions. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | DB-624, HP-5ms, or similar mid-polarity phase (e.g., 6% cyanopropylphenyl/94% dimethylpolysiloxane); Dimensions: 30 m x 0.25 mm ID, 1.4 µm film thickness. A wax-type column can also be considered.[8] |
| Carrier Gas | Helium or Nitrogen[6][8] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow mode) |
| Injector Temperature | 200 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Ratio 1:20 to 1:50)[8] |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 220 °C. Hold: 5 min. |
| Detector | Mass Spectrometer (MS) |
| Ion Source Temp | 230 °C |
| Interface Temp | 240 °C |
| Mode | Electron Ionization (EI) at 70 eV |
| Acquisition | Scan (m/z 40-200) or Selective Ion Monitoring (SIM) for higher sensitivity. |
| Electron Capture Detector (ECD) | |
| Detector Temp | 300 °C |
| Makeup Gas | Nitrogen |
| Makeup Flow | 25 mL/min |
Data Presentation and Expected Results
Quantitative analysis is performed by creating a calibration curve from the working standard solutions. The peak area of this compound is plotted against its concentration. The concentration in the sample is determined from this curve. The retention time for this compound must be confirmed by injecting a pure standard under the specified conditions. Given its structure and boiling point, it is expected to elute before heavier, less volatile components.
Table of Expected Performance Characteristics
| Parameter | Target Value |
| Retention Time (RT) | To be determined experimentally (dependent on exact conditions) |
| Correlation Coefficient (r²) | > 0.998 for the calibration curve |
| Limit of Detection (LOD) | < 0.1 µg/mL (instrument-dependent) |
| Limit of Quantification (LOQ) | < 0.5 µg/mL (instrument-dependent) |
| Precision (%RSD) | < 10% at the LOQ |
| Accuracy (% Recovery) | 80 - 120% |
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the GC analysis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. shimadzu.com [shimadzu.com]
- 3. homework.study.com [homework.study.com]
- 4. research.wur.nl [research.wur.nl]
- 5. ysi.com [ysi.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: HPLC Analysis of Nucleophilic Substitution Reactions Involving 1-bromo-1-chloropropane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-bromo-1-chloropropane is a chiral halogenated alkane that serves as a versatile building block in organic synthesis. Its two distinct halogen atoms, bromine and chlorine, offer differential reactivity towards nucleophiles, making it a valuable substrate for investigating nucleophilic substitution reactions. Monitoring the progress of these reactions, identifying the products, and quantifying the components of the reaction mixture are crucial for optimizing reaction conditions and for the characterization of the resulting products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of reactants, products, and byproducts. This application note provides a detailed protocol for the HPLC analysis of a representative nucleophilic substitution reaction of this compound.
Reaction Scheme
A common reaction involving this compound is a nucleophilic substitution. In this example, we consider the reaction with a generic nucleophile (Nu⁻), which can lead to two substitution products and a potential elimination byproduct.
The chiral center at the first carbon atom means that if a chiral nucleophile is used, diastereomeric products can be formed. For the purpose of this application note, we will focus on the separation of the main components of the reaction mixture.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Nucleophile (e.g., sodium methoxide, sodium azide)
-
Reaction solvent (e.g., Methanol, Acetonitrile, HPLC grade)
-
Quenching solution (e.g., deionized water)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
HPLC grade Hexane
-
HPLC grade Isopropanol
Instrumentation and Columns
-
HPLC system with a UV detector
-
For Reversed-Phase Analysis: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
For Chiral Separation: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm particle size)
Reaction Monitoring Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the appropriate reaction solvent.
-
Initiation: Add the nucleophile to the reaction mixture to initiate the reaction.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: Inject the filtered sample into the HPLC system for analysis.
HPLC Method for Reaction Monitoring (Reversed-Phase)
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-10 min: 40% A, 60% B
-
10-15 min: Gradient to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-25 min: Return to 40% A, 60% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
HPLC Method for Chiral Separation (Normal Phase)
-
Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the HPLC analysis of the reaction of this compound with a nucleophile at a specific time point.
Table 1: Reversed-Phase HPLC Analysis of Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (mM) |
| This compound | 12.5 | 158,400 | 25.0 |
| Product 1 | 8.2 | 95,200 | 15.0 |
| Product 2 | 9.1 | 31,600 | 5.0 |
| Byproduct | 14.8 | 6,300 | 1.0 |
Table 2: Chiral HPLC Analysis of this compound
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-1-bromo-1-chloropropane | 15.3 | 78,500 | 98.0 |
| (S)-1-bromo-1-chloropropane | 18.1 | 1,500 |
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this application note.
Caption: Experimental workflow for HPLC analysis of reactions.
Caption: Logical relationship for selecting the appropriate HPLC method.
Application Notes and Protocols: The Role of 1-Bromo-1-chloropropane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-chloropropane is a versatile difunctional electrophile that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its distinct reactivity, stemming from the differential lability of the bromine and chlorine atoms, allows for sequential and controlled reactions with a range of nucleophiles. This property makes it a key reagent for the construction of small, strained heterocyclic rings, which are important motifs in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of thietanes, azetidines, and oxetanes utilizing this compound and its structural analogs.
Synthesis of Thietanes
The reaction of 1-bromo-3-chloropropane (B140262) with a sulfur nucleophile is a direct and efficient method for the synthesis of thietane (B1214591), a four-membered sulfur-containing heterocycle. The higher reactivity of the carbon-bromine bond allows for the initial nucleophilic attack by the sulfur reagent, followed by an intramolecular cyclization via displacement of the chloride.
Application Note 1: Synthesis of Thietane using Thiourea (B124793) and NaOH
This method provides a reliable route to thietane in a good yield. Thiourea initially acts as the sulfur source, which upon hydrolysis in the presence of a strong base, forms the sulfide (B99878) anion in situ for the cyclization reaction.
Table 1: Quantitative Data for Thietane Synthesis using Thiourea
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Boiling Point (°C) |
| 1-Bromo-3-chloropropane (2.5 mol) | Thiourea (3.0 mol) | NaOH (9 mol) | Water | 2 h (reflux) | 45 | 92-94 |
Experimental Protocol 1: Synthesis of Thietane from 1-Bromo-3-chloropropane and Thiourea[1][2]
Materials:
-
1-Bromo-3-chloropropane (394 g, 2.5 mol)
-
Thiourea (228 g, 3.0 mol)
-
Sodium hydroxide (B78521) (360 g, 9 mol)
-
Water (1.5 L)
-
Round-bottom flask (3 L) equipped with a reflux condenser and a mechanical stirrer
Procedure:
-
To a 3 L round-bottom flask, add thiourea (228 g) and sodium hydroxide (360 g) to water (1.5 L) and stir until dissolved.
-
Heat the solution to reflux with vigorous stirring.
-
Add 1-bromo-3-chloropropane (394 g) dropwise to the refluxing solution over a period of 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Following the reflux period, set up the apparatus for steam distillation and distill the mixture.
-
Separate the organic layer from the distillate.
-
Dry the organic layer over anhydrous potassium carbonate (K₂CO₃).
-
Purify the crude product by distillation to obtain thietane.
Expected Yield: 84 g (45%) Boiling Point: 92-94 °C
Synthesis of Azetidines (Generalized Method)
Application Note 2: General Synthesis of N-Substituted Azetidines
This one-pot synthesis allows for the efficient construction of N-substituted azetidines from readily available primary amines and 1,3-dihalopropanes under microwave irradiation, which significantly reduces reaction times.
Table 2: Representative Data for Azetidine Synthesis from 1,3-Dihalides (for illustrative purposes)
| 1,3-Dihalide | Primary Amine | Base | Solvent | Method | Yield (%) |
| 1,3-Dibromopropane | Benzylamine | K₂CO₃ | Water | Microwave | High |
| 1-Bromo-3-chloropropane | Aniline | Na₂CO₃ | Water | Conventional Heating | Moderate |
Experimental Protocol 2: General Procedure for the Synthesis of N-Substituted Azetidines[3][4]
Materials:
-
1-Bromo-3-chloropropane
-
Primary amine (e.g., benzylamine, aniline)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Water
-
Microwave reactor vial or round-bottom flask
Procedure:
-
In a microwave reactor vial, combine the primary amine (1 mmol), 1-bromo-3-chloropropane (1.1 mmol), and sodium carbonate (2.5 mmol) in water (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC or GC-MS.
-
After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted azetidine.
Synthesis of Oxetanes (Generalized Method)
Oxetanes are four-membered heterocyclic ethers that have gained significant attention as building blocks in medicinal chemistry. The intramolecular Williamson ether synthesis is a classical and reliable method for the formation of cyclic ethers.[2][3][4][5][6] This can be applied to the synthesis of oxetane (B1205548) from 3-halo-1-propanols. By analogy, 1-bromo-3-chloropropane can be envisioned as a precursor to a 3-halopropanol in situ or used in a two-step process. A more direct, though generalized, approach involves the reaction of a 1,3-dihalopropane with a hydroxide source under phase-transfer catalysis.
Application Note 3: General Synthesis of Oxetane via Intramolecular Cyclization
This method describes a phase-transfer catalyzed cyclization of a 3-halo-1-propanol derivative to form the oxetane ring. This approach is advantageous as it can be performed in an aqueous medium, reducing the need for anhydrous organic solvents.[7]
Table 3: Representative Data for Oxetane Synthesis (for illustrative purposes)
| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 3-Chloro-1-propanol (B141029) | NaOH (aq) | TBAB | Water | 70 | High |
| 3-Bromo-1-propanol | KOH (aq) | Aliquat 336 | Water | 60 | High |
Experimental Protocol 3: General Procedure for the Synthesis of Oxetane[10]
Materials:
-
3-Chloro-1-propanol (as a representative 3-halo-1-propanol)
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Round-bottom flask with a condenser and stirrer
Procedure:
-
To a round-bottom flask, add 3-chloro-1-propanol (1 equivalent) and the phase-transfer catalyst (e.g., 0.02 equivalents).
-
With vigorous stirring, add the aqueous sodium hydroxide solution (e.g., 2 equivalents).
-
Heat the reaction mixture to a specified temperature (e.g., 70 °C) and maintain for several hours, monitoring the reaction progress by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. If necessary, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), and filter.
-
Purify the crude oxetane by distillation.
Visualizations
References
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102212044A - Synthesis method for oxetane compounds - Google Patents [patents.google.com]
Applications of Halogenated Propanes in Phase-Transfer Catalysis: A Detailed Examination
A comprehensive review of scientific literature and chemical databases reveals no documented applications of 1-bromo-1-chloropropane in phase-transfer catalysis (PTC). This is likely due to the inherent reactivity of geminal dihalides, which can lead to complex reaction pathways under the basic conditions typical of PTC. However, the closely related isomer, 1-bromo-3-chloropropane (B140262) , is a versatile and widely used reagent in this field, particularly for alkylation reactions.
This document will therefore focus on the established applications of 1-bromo-3-chloropropane in phase-transfer catalysis, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. A theoretical discussion of the potential reactivity of this compound under PTC conditions is also included for completeness.
Part 1: Established Applications of 1-Bromo-3-chloropropane in Phase-Transfer Catalysis
1-Bromo-3-chloropropane serves as a valuable three-carbon electrophile in phase-transfer catalyzed alkylation reactions. The differential reactivity of the bromine and chlorine atoms allows for selective reactions, with the bromide typically acting as the leaving group in initial substitutions due to its higher reactivity.
Application Note 1: N-Alkylation in Pharmaceutical Synthesis
A significant application of 1-bromo-3-chloropropane in PTC is the N-alkylation of secondary amines, a key step in the synthesis of various pharmaceutical compounds.[1] Phase-transfer catalysis offers a milder and more efficient alternative to traditional methods that often require strong, hazardous bases and anhydrous solvents.[1]
Key Advantages of PTC in N-Alkylation:
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, minimizing side reactions.[1]
-
Use of Aqueous Bases: Inexpensive and safer bases like aqueous sodium hydroxide (B78521) can be used, eliminating the need for hazardous reagents like sodamide.[1]
-
Reduced Solvent Usage: PTC can sometimes be performed with minimal or no organic solvent, aligning with green chemistry principles.[1]
-
High Purity and Yields: The process can lead to high-purity products with excellent overall yields.[1]
Quantitative Data for a Representative N-Alkylation Reaction:
| Parameter | Value | Reference |
| Substrate | Secondary Amine | [1] |
| Reagent | 1-Bromo-3-chloropropane | [1] |
| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | [1] |
| Base | 22% Aqueous NaOH | [1] |
| Temperature | 25-28°C | [1] |
| Overall Yield | 74% (over three steps) | [1] |
| Product Purity | >99% | [1] |
Experimental Protocol: General Procedure for PTC N-Alkylation
-
Reaction Setup: A stirred reactor is charged with the secondary amine substrate and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-2 mol%).
-
Addition of Base: An aqueous solution of sodium hydroxide (e.g., 22% w/w) is added to the reactor.
-
Addition of Alkylating Agent: 1-Bromo-3-chloropropane is added slowly over a period of 1-3 hours, maintaining the reaction temperature between 25-28°C.[1]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed.
-
Work-up: The organic phase is separated, washed with water, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by a suitable method, such as crystallization or chromatography.
Potential Side Reactions:
-
Dehydrohalogenation: Elimination of HBr from 1-bromo-3-chloropropane to form allyl chloride or allyl bromide.[1]
-
Over-alkylation: Formation of quaternary ammonium (B1175870) salts.
-
Halogen Exchange: The bromide ion generated during the reaction can displace the chloride in the product, leading to a mixture of halogenated products.[1]
Caption: Workflow for PTC-mediated N-alkylation.
Application Note 2: O-Alkylation of Phenols
1-Bromo-3-chloropropane is also employed in the O-alkylation of phenols under phase-transfer conditions to synthesize aryloxypropyl chlorides. These products are valuable intermediates in the synthesis of various chemicals and pharmaceuticals.
Selectivity in Alkylation:
A key aspect of this reaction is the management of selectivity. When using a quaternary ammonium salt as the catalyst, a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane can be formed due to halide exchange.[2] The composition of the product mixture can be influenced by the choice of catalyst, the presence of added bromide salts, and other reaction conditions.[2]
Experimental Protocol: General Procedure for PTC O-Alkylation of Phenols
-
Reaction Setup: A mixture of the phenol, an organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., a quaternary ammonium salt) is prepared in a stirred reactor.
-
Addition of Base: An aqueous solution of sodium hydroxide is added to the mixture.
-
Addition of Alkylating Agent: 1-Bromo-3-chloropropane is added, and the mixture is heated to the desired reaction temperature (e.g., 70-80°C).
-
Reaction Monitoring: The reaction is monitored by GC or TLC.
-
Work-up: After cooling, the phases are separated. The organic layer is washed with water and dried.
-
Purification: The solvent is evaporated, and the product is purified by distillation or chromatography.
Caption: Reaction pathway for O-alkylation of phenols.
Part 2: Theoretical Applications of this compound in Phase-Transfer Catalysis
While no specific applications have been found in the literature, the structure of this compound suggests potential reactivity under PTC conditions, primarily through the formation of a carbene intermediate.
Hypothetical Application: Cyclopropanation of Alkenes
Under the influence of a strong base in a two-phase system, this compound could undergo α-elimination to generate 1-chloropropylidene carbene. This reactive intermediate could then add to an alkene to form a cyclopropane (B1198618) derivative.
Proposed Mechanism:
-
Deprotonation: The hydroxide ion, transferred to the organic phase by the PTC, would abstract a proton from the carbon bearing the two halogens.
-
Carbene Formation: The resulting carbanion would be unstable and could eliminate a bromide ion to form the 1-chloropropylidene carbene.
-
Cycloaddition: The carbene would then react with an alkene present in the organic phase to yield the corresponding 1-chloro-1-propylcyclopropane.
Caption: Hypothetical carbene generation from this compound.
Challenges and Potential Side Reactions:
-
β-Elimination: Competition from β-elimination to form 1-bromo-1-chloropropene.
-
Carbene Rearrangement: The generated carbene could undergo rearrangement.
-
Reaction with Base: The carbene could react with the hydroxide ion.
Due to these and other potential complexities, the practical application of this compound for this purpose would require significant experimental investigation and optimization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-1-chloropropane
Welcome to the technical support center for the synthesis of 1-bromo-1-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the electrophilic addition of hydrogen chloride (HCl) to 1-bromopropene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Impure Reactants: Presence of inhibitors or unreactive impurities in 1-bromopropene or HCl. 3. Loss of Gaseous HCl: Inefficient delivery of HCl gas to the reaction mixture. | 1. Reaction Monitoring: Monitor the reaction progress using techniques like GC or TLC to ensure completion. If necessary, extend the reaction time or slightly increase the temperature, while being cautious of side reactions. 2. Reactant Purification: Ensure the purity of 1-bromopropene and HCl. 1-bromopropene can be purified by distillation. Use anhydrous HCl gas. 3. Efficient Gas Dispersion: Use a gas dispersion tube or a fritted glass inlet to ensure efficient bubbling of HCl gas through the reaction mixture. Maintain a steady, but not excessive, flow rate. |
| Presence of Unexpected Peaks in GC/MS Analysis | 1. Isomeric Impurities: Formation of 1-bromo-2-chloropropane, although generally a minor product.[1] 2. Dihalogenated Byproducts: Presence of dichloropropanes or dibromopropanes if impurities were present in the starting materials. 3. Polymerization: Acid-catalyzed polymerization of the starting alkene, 1-bromopropene. | 1. Optimize Reaction Conditions: The formation of this compound is favored due to the stability of the secondary carbocation intermediate.[2] Ensure the reaction is carried out under conditions that favor electrophilic addition. 2. Starting Material Purity: Use highly pure 1-bromopropene to avoid the formation of other halogenated byproducts. 3. Control Temperature: Maintain a low to moderate reaction temperature to minimize polymerization. The use of a suitable solvent can also help to control this. |
| Product Decomposes During Workup or Distillation | 1. Presence of Base: The product, this compound, can undergo elimination reactions in the presence of a base to form haloalkenes.[3][4] 2. High Temperatures: Thermal decomposition can occur at elevated temperatures during distillation. | 1. Neutral Workup: Ensure all workup steps are performed under neutral or slightly acidic conditions. Avoid washing with basic solutions. 2. Vacuum Distillation: Purify the final product by vacuum distillation to lower the boiling point and minimize thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and selective method for the synthesis of this compound is the electrophilic addition of hydrogen chloride (HCl) to 1-bromopropene.[2][5] This reaction proceeds with high regioselectivity to give the desired product.
Q2: Why is the addition of HCl to 1-bromopropene so selective for this compound?
The high selectivity is explained by the mechanism of electrophilic addition, which proceeds through a carbocation intermediate. The addition of a proton (H+) from HCl to 1-bromopropene can form either a primary or a secondary carbocation. The secondary carbocation is significantly more stable than the primary carbocation. The chloride ion (Cl-) then attacks the more stable secondary carbocation, leading almost exclusively to the formation of this compound.[2]
Q3: Can I synthesize this compound by direct halogenation of propane (B168953)?
Direct free-radical halogenation of propane with both bromine and chlorine is not a suitable method for the synthesis of this compound. This approach would lead to a complex mixture of mono-, di-, and polyhalogenated propanes, with various isomers that would be very difficult to separate. For instance, the chlorination of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane.[6]
Q4: What are the potential isomeric impurities in this synthesis?
The primary isomeric impurity to consider is 1-bromo-2-chloropropane. However, due to the high stability of the secondary carbocation intermediate formed during the electrophilic addition of HCl to 1-bromopropene, the formation of this isomer is generally minimal.[1][2]
Q5: Can the product, this compound, undergo further reactions under the synthesis conditions?
Under the acidic conditions of the synthesis, the primary side reaction to be aware of is the potential for acid-catalyzed polymerization of the starting material, 1-bromopropene. The product, this compound, is a haloalkane and is relatively stable under these conditions. However, it can undergo elimination reactions to form haloalkenes if exposed to basic conditions, for example, during workup.[3][4]
Experimental Protocols
Synthesis of this compound via Hydrochlorination of 1-Bromopropene
This protocol is based on the principles of electrophilic addition of hydrogen halides to alkenes.
Materials:
-
1-bromopropene
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous diethyl ether or dichloromethane (B109758) (solvent)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 1-bromopropene in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath to 0 °C.
-
Bubble anhydrous hydrogen chloride gas slowly through the stirred solution.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Once the reaction is complete (disappearance of the starting material), stop the flow of HCl gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous HCl gas is corrosive and toxic; handle with appropriate safety measures.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. gauthmath.com [gauthmath.com]
- 2. Account for the fact that addition of HCl to 1 -bromopropene gives excl.. [askfilo.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. savemyexams.com [savemyexams.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1-Bromo-1-Chloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 1-bromo-1-chloropropane. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the free-radical bromination of 1-chloropropane (B146392). This reaction is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-bromosuccinimide (NBS) is often used as the bromine source to maintain a low concentration of bromine, which favors substitution over other side reactions.[1]
Q2: What are the primary impurities I should expect in my crude product?
A2: The main impurities are typically isomers of the desired product, including 2-bromo-1-chloropropane (B110360) and 1-bromo-2-chloropropane, formed by the bromination at other positions on the propane (B168953) chain. You may also encounter di- and poly-brominated species, such as 1,1-dibromo-1-chloropropane, especially if an excess of the brominating agent is used. Unreacted 1-chloropropane may also be present.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing the purity of your sample.[2] It allows for the separation of different isomers and byproducts, and the mass spectrum of each component can be used for identification. The presence of characteristic isotopic patterns for chlorine (M+2 peak at about one-third the intensity of the molecular ion) and bromine (M+2 peak of similar intensity to the molecular ion) in the mass spectrum can confirm the presence of these halogens in your product and impurities.[3][4]
Q4: What are the boiling points of this compound and its common isomers?
A4: The boiling points of these compounds are relatively close, which makes their separation by distillation challenging. Having accurate boiling point information is crucial for effective purification. Please refer to the data summary tables below for specific values.
Troubleshooting Guide
Low yield and purity are common issues in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving these problems.
Logical Troubleshooting Workflow
This workflow will guide you through diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Bromination
This protocol describes the synthesis of this compound from 1-chloropropane using N-bromosuccinimide (NBS) as the brominating agent and AIBN as a radical initiator.
Materials:
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1-Chloropropane (freshly distilled)
-
N-Bromosuccinimide (NBS) (recrystallized)
-
Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) (anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloropropane (1.0 mol), N-bromosuccinimide (0.8 mol), and a catalytic amount of AIBN (0.02 mol) in anhydrous carbon tetrachloride (500 mL).
-
Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiating the mixture with a UV lamp at a lower temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by GC-MS. The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed as a solid floating on top of the solvent.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts.
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Wash the organic layer with brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Remove the carbon tetrachloride by simple distillation.
-
Purification: Purify the crude this compound by fractional distillation.
Protocol 2: Purification by Fractional Distillation
The separation of this compound from its isomers requires an efficient fractional distillation setup due to their close boiling points.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)
-
Distillation head with a condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Distillation:
-
Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the initial fraction, which will likely be unreacted 1-chloropropane (boiling point ~47°C).
-
Slowly increase the temperature and collect fractions based on the boiling points of the expected isomers. Collect the fraction corresponding to the boiling point of this compound (approximately 111°C) in a separate, pre-weighed flask.[5]
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Monitor the temperature at the distillation head closely. A stable temperature plateau indicates the distillation of a pure component.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm their identity and purity.
Data Summary Tables
Table 1: Physical Properties of this compound and Its Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₆BrCl | 157.44 | 111[5] |
| 1-Bromo-2-chloropropane | C₃H₆BrCl | 157.44 | ~117-120 |
| 2-Bromo-1-chloropropane | C₃H₆BrCl | 157.44 | ~118-120[6] |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143-145[6] |
Table 2: Troubleshooting Guide for Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or ensure continuous initiation (e.g., sustained UV irradiation or addition of initiator in portions). |
| Low reactivity of starting material | Use freshly distilled 1-chloropropane and recrystallized NBS. | |
| Loss of product during work-up | Ensure careful separation of layers during extraction and minimize transfers. | |
| Low Purity (High Isomer Content) | High reaction temperature | Perform the reaction at a lower temperature. Bromination is more selective at lower temperatures. |
| Non-selective brominating agent | Use N-bromosuccinimide (NBS) to maintain a low, steady concentration of bromine. | |
| Formation of Polyhalogenated Products | Incorrect stoichiometry | Use a molar excess of 1-chloropropane relative to the brominating agent. |
| High local concentration of bromine | Add the brominating agent slowly and with vigorous stirring. |
Visual Guides
Free-Radical Bromination Pathway
The following diagram illustrates the key steps in the free-radical bromination of 1-chloropropane.
Caption: The free-radical chain reaction mechanism for the bromination of 1-chloropropane.
Experimental Workflow: Synthesis and Purification
This diagram outlines the overall experimental process from starting materials to the purified product.
Caption: A streamlined workflow for the synthesis and purification of this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound [stenutz.eu]
- 6. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
Technical Support Center: Alkylation Reactions with 1-Bromo-1-Chloropropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for alkylation reactions involving 1-bromo-1-chloropropane.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of products in my alkylation reaction with this compound. What is the likely cause?
A1: The most probable cause is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and thus more susceptible to nucleophilic attack than the C-Cl bond. This means your primary product will likely be the result of bromide displacement. However, under forcing conditions (e.g., higher temperatures, prolonged reaction times), you may also observe substitution at the carbon-chlorine bond, leading to a mixture of mono- and di-substituted products.
Q2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?
A2: The formation of an alkene, likely 1-bromo-1-propene (B1584524) or 1-chloro-1-propene, is due to an elimination reaction, which competes with the desired nucleophilic substitution. Elimination is favored by strong, bulky bases and higher temperatures. To minimize this side reaction, consider using a weaker, non-hindered base and running your reaction at a lower temperature.
Q3: I am attempting an N-alkylation of a primary amine and getting a mixture of secondary and tertiary amines. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation is a common issue when reacting primary amines with alkyl halides. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor mono-alkylation, use a large excess of the primary amine relative to this compound. This increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product.
Q4: Can I selectively react with the bromine and then perform a different reaction at the chlorine?
A4: Yes, this is a key synthetic strategy when using this compound. Due to the higher reactivity of the C-Br bond, you can perform a nucleophilic substitution to displace the bromide under relatively mild conditions, leaving the chloride intact for a subsequent, different transformation. Careful optimization of your initial reaction conditions is crucial to prevent any reaction at the C-Cl bond.
Q5: Are there any special safety precautions I should take when working with this compound?
A5: Yes, this compound is a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause irritation to the eyes and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating, as this can lead to the release of toxic fumes.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Nucleophile | Increase reaction temperature; consider using a stronger base to deprotonate the nucleophile more effectively; switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. |
| Steric Hindrance | If your nucleophile is bulky, it may hinder the approach to the electrophilic carbon. Consider using a less hindered nucleophile if possible. |
| Inappropriate Solvent | Ensure your solvent can dissolve both the nucleophile and the alkylating agent. For ionic nucleophiles, polar aprotic solvents are generally preferred. |
| Decomposition of Reagents | This compound can be unstable, especially in the presence of strong bases or high heat. Ensure your reagents are pure and consider adding the alkylating agent slowly to a heated reaction mixture. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Suggestion |
| Alkene(s) | Elimination Reaction: Favored by strong, bulky bases (e.g., potassium tert-butoxide) and high temperatures. | Use a weaker, non-hindered base (e.g., K₂CO₃, NaH). Lower the reaction temperature. Use a polar aprotic solvent. |
| Di-substituted Product | Over-alkylation: Reaction at both C-Br and C-Cl bonds. | Use a 1:1 stoichiometry of nucleophile to this compound. Run the reaction at a lower temperature and for a shorter duration to favor substitution at the more reactive C-Br bond. |
| Dimerized Nucleophile | If the nucleophile can react with itself. | This is less common but can occur. Consider protecting one of the reactive sites on your nucleophile if possible. |
| Cyclopropane Derivatives | Intramolecular reaction of a di-anion or a related species. | This is more likely with certain nucleophiles like malonates under strong basic conditions. Adjusting the stoichiometry and base strength can help minimize this. |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for C-Alkylation of a β-Ketoester
This protocol is a general guideline and may require optimization.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 eq.) in an anhydrous solvent (e.g., THF). Cool the mixture to 0 °C. Slowly add a solution of the β-ketoester (1.0 eq.) in the same solvent. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Slowly add this compound (1.05 eq.) to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for alkylation reactions.
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-1-Chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-bromo-1-chloropropane. Due to the challenges in selectively synthesizing this specific geminal dihalide, this guide focuses on potential synthetic strategies and the associated optimization and troubleshooting.
FAQs: Synthesis of this compound
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound is challenging primarily due to a lack of regioselectivity in common halogenation reactions. Direct halogenation of propane (B168953) or 1-chloropropane (B146392) typically yields a complex mixture of mono-, di-, and poly-halogenated isomers that are difficult to separate.[1][2][3] For instance, the free radical chlorination of propane produces both 1-chloropropane and 2-chloropropane, and further halogenation leads to multiple dichlorinated products.[1][4][5]
Q2: What are potential synthetic routes to this compound?
While a standardized, high-yield synthesis is not well-documented, plausible routes could include:
-
Halogenation of a Propanal Derivative: Conversion of propanal to a corresponding enol ether or similar intermediate, followed by sequential or mixed halogenation.
-
Addition to a 1-Halopropene: Addition of a bromine or chlorine source to a 1-chloropropene or 1-bromopropene, respectively. However, controlling the regioselectivity of this addition is a significant hurdle.
-
Substitution Reaction: A nucleophilic substitution on a suitable di-halo precursor. This is also challenging due to the relative reactivity of the leaving groups.
Q3: Are there established methods for similar compounds?
Yes, for example, 1-bromo-3-chloropropane (B140262) is commonly synthesized via the free-radical addition of hydrogen bromide to allyl chloride.[6][7][8] This method, however, relies on the anti-Markovnikov addition to a double bond and is not directly applicable to the synthesis of this compound.
Troubleshooting Guide for a Hypothetical Synthesis via Halogenation of 1-Chloropropane
This guide addresses issues that may be encountered when attempting the synthesis of this compound by bromination of 1-chloropropane, a route that presents significant selectivity challenges.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Poor regioselectivity of the bromination reaction, leading to halogenation at other positions (C2, C3). | - Optimize Reaction Temperature: Lower temperatures may favor selectivity, though this can also decrease the reaction rate. - Control Stoichiometry: Use a precise molar ratio of the brominating agent to 1-chloropropane to minimize polybromination. - Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator can sometimes offer better selectivity for allylic or benzylic positions, though its effectiveness on a simple alkane is limited.[1] |
| Formation of Multiple Byproducts | - Over-halogenation: The product, this compound, can be further halogenated. - Isomerization: Formation of other bromo-chloropropane isomers (e.g., 1-bromo-2-chloropropane, 2-bromo-1-chloropropane). - Elimination Reactions: Under certain conditions, elimination of HBr or HCl could lead to halopropenes. | - Limit Reaction Time: Monitor the reaction progress (e.g., by GC-MS) and stop it once the desired product concentration is maximized. - Purification: Fractional distillation is a standard technique to separate isomers with different boiling points.[9] However, the boiling points of the various dihalopropanes may be very close, making separation difficult.[2] |
| Reaction Fails to Initiate | - Inactive Radical Initiator: The initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed. - Insufficient Energy: For photochemical initiation, the light source may be too weak or of the wrong wavelength. | - Use Fresh Initiator: Ensure the radical initiator is pure and active. - Optimize Initiation Conditions: If using UV light, ensure the reactor is made of a material that transmits the appropriate wavelength (e.g., quartz). For thermal initiation, ensure the temperature is sufficient to cause homolysis of the initiator. |
Experimental Protocols: Generalized Procedures
Disclaimer: The following are generalized protocols and have not been optimized for the specific synthesis of this compound. They should be adapted and optimized by the researcher.
Protocol 1: Free Radical Bromination of 1-Chloropropane (Hypothetical)
-
Setup: Assemble a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. The setup should be protected from moisture and connected to a gas scrubber to neutralize evolved HBr.
-
Reagents: In the flask, place 1-chloropropane and a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux. From the dropping funnel, add a solution of bromine in an inert solvent (e.g., carbon tetrachloride) dropwise. The disappearance of the bromine color indicates the reaction is proceeding.
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Workup: After the addition is complete, continue to reflux for a specified time. Cool the reaction mixture. Wash the organic phase with a solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation. The crude product would then require careful fractional distillation to attempt to isolate this compound from other isomers.
Data Presentation
Table 1: Physical Properties of Relevant Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Chloropropane | C₃H₇Cl | 78.54 | 46-47 |
| This compound | C₃H₆BrCl | 157.44 | Not readily available |
| 1-Bromo-2-chloropropane | C₃H₆BrCl | 157.44 | ~118 |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 142-144[8] |
| 1,1-Dichloropropane | C₃H₆Cl₂ | 112.99 | 88 |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96 |
| 1,1-Dibromopropane | C₃H₆Br₂ | 201.89 | 139-141 |
| 1,2-Dibromopropane | C₃H₆Br₂ | 201.89 | 141-142 |
Visualizations
Caption: Hypothetical experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]
- 3. ssgopalganj.in [ssgopalganj.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 7. 1-Bromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]
- 8. 1-BROMO-3-CHLOROPROPANE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Substitution Reactions of 1-bromo-1-chloropropane
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing substitution reactions with 1-bromo-1-chloropropane while minimizing competing elimination reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a high yield of alkene byproducts. Why is this happening?
A: this compound is a secondary dihaloalkane. Secondary substrates are particularly susceptible to both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[1] The formation of significant amounts of propene derivatives (alkenes) indicates that elimination pathways are competing effectively with, or even dominating, the desired substitution pathway. This competition is highly sensitive to your experimental conditions.[2]
Several factors can favor elimination:
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High Temperatures: Elimination reactions are entropically favored and are generally promoted by heat.[3][4][5]
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Strong or Bulky Bases: Reagents that are strong bases (like hydroxide, OH⁻) or sterically hindered bases (like potassium tert-butoxide, t-BuO⁻) will preferentially abstract a proton from the adjacent carbon, initiating an E2 elimination.[6][7]
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Solvent Choice: The use of ethanol, for example, is known to encourage elimination reactions.[2]
Q2: How can I modify my experiment to favor the substitution product over the elimination product?
A: To maximize the yield of your desired substitution product, you need to create conditions that favor the Sₙ2 mechanism, which is generally preferred for less-hindered secondary halides when a strong nucleophile is used.
Key adjustments include:
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Lower the Reaction Temperature: Running the reaction at or below room temperature significantly disfavors the higher activation energy pathway of elimination.[3][5]
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Choose a Good Nucleophile that is a Weak Base: Ideal nucleophiles for this purpose include azide (B81097) (N₃⁻), cyanide (CN⁻), or halides (I⁻). These are strong nucleophiles but relatively weak bases, so they are more likely to attack the electrophilic carbon than to abstract a proton.[8]
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Use a Polar Aprotic Solvent: Solvents such as DMSO, DMF, or acetone (B3395972) enhance the strength of the nucleophile, thereby accelerating the Sₙ2 reaction rate, without solvating the nucleophile and hindering its reactivity.[9]
Q3: Which experimental parameter is the most critical for suppressing elimination?
A: While all parameters are important, temperature and the nature of the nucleophile/base are the most critical factors to control.[1] High temperatures will almost always increase the proportion of elimination products.[4] Similarly, using a reagent that is a strong base (like sodium ethoxide or potassium hydroxide) will strongly favor elimination, often making it the major reaction pathway.[2][7]
Troubleshooting Guide: High Alkene Yield
If you are observing a higher-than-expected yield of elimination byproducts, consult the following guide.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Heat | Elimination reactions have a higher activation energy but are favored by entropy. Increasing the temperature provides the energy to overcome this barrier and shifts the equilibrium toward the elimination products.[3][10] | Conduct the reaction at a lower temperature (e.g., 0 °C to 25 °C). Avoid refluxing or heating unless absolutely necessary for the substitution to proceed. |
| Strongly Basic Reagent | Reagents like hydroxides (NaOH, KOH) and alkoxides (NaOEt, KOtBu) are strong bases that readily abstract β-protons, driving the E2 mechanism.[2][11] | Replace the strong base with a strong nucleophile that has low basicity. Examples include sodium azide (NaN₃), potassium cyanide (KCN), or sodium iodide (NaI). |
| Inappropriate Solvent | Polar protic solvents (e.g., ethanol, water, methanol) can stabilize the transition state for elimination and can also solvate the nucleophile, reducing its nucleophilicity and giving the weaker base character a chance to react.[2][9] | Switch to a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone to enhance nucleophilicity and favor the Sₙ2 pathway. |
| Steric Hindrance | If your chosen nucleophile is large and bulky, it may be sterically hindered from attacking the electrophilic carbon (Sₙ2 pathway). This favors its action as a base, abstracting a more accessible proton on the adjacent carbon (E2 pathway).[6][7] | Use a smaller, less sterically hindered nucleophile. For example, use methoxide (B1231860) instead of tert-butoxide if an ether is the desired product (though elimination will still compete). |
Experimental Protocols
Protocol 1: Maximizing Sₙ2 Substitution (Synthesis of 1-azido-1-chloropropane)
This protocol outlines a method to favor the Sₙ2 product by using a strong nucleophile with low basicity at a controlled temperature in a polar aprotic solvent.
Objective: Synthesize 1-azido-1-chloropropane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add this compound (1.0 equivalent) dropwise to the cooled solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature (approx. 25 °C).
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Protocol 2: Conditions Favoring E2 Elimination (Synthesis of 1-chloro-1-propene)
This protocol is provided for comparative purposes to illustrate the conditions that intentionally favor the E2 elimination product.
Objective: Synthesize 1-chloro-1-propene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (B103910), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the mixture into water and extract with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
The product is volatile; careful removal of the solvent under reduced pressure at low temperature is required. Further purification can be achieved by distillation.
Visualizations
The following diagrams illustrate the decision-making process and the competing reaction pathways.
Caption: Decision workflow for favoring substitution over elimination.
Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
Technical Support Center: Purification of 1-Bromo-1-Chloropropane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-bromo-1-chloropropane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on fractional distillation, the most common purification technique.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is impure after distillation (as determined by GC, NMR). | 1. Inefficient fractionation: The fractionating column is too short or has too few theoretical plates for the separation. 2. Distillation rate is too fast. 3. Poor insulation of the column. | 1. Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[1][2] 2. Reduce the heating rate to ensure a slow, steady distillation rate (aim for 1-2 drops of distillate per second).[1][3] 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[1][4] |
| No distillate is being collected, or the distillation rate is extremely slow. | 1. Insufficient heating. 2. Vapor leaks in the apparatus. 3. Flooding of the column. | 1. Gradually increase the temperature of the heating mantle. The distilling pot may need to be significantly hotter than the desired boiling point to push the vapors up the column.[4] 2. Check all joints and connections for a tight seal. Use joint grease where appropriate, ensuring it won't contaminate the product.[5] 3. If a large amount of liquid is returning to the pot (flooding), reduce the heating to allow the liquid to drain, then resume heating at a gentler rate.[4] |
| The temperature reading on the thermometer is unstable. | 1. Improper thermometer placement. 2. Distillation rate is erratic. | 1. Ensure the top of the thermometer bulb is positioned level with the bottom of the side-arm leading to the condenser.[1] 2. Adjust the heating to achieve a smooth and constant distillation rate. |
| The product or distillation residue darkens (decomposition). | 1. The distillation temperature is too high, causing thermal decomposition. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. If the compound is thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3] 2. Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, then wash with water and dry thoroughly. |
| Low product yield. | 1. Significant holdup in the fractionating column. 2. Vapor leaks in the apparatus. 3. Premature collection of the main fraction or mixing of fractions. | 1. A longer column increases separation but also holdup. Choose a column appropriate for the batch size. 2. Ensure all connections are secure to prevent the loss of product vapor.[5] 3. Carefully monitor the temperature and collect distinct fractions. Do not combine the forerun or the final, higher-boiling fraction with the main product. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude this compound product?
A1: Common impurities can include unreacted starting materials, isomeric byproducts such as 2-bromo-1-chloropropane (B110360) or 1-bromo-2-chloropropane, and products from side reactions like elimination (alkenes) or further halogenation. The specific impurities will depend on the synthetic route used.
Q2: Why is fractional distillation necessary instead of simple distillation?
A2: The boiling points of isomeric impurities are often very close to that of the desired this compound. A simple distillation cannot effectively separate liquids with boiling points that differ by less than approximately 70-100°C.[1][2] Fractional distillation provides the necessary theoretical plates for a successful separation.[1]
Q3: What pre-distillation purification steps are recommended?
A3: Before distillation, it is good practice to perform a liquid-liquid extraction. Wash the crude product with water to remove any water-soluble impurities. Follow this with a wash using a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any residual acids from the synthesis. Finally, wash with brine to aid in the separation of the organic and aqueous layers, and then thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Q4: How do I choose the right fractionating column?
A4: The choice depends on the boiling point difference between your product and the main impurity. For small differences, a column with a higher number of theoretical plates, such as a packed column (with Raschig rings or metal sponges) or a longer Vigreux column, is necessary.[2] Keep in mind that higher efficiency columns also have greater surface area, leading to more product loss due to holdup on the column surface.[1]
Q5: My product is still wet after drying with an anhydrous salt. What should I do?
A5: This indicates that either not enough drying agent was used or the drying time was insufficient. Add more drying agent until some of it remains free-flowing and is not clumped together. Allow for adequate contact time, occasionally swirling the flask. For efficient drying, the organic liquid should be decanted or filtered from the drying agent before distillation.
Quantitative Data Summary
The table below summarizes the boiling points of this compound and potential related impurities, which is critical for planning the fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₃H₆BrCl | 157.44 | 111[6] |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 143-145[7][8] |
| 2-Bromo-1-chloropropane | C₃H₆BrCl | 157.44 | ~118 |
| 1,2-Dibromopropane | C₃H₆Br₂ | 201.89 | 141-142 |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96 |
Experimental Protocol: Purification by Fractional Distillation
This protocol outlines a standard procedure for the purification of crude this compound.
1. Pre-Distillation Workup (Washing and Drying): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of deionized water and shake gently, venting frequently. Allow the layers to separate and discard the aqueous (top) layer. c. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake, vent, and discard the aqueous layer. This step neutralizes any acidic impurities. d. Wash again with deionized water and then with a saturated NaCl solution (brine) to facilitate layer separation. e. Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps. f. Swirl the flask and let it stand for 15-20 minutes. g. Decant or filter the dried liquid into a round-bottom flask suitable for distillation.
2. Fractional Distillation: a. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried, crude product. b. Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure the fractionating column is securely clamped in a vertical position. c. Position the thermometer correctly, with the bulb just below the level of the side-arm to the condenser. d. Begin circulating cold water through the condenser (in at the bottom, out at the top). e. Gently heat the distillation flask using a heating mantle. f. Observe the vapor front (a ring of condensate) slowly rising up the column. If it rises too quickly, reduce the heat. Insulate the column if necessary to ensure a smooth ascent.[1] g. Collect the Forerun: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities. The temperature should be below the boiling point of the target compound. h. Collect the Main Fraction: When the temperature at the thermometer stabilizes at the boiling point of this compound (~111°C), switch to a clean receiving flask to collect the pure product. Continue collecting as long as the temperature remains constant. i. Stop the Distillation: If the temperature begins to rise significantly above the product's boiling point or drops, stop the distillation. A sharp rise indicates that a higher-boiling impurity is beginning to distill. j. Turn off the heating and allow the apparatus to cool completely before disassembling.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Resolving Racemic Mixtures of 1-Bromo-1-Chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic 1-bromo-1-chloropropane. Due to the absence of a standardized, published method for the resolution of this specific compound, this guide offers strategies based on established techniques for structurally similar small haloalkanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Classical Resolution (Diastereomeric Salt Formation)
Q1: Can I use classical resolution with a chiral resolving agent to separate the enantiomers of this compound?
A1: Direct classical resolution is generally not feasible for this compound. This method relies on the formation of diastereomeric salts, which requires the substrate to have a functional group capable of forming a salt, such as a carboxylic acid or an amine.[1][2][3] this compound lacks such a functional group.
Troubleshooting:
-
Issue: Inability to form a stable diastereomeric salt.
-
Solution: This method is likely not viable. Consider derivatizing this compound to introduce a suitable functional group. However, this adds synthetic steps and may not be efficient. Alternative methods like enzymatic resolution or chiral chromatography are recommended.
Enzymatic Resolution (Kinetic Resolution)
Q2: Is enzymatic resolution a viable method for this compound?
A2: Enzymatic kinetic resolution using haloalkane dehalogenases presents a promising approach. These enzymes have been shown to exhibit high enantioselectivity in the hydrolysis of various haloalkanes, including α-bromoamides and β-bromoalkanes.[4][5] The enzyme would selectively catalyze the hydrolysis of one enantiomer to the corresponding alcohol (1-chloropropan-1-ol), leaving the unreacted enantiomer of this compound in high enantiomeric excess.
Q3: Which haloalkane dehalogenase should I screen for the resolution?
A3: A screening of different haloalkane dehalogenases would be necessary to find one with optimal activity and selectivity for this compound. Some well-characterized haloalkane dehalogenases include DhaA from Rhodococcus rhodochrous, LinB from Sphingobium japonicum, and enzymes from Xanthobacter autotrophicus.[4][6]
Troubleshooting Guide for Enzymatic Resolution:
-
Issue: Low or no enzymatic activity.
-
Possible Cause: The selected enzyme may not accept this compound as a substrate.
-
Solution: Screen a wider range of haloalkane dehalogenases from different microbial sources.
-
Possible Cause: Sub-optimal reaction conditions.
-
Solution: Optimize pH, temperature, and buffer composition. Ensure adequate hydration if using a solid-supported enzyme.[7]
-
-
Issue: Low enantioselectivity (low enantiomeric excess of the remaining substrate).
-
Possible Cause: The enzyme's active site does not effectively discriminate between the two enantiomers.
-
Solution: Screen other haloalkane dehalogenases. Sometimes, minor modifications to the substrate (if possible) or reaction conditions (e.g., temperature) can influence enantioselectivity.
-
-
Issue: Reaction stops at around 50% conversion, but with low enantiomeric excess.
-
Possible Cause: Product inhibition or enzyme deactivation. The generated alcohol or halide ions might inhibit the enzyme.
-
Solution: Consider in-situ product removal. For pH drops due to halide formation, use a robust buffer system or a pH-stat.
-
-
Issue: Difficulty in separating the remaining this compound from the product alcohol.
-
Possible Cause: Similar boiling points or polarities.
-
Solution: Plan for a purification method post-resolution, such as fractional distillation or column chromatography.
-
Chiral Chromatography
Q4: Can I use chiral High-Performance Liquid Chromatography (HPLC) to resolve this compound?
A4: Direct resolution of small, non-functionalized haloalkanes by chiral HPLC can be challenging. A study on the similar compound, 1-bromo-3-chloro-2-propanol, found that direct HPLC resolution was unsuccessful, although derivatives could be separated.[8][9] However, with the wide variety of modern chiral stationary phases (CSPs) available, screening different columns is worthwhile. Polysaccharide-based CSPs are a common starting point.[10]
Q5: What about chiral Gas Chromatography (GC)?
A5: Chiral GC is a strong candidate for both analytical and preparative separation of volatile compounds like this compound. The successful resolution of the related compound, 1,2-dibromo-3-chloropropane, has been reported using gas chromatography.[11]
Troubleshooting Guide for Chiral Chromatography:
-
Issue: No separation of enantiomers on the chosen chiral column.
-
Possible Cause: The chiral stationary phase (CSP) does not have the appropriate chiral recognition mechanism for this analyte.
-
Solution (HPLC & GC): Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).
-
Solution (HPLC): Modify the mobile phase composition (e.g., change the type and percentage of alcohol modifier in normal phase).
-
Solution (GC): Optimize the temperature program (gradient) and carrier gas flow rate.
-
-
Issue: Poor resolution or peak tailing.
-
Possible Cause: Sub-optimal chromatographic conditions or column overloading.
-
Solution: Adjust the mobile phase (HPLC) or temperature program (GC). Inject a smaller sample volume. Ensure the column is properly conditioned.
-
-
Issue: Difficulty scaling up from analytical to preparative separation.
-
Possible Cause: Overloading the column, leading to a loss of resolution.
-
Solution: Use a larger diameter column with the same stationary phase. Optimize the loading conditions and mobile phase/carrier gas flow for the larger column.
-
Data Presentation: Comparison of Potential Resolution Methods
| Parameter | Enzymatic Resolution (Kinetic) | Chiral GC | Chiral HPLC | Classical Resolution |
| Principle | Selective conversion of one enantiomer | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase | Formation and separation of diastereomeric salts |
| Feasibility for this compound | High (in principle) | High | Moderate to Low | Very Low (without derivatization) |
| Theoretical Max. Yield | 50% (for one enantiomer) | ~100% (both enantiomers recovered) | ~100% (both enantiomers recovered) | 50% (for one enantiomer) |
| Potential Enantiomeric Excess (ee) | Potentially >95% | Potentially >99% | Dependent on successful screening | Not Applicable |
| Key Advantage | High selectivity, mild conditions | Both enantiomers recovered, high purity | Both enantiomers recovered | Well-established for suitable compounds |
| Key Disadvantage | Max 50% yield, requires enzyme screening | Requires specialized column, may have limited loading capacity | May not be effective, requires column screening | Requires a suitable functional group |
Experimental Protocols
As no direct method for this compound is published, the following are generalized protocols based on analogous compounds that would require optimization.
Protocol 1: Screening for Enzymatic Kinetic Resolution
-
Enzyme Preparation: Obtain purified haloalkane dehalogenases or prepare cell-free extracts from recombinant E. coli expressing the enzymes.
-
Reaction Setup: In a sealed vial, prepare a buffered solution (e.g., 50 mM Tris-sulfate, pH 8.2).
-
Substrate Addition: Add racemic this compound to a final concentration of 1-5 mM.
-
Initiation: Start the reaction by adding the enzyme solution (e.g., 0.1 mg/mL final concentration).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Periodically withdraw aliquots. Quench the reaction (e.g., by acidification) and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the extract using chiral GC to determine the conversion and the enantiomeric excess of the remaining this compound.
Protocol 2: Chiral Gas Chromatography Method Development
-
Column Selection: Start with a commercially available chiral GC column, for example, a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives).
-
Instrument Setup:
-
Injector: Split/splitless injector, temperature e.g., 200°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Program: Start with an isothermal period at a low temperature (e.g., 40-50°C) followed by a slow temperature ramp (e.g., 1-5°C/min) to an appropriate final temperature (e.g., 150°C).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS), temperature e.g., 250°C.
-
-
Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) and run the analysis.
-
Optimization: Adjust the oven temperature program and carrier gas flow rate to achieve baseline separation of the two enantiomer peaks.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Experimental workflow for chiral gas chromatography separation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral_resolution [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 1-Bromo-1-Chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-1-chloropropane. The information provided addresses common issues related to impurities in the starting material that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis and potential degradation. These can include:
-
Isomeric Impurities: The most common are constitutional isomers such as 2-bromo-1-chloropropane (B110360) and 1-bromo-2-chloropropane. These can form during the synthesis process.
-
Unreacted Starting Materials: Residual amounts of reactants used in the synthesis, such as allyl chloride or propanol, may be present.
-
Solvent Residues: Solvents used during synthesis and purification steps may persist in the final product.
-
Degradation Products: Over time, especially if exposed to light, moisture, or high temperatures, this compound can degrade to form alkenes (e.g., 1-chloropropene, 2-chloropropene) and corresponding alcohols (e.g., 1-chloropropan-1-ol).[1] Acidic impurities like hydrogen bromide (HBr) or hydrogen chloride (HCl) can also form due to hydrolysis.
Q2: How can impurities in this compound affect my reaction?
A2: Impurities can have a significant impact on chemical reactions, leading to:
-
Reduced Yields: Impurities that are unreactive under the reaction conditions effectively lower the concentration of the desired starting material, leading to lower product yields.[2][3]
-
Formation of Side Products: Isomeric impurities will react alongside this compound, leading to a mixture of isomeric products that can be difficult to separate. For example, in a nucleophilic substitution reaction, 2-bromo-1-chloropropane will likely react at a different rate and may favor elimination reactions over substitution, depending on the reaction conditions.[4][5]
-
Inconsistent Reaction Rates: The presence of varying levels of reactive impurities can lead to batch-to-batch variability in reaction times and conversion rates.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts, leading to stalled or incomplete reactions.
-
Downstream Purification Challenges: The presence of closely related side products can complicate the purification of the desired final product.[6]
Q3: How can I assess the purity of my this compound starting material?
A3: The most effective method for assessing the purity of this compound and identifying volatile impurities is Gas Chromatography-Mass Spectrometry (GC-MS).[7] Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used for quantitative analysis.[8][9] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) may be suitable.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[10]
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Steps |
| Reduced Molar Equivalence of Starting Material | 1. Verify Purity: Analyze the starting material by GC-MS or GC-FID to quantify the percentage of this compound. 2. Adjust Stoichiometry: Based on the purity assessment, adjust the amount of starting material to ensure the correct molar ratio in your reaction. |
| Presence of Isomeric Impurities | 1. Identify Isomers: Use GC-MS to identify the presence and relative abundance of isomers like 2-bromo-1-chloropropane. 2. Purify Starting Material: If isomeric impurities are significant, purify the this compound using fractional distillation (see Experimental Protocol 1). Isomers often have slightly different boiling points, allowing for their separation.[11][12] |
| Reaction Inhibition by Acidic Impurities | 1. Test for Acidity: Check the pH of a washed sample of the starting material. 2. Neutralize: Wash the this compound with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like HBr or HCl (see Experimental Protocol 2).[13] |
Issue 2: Unexpected Peaks in the Product's Analytical Data (e.g., NMR, GC-MS)
| Possible Cause | Troubleshooting Steps |
| Reaction of Isomeric Impurities | 1. Analyze Starting Material: Confirm the presence of isomeric impurities in the this compound via GC-MS. 2. Characterize Byproducts: Attempt to identify the unexpected peaks by comparing their mass spectra and retention times to known standards of potential isomeric products. 3. Purify Starting Material: Purify the starting material by fractional distillation to remove isomers before performing the reaction.[10] |
| Side Reactions Promoted by Impurities | 1. Identify Potential Side Reactions: Consider if any identified impurities (e.g., alkenes from degradation) could participate in side reactions under your experimental conditions. 2. Purify and Re-run: Purify the this compound and repeat the reaction under identical conditions to see if the unexpected peaks are eliminated. |
Quantitative Data
The following table provides a hypothetical impurity profile for a commercial batch of this compound, which can be used as a reference for analytical method development. Actual values may vary between suppliers and batches.
| Compound | Typical Boiling Point (°C) | Hypothetical Concentration (%) |
| This compound | 111 | 98.5 |
| 2-Bromo-1-chloropropane | ~105-108 | 0.8 |
| 1-Bromo-2-chloropropane | ~106-109 | 0.5 |
| 1-Chloropropene | ~35-37 | 0.1 |
| Residual Solvents (e.g., Dichloromethane) | 40 | 0.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound to remove isomeric and other volatile impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
Procedure:
-
Assembly: Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: Add the impure this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips.
-
Heating: Begin to gently heat the flask.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a slow and steady rise of the vapor, ensuring proper equilibrium between the liquid and vapor phases on the column's surface.
-
Fraction Collection: Collect the distillate in separate fractions. The first fraction will be enriched in lower-boiling impurities. The temperature at the distillation head should remain constant during the collection of a pure fraction.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 111°C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.[14]
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distilling flask. Never distill to dryness.
-
Analysis: Analyze the collected fractions by GC-MS to assess their purity.
Protocol 2: Washing Protocol for Removal of Acidic Impurities
This protocol is for neutralizing and removing acidic impurities from this compound.
Apparatus:
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Dissolution: Dissolve the this compound in a water-immiscible organic solvent with a low boiling point, such as dichloromethane (B109758) or diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[13]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step with deionized water to remove any remaining bicarbonate.
-
Drying: Transfer the organic layer to a clean flask and add a suitable drying agent. Swirl the flask and let it stand until the solution is clear.
-
Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for issues related to starting material purity.
Caption: Logical flow for selecting a purification method based on impurity type.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. proprep.com [proprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicke-listy.cz [chemicke-listy.cz]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 11. Purification [chem.rochester.edu]
- 12. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound [stenutz.eu]
Technical Support Center: Dehydrohalogenation of 1-Bromo-1-Chloropropane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-1-chloropropane and seeking to control its dehydrohalogenation.
Troubleshooting Guides
Issue: Unwanted Alkene Formation During Nucleophilic Substitution
High yields of alkene byproducts are observed when attempting a nucleophilic substitution reaction with this compound. This indicates that dehydrohalogenation, an elimination reaction, is competing with or dominating the desired substitution pathway.
| Potential Cause | Recommended Solution | Rationale |
| Strong or Sterically Hindered Base/Nucleophile | Use a weaker, less sterically hindered base or a non-basic nucleophile. For example, switch from potassium tert-butoxide to sodium acetate. | Strong, bulky bases favor elimination reactions (E2 mechanism).[1][2][3] Weaker bases or good nucleophiles that are weak bases will favor substitution (S_N2 mechanism). |
| High Reaction Temperature | Lower the reaction temperature. Conduct trial reactions at room temperature or below. | Elimination reactions are generally favored over substitution reactions at higher temperatures as they have a higher activation energy. |
| Inappropriate Solvent Choice | Use a polar aprotic solvent such as DMSO or DMF. | Polar aprotic solvents favor S_N2 reactions, while polar protic solvents (like ethanol) can promote both E1 and E2 reactions.[4] |
| Substrate Structure | This is an inherent property of the molecule. Control reaction conditions to favor substitution. | This compound is a secondary halide, which can undergo both substitution and elimination.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the dehydrohalogenation of this compound?
A1: Dehydrohalogenation is an elimination reaction where a molecule of hydrogen halide (HBr or HCl) is removed from the substrate to form an alkene.[6] In the case of this compound, this reaction is typically induced by a base. The base abstracts a proton (hydrogen) from a carbon atom adjacent to the carbon bearing a halogen (bromine or chlorine), leading to the formation of a double bond and the expulsion of the halide ion.
Q2: What are the possible alkene products from the dehydrohalogenation of this compound?
A2: The dehydrohalogenation of this compound can yield two primary constitutional isomers, depending on which hydrogen is removed and which halogen acts as the leaving group. The two possible products are 1-bromo-1-propene (B1584524) and 1-chloro-1-propene. The regioselectivity of the reaction is governed by factors such as the nature of the base and the reaction conditions.
Q3: How do Zaitsev's and Hofmann's rules apply to this reaction?
A3: Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product.[3][7][8] Hofmann's rule, conversely, predicts that the less substituted alkene will be the major product, which is often the case when a sterically bulky base is used.[1][3][9]
-
Zaitsev Product: In this case, removal of a hydrogen from the second carbon would lead to the more substituted alkene.
-
Hofmann Product: Removal of a hydrogen from the terminal methyl group would result in the less substituted alkene. The use of a bulky base like potassium tert-butoxide would favor the Hofmann product due to steric hindrance.[3][10]
Q4: Which halogen is the better leaving group, bromine or chlorine?
A4: Bromine is a better leaving group than chlorine because the bromide ion is a weaker base and more stable than the chloride ion. Therefore, dehydrobromination is generally more facile than dehydrochlorination.
Q5: How can I prevent dehydrohalogenation and favor a substitution reaction?
A5: To favor nucleophilic substitution (S_N2) over elimination (E2), you should use a good nucleophile that is a weak base, employ a polar aprotic solvent, and maintain a low reaction temperature.[11]
Experimental Protocols
Protocol 1: Dehydrohalogenation of this compound (to favor elimination)
This protocol is designed to maximize the yield of alkene products.
-
Reagents and Equipment:
-
This compound
-
Potassium tert-butoxide (a bulky, strong base)
-
Tert-butanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in tert-butanol.
-
With vigorous stirring, slowly add this compound to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene mixture by distillation.
-
Protocol 2: Nucleophilic Substitution on this compound (to prevent elimination)
This protocol aims to minimize dehydrohalogenation byproducts.
-
Reagents and Equipment:
-
This compound
-
Sodium azide (B81097) (a good nucleophile, weak base)
-
Dimethylformamide (DMF, a polar aprotic solvent)
-
Round-bottom flask, magnetic stirrer, thermometer
-
Inert atmosphere
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium azide in DMF.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add this compound to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Quench the reaction by pouring it into cold water.
-
Extract the product with an organic solvent, wash the organic phase, dry it, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography or distillation.
-
Visualizations
Caption: Reaction pathways for the dehydrohalogenation of this compound.
Caption: Troubleshooting workflow for preventing unwanted dehydrohalogenation.
References
- 1. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 7. Zaitsev's Rule in Organic Chemistry | bartleby [bartleby.com]
- 8. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. youtube.com [youtube.com]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Stereoselectivity in Reactions with 1-bromo-1-chloropropane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in controlling stereoselectivity in reactions involving the chiral molecule 1-bromo-1-chloropropane.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a racemic or nearly racemic mixture of products when starting with an enantiomerically pure this compound?
A1: The loss of stereoselectivity is most likely due to the reaction proceeding through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.[1][2] This mechanism involves the formation of a planar carbocation intermediate after the leaving group departs.[1][3] The incoming nucleophile can then attack this flat intermediate from either face with nearly equal probability, leading to a mixture of enantiomers (racemization).[1][2]
Q2: How can I favor an S(_N)2 mechanism to achieve a stereospecific reaction with inversion of configuration?
A2: To promote the S(_N)2 pathway, which is stereospecific and results in an inversion of the stereocenter, you should optimize the following conditions:
-
Solvent: Use polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1][4] These solvents solvate the counter-ion of the nucleophile but do not form a strong solvent cage around the nucleophile itself, thus enhancing its reactivity.[1][5]
-
Nucleophile: Employ a high concentration of a strong, non-bulky nucleophile.[1][6] Strong nucleophiles are necessary to facilitate the concerted, single-step mechanism of an S(_N)2 reaction.[5]
-
Temperature: Conduct the reaction at lower temperatures. Lowering the temperature generally disfavors competing S(_N)1 and elimination (E1/E2) reactions.[1][7]
Q3: I am observing significant elimination byproducts, such as 1-chloro-1-propene (B106547) or 1-bromo-1-propene. How can I minimize these?
A3: The formation of alkenes indicates that an elimination reaction (E2 or E1) is competing with nucleophilic substitution. This is often caused by:
-
Strong, bulky bases: Sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles and will preferentially act as bases, abstracting a proton to cause elimination.[8]
-
High temperatures: Elimination reactions are entropically favored and tend to dominate at higher temperatures.[1][8] To minimize these byproducts, use a strong but less basic nucleophile and maintain a low reaction temperature.[1]
Q4: My experimental results are inconsistent and difficult to reproduce. What are the most common sources of error?
A4: Inconsistent stereochemical outcomes can often be traced to several critical factors:
-
Trace amounts of water: Protic impurities like water can promote the S(_N)1 pathway, leading to racemization. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1]
-
Reagent Quality: Use freshly purified or high-purity reagents, as impurities can interfere with the reaction.
-
Temperature Fluctuations: Even small variations in temperature can affect the ratio of substitution to elimination products. Maintain strict and consistent temperature control throughout the experiment.[1]
Q5: Can chiral catalysts or auxiliaries be used to improve stereoselectivity?
A5: Yes, this is an advanced strategy for controlling stereochemistry. Chiral Lewis acids can coordinate to one of the halogens, making it a better leaving group. The chiral environment around the Lewis acid can then sterically block one face of the molecule, directing the incoming nucleophile to the other face, thereby inducing enantioselectivity, particularly in cases with some S(_N)1 character.[1] Using a chiral nucleophile or attaching a chiral auxiliary to the substrate are also effective methods for diastereoselective reactions.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Enantiomeric Excess (Racemization) | Reaction proceeding via S(_N)1 mechanism. | Switch to a polar aprotic solvent (DMSO, DMF). Use a stronger, more concentrated nucleophile. Lower the reaction temperature.[1][6] |
| Presence of protic impurities (e.g., water, alcohol). | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] | |
| Formation of Elimination Byproducts (Alkenes) | Nucleophile is too basic or sterically hindered. | Use a less basic, non-bulky nucleophile (e.g., azide, cyanide).[1][7] |
| Reaction temperature is too high. | Lower the reaction temperature; run the reaction at 0 °C or below if possible.[1][8] | |
| Low or No Reaction Yield | Nucleophile is too weak. | Select a stronger nucleophile. Refer to a nucleophilicity chart.[5][10] |
| Leaving group is not sufficiently activated. | Consider the use of a Lewis acid to coordinate with the leaving group, though this may favor the S(_N)1 pathway if not carefully controlled.[1] | |
| Steric hindrance at the reaction center. | Ensure the chosen nucleophile is not excessively bulky.[4][5] |
Data Presentation: Reaction Condition Effects
Table 1: Influence of Solvent on Reaction Mechanism and Stereochemical Outcome
| Solvent Type | Examples | Favored Mechanism | Predominant Stereochemical Outcome |
| Polar Aprotic | DMSO, DMF, Acetone | S(_N)2 | Inversion of configuration[1][4] |
| Polar Protic | Water, Ethanol, Methanol | S(_N)1 | Racemization[4][6] |
| Non-Polar | Hexane, Toluene | Slower reaction rates for both | Variable, often poor selectivity |
Experimental Protocols
Protocol 1: General Procedure for a Stereospecific S(_N)2 Reaction
This protocol provides a general methodology for substituting the bromine atom in (S)-1-bromo-1-chloropropane with a generic nucleophile (Nu()⁻) under conditions favoring the S(_N)2 mechanism to yield (R)-1-chloro-1-Nu-propane.
Materials:
-
(S)-1-bromo-1-chloropropane
-
Nucleophile source (e.g., NaN(_3), NaCN)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In the flask, dissolve the nucleophile (1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the flask to 0 °C using an ice bath.[1]
-
Substrate Addition: Add the (S)-1-bromo-1-chloropropane (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes to control any potential exotherm.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or distillation as needed.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC or polarimetry.
Visualizations
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. fbanks.info [fbanks.info]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
Technical Support Center: Scaling Up 1-Bromo-1-Chloropropane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 1-bromo-1-chloropropane. The information is designed to help you anticipate and overcome common challenges, ensuring efficient and safe scale-up of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound from the laboratory to pilot or industrial scale presents several key challenges. These include managing heat transfer in larger reactors, controlling side reactions that can become more prevalent at scale, ensuring consistent mixing, and handling the material safely in larger quantities. Changes in the surface-area-to-volume ratio can significantly impact reaction kinetics and impurity profiles.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reactions are dehydrohalogenation, which forms allyl halides, and the formation of dimeric or oligomeric impurities.[1] In N-alkylation reactions, over-alkylation to form quaternary ammonium (B1175870) salts can also be an issue. To minimize these:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures generally favor the desired substitution reaction over elimination.
-
Base Selection and Concentration: The choice and concentration of the base are critical. For instance, using a dilute solution of sodium hydroxide (B78521) (e.g., 22% NaOH) instead of a concentrated one (e.g., 50% NaOH) can significantly reduce dehydrohalogenation.[1]
-
Controlled Addition: A slow, controlled addition of this compound can help to maintain a low concentration of the alkylating agent, which can minimize the formation of dimers and other byproducts.[1]
Q3: How does the choice of catalyst impact the scale-up of alkylation reactions?
A3: For alkylation reactions, particularly under phase-transfer catalysis (PTC) conditions, the choice of catalyst is crucial for success at scale. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.[1] When scaling up, consider the following:
-
Catalyst Loading: The optimal catalyst loading may need to be adjusted. While a certain mol% may be effective in the lab, diffusion limitations in a larger reactor might necessitate a higher loading or more efficient stirring.
-
Catalyst Stability: The stability of the catalyst under the reaction conditions is vital. Some catalysts may decompose at higher temperatures or in the presence of strong bases over extended reaction times, which are more common at an industrial scale.
-
Catalyst Recovery and Reuse: At an industrial scale, the cost and environmental impact of the catalyst become more significant. Therefore, the ability to recover and reuse the catalyst is an important consideration.
Q4: What are the key safety considerations when handling this compound at a larger scale?
A4: this compound is a flammable liquid, toxic if inhaled, and harmful if swallowed. It is also a suspected carcinogen. When handling larger quantities, it is imperative to:
-
Use appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles, and respiratory protection, especially in well-ventilated areas or when using a closed system.
-
Ensure adequate ventilation: Use local exhaust ventilation to minimize exposure to vapors.
-
Select appropriate materials for equipment: Avoid using aluminum, brass, or copper containers and stirrers, as they may be incompatible.
-
Implement grounding and bonding procedures: To prevent static discharge that could ignite flammable vapors.
-
Have an emergency plan: This should include procedures for spills, fires, and personnel exposure.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature moderately, while monitoring for byproduct formation.- Increase the molar ratio of the nucleophile. | On a larger scale, mass and heat transfer limitations can slow down the reaction rate. |
| Side Reactions | - Lower the reaction temperature.- Use a less concentrated base.- Optimize the rate of addition of this compound. | Side reactions like elimination are often more sensitive to temperature than the desired substitution reaction. |
| Catalyst Inefficiency | - Increase catalyst loading.- Ensure vigorous and efficient stirring.- Consider a more robust or soluble phase-transfer catalyst. | Inadequate mixing can lead to poor contact between the phases in a PTC system, reducing the catalyst's effectiveness. |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Steps | Rationale |
| Dehydrohalogenation | - Lower the reaction temperature.- Use a weaker or more dilute base.- Use a polar aprotic solvent. | High temperatures and strong bases favor the E2 elimination pathway. |
| Dimer/Oligomer Formation | - Add this compound slowly to the reaction mixture.- Maintain a slight excess of the nucleophile. | This keeps the concentration of the electrophile low, reducing the likelihood of it reacting with the product. |
| Over-alkylation (for N-alkylation) | - Use a larger excess of the amine starting material.- Add the this compound slowly. | This increases the probability of the alkylating agent reacting with the starting amine rather than the alkylated product. |
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
| Parameter | Lab Scale (Patent CZ280614B6) [2] | Industrial Scale (General Practice) |
| Reactants | Allyl chloride, Hydrogen bromide | Allyl chloride, Hydrogen bromide |
| Catalyst/Initiator | Peroxide mixture | Peroxide or UV radiation |
| Solvent | n-Hexane | Often run neat or in a solvent like the product itself |
| Temperature | +10 °C | -10 to +50 °C[2] |
| Reaction Time | 90 minutes (for 26.2% conversion) | Varies depending on conditions and desired conversion |
| Yield (Selectivity) | 94.1% selectivity to 1-bromo-3-chloropropane | Generally high, can be up to 85% or higher |
| Major Impurity | 1-chloro-2-bromopropane (5.3% selectivity) | 1-chloro-2-bromopropane |
Experimental Protocols
Key Experiment: Synthesis of 1-Bromo-3-Chloropropane (Lab Scale)
This protocol is adapted from patent CZ280614B6.[2]
Materials:
-
Allyl chloride (23.6 g)
-
n-Hexane (29.3 g)
-
50% by weight xylene solution of a peroxide mixture (0.9 g)
-
Oxygen (0.001 g)
-
Hydrogen bromide gas
Procedure:
-
In a suitable reactor, combine the allyl chloride, n-hexane, and the peroxide solution.
-
Bring the contents of the reactor to a temperature of +10 °C.
-
Introduce hydrogen bromide gas from the bottom of the reactor through a frit at a rate of 50 cm³/min, while maintaining the temperature at +10 °C ± 0.2 °C.
-
Continue the reaction for 90 minutes.
-
Upon completion, the main product, 1-bromo-3-chloropropane, can be separated by distillation and/or rectification.
Expected Outcome:
-
Conversion of allyl chloride: 26.2%
-
Selectivity to 1-bromo-3-chloropropane: 94.1%
-
Selectivity to 1-chloro-2-bromopropane: 5.3%
Visualizations
Logical Troubleshooting for Low Yield in Alkylation Reactions
Caption: A decision-making flowchart for troubleshooting low yields in alkylation reactions.
Experimental Workflow for a Generic N-Alkylation Reaction
Caption: A typical experimental workflow for an N-alkylation reaction.
References
Technical Support Center: Optimizing Reactions of 1-Bromo-1-Chloropropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving 1-bromo-1-chloropropane. Due to the unique reactivity of this geminal dihalide, careful selection of catalysts and reaction conditions is crucial to achieve desired outcomes and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound as a substrate in catalytic reactions?
A1: The main challenges stem from the presence of two different halogen atoms on the same carbon. The C-Br bond is generally more reactive than the C-Cl bond, allowing for some chemoselectivity.[1][2] However, competing reactions such as elimination, over-reaction, and lack of selectivity can occur. Key challenges include:
-
Chemoselectivity: Achieving selective reaction at the C-Br bond without affecting the C-Cl bond.
-
Elimination vs. Substitution: The potential for elimination reactions to form 1-chloro-1-propene (B106547) or 1-bromo-1-propene, especially with strong bases.[3][4]
-
Grignard Reagent Formation: Difficulty in forming a stable Grignard reagent due to the presence of the second halogen.
-
Catalyst Deactivation: Potential for catalyst deactivation or the formation of complex mixtures in cross-coupling reactions.
Q2: Which type of catalytic reaction is most suitable for this compound?
A2: The choice of reaction depends on the desired transformation.
-
Nucleophilic Substitution: For replacing the bromine atom with another nucleophile, phase-transfer catalysis (PTC) is often effective, as it can be performed under milder conditions that help preserve the C-Cl bond.[5][6]
-
Organometallic Cross-Coupling (e.g., Suzuki, Sonogashira): These are challenging due to the potential for multiple reactive sites. However, with careful catalyst and ligand selection, selective coupling at the C-Br bond is possible. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often a good starting point.[7][8]
-
Grignard Reaction: Formation of a Grignard reagent is possible but requires strict anhydrous conditions and careful initiation to avoid side reactions.[9][10]
Q3: How can I favor nucleophilic substitution over elimination?
A3: To favor substitution over elimination, consider the following:
-
Base Strength: Use a weaker, non-bulky base. Strong, bulky bases favor elimination.[4]
-
Temperature: Lower reaction temperatures generally favor substitution.[11]
-
Solvent: Polar aprotic solvents can favor S\textsubscript{N}2 reactions.
-
Catalyst System: For nucleophilic substitutions, phase-transfer catalysts can facilitate the reaction under milder conditions, reducing the likelihood of elimination.[6]
Troubleshooting Guides
Grignard Reagent Formation
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | - Use fresh, high-quality magnesium turnings.- Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][12]- Mechanically crush the magnesium turnings in the flask under an inert atmosphere. |
| Traces of water in the glassware or solvent. | - Flame-dry all glassware under vacuum and cool under an inert gas.- Use freshly distilled, anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz-type coupling (homocoupling) of the alkyl halide. | - Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[13]- Avoid overheating the reaction mixture. |
| Reaction with the C-Cl bond. | - This is a potential side reaction. Optimize for lower temperatures and shorter reaction times. | |
| Formation of a black or brown precipitate | Catalyst decomposition or side reactions. | - Ensure the reaction is under a strict inert atmosphere.- Control the rate of addition of the alkyl halide to manage the exotherm. |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst. | - Ensure the palladium catalyst and ligand are fresh and have been stored properly.- Use a pre-catalyst that is more stable and activates in situ.[7] |
| Oxygen contamination leading to catalyst decomposition or homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon) throughout the reaction.[7] | |
| Poor solubility of reactants. | - Screen different solvent systems (e.g., toluene/water, dioxane/water, DMF).[14] | |
| Formation of multiple products | Lack of chemoselectivity between C-Br and C-Cl bonds. | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve selectivity for the C-Br bond.[15] |
| Debromination or dechlorination (hydrodehalogenation). | - Use a milder base or ensure the reaction is not overheated. | |
| Homocoupling of boronic acid | Presence of oxygen. | - Improve degassing procedures. |
| Catalyst system promotes homocoupling. | - Screen different palladium sources and ligands. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides *
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 | [15] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~90 | [15] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | ~92 | [15] |
*Data is for the structurally similar substrate 1-bromo-4-propylsulfanylbenzene (B1319258) and serves as a starting point for optimization.
Table 2: Catalyst Performance in Atom Transfer Radical Addition (ATRA) of Bromotrichloromethane *
| Catalyst | Ligand | Alkene | Yield (%) | Reference |
| CuBr | PMDETA | 1-Octene | 95 | [16] |
| RuCl₂(PPh₃)₃ | - | Styrene | >99 | [16] |
*Data for a close structural and electronic analogue of the reactive moiety in this compound.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equiv.) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel.
-
Grignard Formation: Once the reaction initiates (indicated by color change and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until the magnesium is consumed. The resulting Grignard reagent solution should be used immediately in the subsequent reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Add the this compound (1.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. ijirset.com [ijirset.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-bromo-1-chloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 1-bromo-1-chloropropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for this compound with nucleophiles?
A1: this compound is a secondary alkyl halide, which can undergo both S(_N)1 and S(_N)2 reactions. The predominant mechanism is highly dependent on the reaction conditions, particularly the solvent and the nucleophile.
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction occurs in a single, concerted step.
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This pathway is favored in polar protic solvents with weak nucleophiles. It proceeds through a carbocation intermediate.
Q2: Which halogen is the better leaving group, bromine or chlorine?
A2: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because bromide is a weaker base and more polarizable, which stabilizes the negative charge as it departs. Consequently, reactions involving the cleavage of the C-Br bond are generally faster than those involving the C-Cl bond.
Q3: How does the choice of solvent affect the reaction rate and mechanism?
A3: The solvent plays a critical role in determining the reaction pathway and rate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. They strongly stabilize the carbocation intermediate in an S(N)1 reaction, thus favoring this mechanism.[1][2][3] They can also solvate the nucleophile, which can decrease its nucleophilicity and hinder S(_N)2 reactions.[3]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but do not solvate anions (nucleophiles) as effectively.[1][4] This leaves the nucleophile "naked" and more reactive, thus favoring the S(_N)2 mechanism.
-
Non-Polar Solvents (e.g., hexane, benzene): Reactions of polar substrates like this compound are often very slow in non-polar solvents due to the poor solubility of nucleophilic salts and the inability of the solvent to stabilize charged intermediates or transition states.
Q4: Can elimination reactions (E1 and E2) compete with substitution?
A4: Yes, elimination reactions are a common side reaction, especially with strong, sterically hindered bases.
-
E2 (Elimination Bimolecular): Favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures. It competes directly with the S(_N)2 reaction.
-
E1 (Elimination Unimolecular): Competes with the S(_N)1 reaction and is favored by high temperatures and the use of a non-nucleophilic base in a polar protic solvent.
Troubleshooting Guides
Issue 1: My reaction is extremely slow.
-
Possible Cause: Inappropriate solvent choice.
-
Solution: If you are attempting an S(_N)2 reaction with an ionic nucleophile, ensure you are using a polar aprotic solvent like DMSO or DMF to maximize nucleophile reactivity. If running an S(_N)1 reaction, a more polar protic solvent (e.g., a higher percentage of water in an alcohol/water mixture) can increase the rate by better stabilizing the carbocation intermediate.
-
-
Possible Cause: Poor nucleophile.
-
Solution: For an S(_N)2 reaction, a stronger nucleophile will increase the reaction rate. For an S(_N)1 reaction, the nucleophile concentration does not affect the rate-determining step, but a more potent nucleophile will be more effective at trapping the carbocation.
-
-
Possible Cause: Low temperature.
-
Solution: Increasing the reaction temperature will generally increase the rate of both substitution and elimination reactions. However, be aware that higher temperatures tend to favor elimination over substitution.
-
Issue 2: I am getting a mixture of substitution products (1-chloro-1-substituted-propane and 1-bromo-1-substituted-propane).
-
Possible Cause: This is expected as both halogens can act as leaving groups.
-
Explanation: Since bromide is a better leaving group, the product resulting from the displacement of bromide will likely be the major product. The ratio of products will depend on the relative rates of C-Br and C-Cl bond cleavage.
-
Solution: To favor substitution at one position, consider the reaction mechanism. In an S(_N)2 reaction with a soft nucleophile (like iodide or thiolate), the more reactive C-Br bond will be preferentially targeted. In an S(_N)1 reaction, the carbocation will form preferentially from the loss of the better leaving group (bromide).
-
Issue 3: I am observing significant amounts of elimination products (1-chloropropene, 2-chloropropene, etc.).
-
Possible Cause: The nucleophile is acting as a strong base.
-
Solution: If substitution is the desired outcome, use a less basic nucleophile. For example, use acetate (B1210297) instead of hydroxide (B78521), or a thiol instead of an alkoxide.
-
-
Possible Cause: The reaction temperature is too high.
-
Solution: Lowering the temperature generally favors substitution over elimination.
-
-
Possible Cause: Use of a sterically hindered base/nucleophile.
-
Solution: Bulky bases, like tert-butoxide, are more likely to act as bases rather than nucleophiles due to steric hindrance. Use a smaller nucleophile if substitution is desired.
-
Quantitative Data Summary
The following table summarizes the expected relative reaction rates for the reaction of this compound with a generic nucleophile (Nu⁻) in different solvents, illustrating the principles of solvent effects. Note that these are hypothetical values for illustrative purposes.
| Solvent System | Dielectric Constant (ε) | Solvent Type | Expected Predominant Mechanism | Expected Relative Rate (k_rel) | Major Substitution Product |
| 80% Ethanol / 20% Water | ~65 | Polar Protic | S(_N)1 | 100 | 1-Chloro-1-ethoxypropane & 1-Chloro-1-hydroxypropane |
| 100% Ethanol | ~24 | Polar Protic | Mixed S(_N)1/S(_N)2 | 30 | 1-Chloro-1-ethoxypropane |
| Acetone | ~21 | Polar Aprotic | S(_N)2 | 10 | 1-Chloro-1-Nu-propane |
| Dimethyl Sulfoxide (DMSO) | ~47 | Polar Aprotic | S(_N)2 | 500 | 1-Chloro-1-Nu-propane |
| Hexane | ~2 | Non-Polar | Very Slow | < 1 | - |
Experimental Protocols
Protocol: Kinetic Study of the Solvolysis of this compound in Aqueous Ethanol
This experiment measures the rate of the S(_N)1 solvolysis of this compound by monitoring the production of HBr and HCl.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare Solvent Mixtures: Prepare a series of ethanol/water solvent mixtures (e.g., 80:20, 60:40, 50:50 by volume).
-
Reaction Setup: In a flask, place a known volume (e.g., 50 mL) of a chosen solvent mixture. Add a few drops of bromothymol blue indicator. Place the flask in the constant temperature water bath and allow it to equilibrate.
-
Initiate Reaction: Add a small, accurately measured amount of this compound (e.g., 0.1 mL) to the flask, start a timer, and mix thoroughly. This is time t=0. The solution will be acidic (yellow) as HBr and HCl are produced.
-
Titration: Immediately add a small, known volume of the standardized NaOH solution from a burette until the solution turns blue. Record the volume and time.
-
Monitor Reaction Progress: As the reaction proceeds, the solution will become acidic again. Continue to add aliquots of NaOH to maintain the blue color, recording the cumulative volume of NaOH added and the time at each point the solution turns from yellow back to blue.
-
Data Analysis: The rate of reaction can be determined from the rate of consumption of NaOH. The first-order rate constant (k) can be calculated by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t.
Visualizations
References
Technical Support Center: Monitoring Reaction Progress of 1-bromo-1-chloropropane by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the reaction progress of 1-bromo-1-chloropropane using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I choose the right eluent (solvent system) for monitoring my reaction?
A1: The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.3-0.4.[1] This allows for clear separation between the starting material and the product(s). Since this compound is a relatively non-polar compound, start with a non-polar eluent system, such as a high ratio of hexanes to a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 9:1 or 8:2 hexanes:ethyl acetate). You can then adjust the polarity to achieve the desired separation.
Q2: My spots for this compound are not visible under a UV lamp. How can I visualize them?
A2: Simple alkyl halides like this compound are often not UV-active, meaning they won't appear as dark spots on a fluorescent TLC plate under UV light.[2] You will need to use a chemical staining method for visualization.
Q3: What are the most effective staining methods for visualizing halogenated alkanes?
A3: While many common stains may not work well for alkyl halides, the following methods can be effective:[2]
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. While alkanes themselves are generally inert, impurities or reaction products might be visible. The spots will appear as yellow-brown spots on a purple background.[3][4] Gentle heating may be required.[3]
-
Iodine Chamber: Placing the developed TLC plate in a chamber containing iodine crystals can make non-polar compounds, including some alkanes, appear as yellow-brown spots.[2][4][5] This method is non-destructive, but the spots may fade over time, so they should be circled with a pencil immediately.[2][6]
-
Phosphomolybdic Acid Stain: This is a general-purpose stain that can visualize a wide range of organic compounds. After dipping the plate in the stain, gentle heating will reveal spots of various colors (often blue or green) on a yellow-green background.
Q4: How do I interpret the TLC plate to determine if my reaction is complete?
A4: To monitor a reaction, you will typically spot three lanes on your TLC plate: the starting material (SM), the reaction mixture (RM), and a "co-spot" containing both the starting material and the reaction mixture.[1] The reaction is considered complete when the spot corresponding to the starting material in the reaction mixture lane has completely disappeared, and a new spot corresponding to the product has appeared.[7] The co-spot helps to confirm if the starting material spot in the reaction mixture is indeed the same as your initial starting material.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | The sample is too concentrated (overloaded).[8][9][10][11][12] | Dilute the sample before spotting it on the TLC plate.[8][9] |
| The chosen solvent system is inappropriate for the sample's polarity.[12] | Adjust the polarity of the eluent. For acid-sensitive compounds, consider adding a small amount of triethylamine (B128534) (0.1–2.0%) to the mobile phase.[8] | |
| Spots are not visible after staining | The sample concentration is too low.[8][12] | Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[8][12] |
| The compound is volatile and may have evaporated from the plate.[8] | This makes TLC monitoring difficult. Consider alternative monitoring techniques like GC-MS if volatility is an issue. | |
| The incorrect stain was used for the compound type. | Try a different visualization method, such as potassium permanganate or an iodine chamber, which are more suitable for non-polar compounds.[2][4] | |
| Rf values are too high (spots near the solvent front) | The eluent is too polar.[8] | Decrease the proportion of the polar solvent in your eluent system (e.g., move from 8:2 hexanes:ethyl acetate to 9:1).[8] |
| Rf values are too low (spots near the baseline) | The eluent is not polar enough.[8] | Increase the proportion of the polar solvent in your eluent system.[8] |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide adequate separation. | Try a different solvent system. Sometimes changing one of the solvents entirely (e.g., using dichloromethane (B109758) instead of ethyl acetate) can improve resolution.[13] A co-spot is crucial in this situation to see if you have one elongated spot or two separate, overlapping spots.[13] |
Quantitative Data: Eluent System Selection
Since specific Rf values for this compound are not readily published and depend heavily on the exact conditions, the following table illustrates the principle of how eluent polarity affects the separation of a non-polar reactant and a hypothetical more polar product.
| Eluent System (Hexanes:Ethyl Acetate) | Polarity | Expected Rf of this compound (Non-polar Reactant) | Expected Rf of Product (More Polar) | Separation Quality |
| 95:5 | Low | ~0.4 - 0.5 | ~0.2 - 0.3 | Good starting point |
| 80:20 | Medium | ~0.6 - 0.7 | ~0.4 - 0.5 | May provide better separation if product is significantly more polar |
| 50:50 | High | > 0.8 (Too High) | > 0.6 (Too High) | Poor separation, spots are too close to the solvent front |
Detailed Experimental Protocol
This protocol outlines the methodology for monitoring a reaction involving this compound.
1. Preparation of the TLC Chamber:
-
Pour the chosen eluent system into a developing chamber to a depth of about 0.5 cm.[9]
-
Place a piece of filter paper inside the chamber, ensuring it is saturated with the eluent, to saturate the chamber atmosphere with solvent vapors.[14] Cover the chamber.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[9][14]
-
Mark three small, evenly spaced tick marks on the origin line for spotting the samples. Label them "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[1]
3. Sample Preparation and Spotting:
-
Starting Material (SM): Dissolve a small amount of pure this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (RM): Take a small aliquot (a few drops) from the reaction vessel.[7]
-
Using a capillary tube, spot the SM solution on the "SM" tick mark. The spot should be small, around 1-2 mm in diameter.[10]
-
Spot the RM on the "RM" tick mark.
-
For the "CO" lane, first spot the SM, and then carefully spot the RM directly on top of the SM spot.[1]
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the prepared chamber. Ensure the eluent level is below the origin line.[9][14]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[9]
5. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Attempt visualization with a non-destructive method first, such as an iodine chamber.[5] Place the plate in the chamber until brown spots appear. Circle any visible spots with a pencil.[2]
-
If spots are not visible or are too faint, proceed to a destructive method like dipping the plate in a potassium permanganate stain, followed by gentle heating on a hot plate until spots appear.[3]
6. Interpretation:
-
Compare the "RM" lane to the "SM" lane. The disappearance of the starting material spot in the "RM" lane indicates the reaction is progressing.
-
The appearance of a new spot (or spots) in the "RM" lane corresponds to the product(s).
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[10]
Experimental Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. microbiozindia.com [microbiozindia.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
- 14. coconote.app [coconote.app]
Validation & Comparative
A Comparative Guide to Chiral Building Blocks: 1-Bromo-1-chloropropane vs. Chiral Epoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical development, the use of chiral building blocks is fundamental to achieving enantiomerically pure and biologically active molecules. The precise three-dimensional arrangement of atoms in a drug candidate can be the difference between a therapeutic breakthrough and a compound with undesirable side effects. This guide provides a comparative overview of the potential utility of 1-bromo-1-chloropropane as a chiral synthon against the well-established and versatile class of chiral epoxides.
It is important to note at the outset that while this compound possesses a stereocenter and holds theoretical potential as a chiral building block, its application in asymmetric synthesis is not widely documented in peer-reviewed literature. Consequently, this guide will draw upon the principles of its potential reactivity and compare them with the extensively validated applications of chiral epoxides, for which a wealth of experimental data exists.
Introduction to Chiral Building Blocks
Chiral building blocks, or synthons, are enantiomerically enriched molecules that are incorporated into a larger synthetic scheme to introduce a specific stereocenter. Their use is a cornerstone of asymmetric synthesis, providing an efficient route to complex chiral molecules without the need for challenging enantioselective reactions at later stages. Key characteristics of an effective chiral building block include high enantiomeric purity, predictable reactivity, and the ability to undergo a range of chemical transformations with high stereochemical fidelity.
This compound: A Potential Chiral Synthon
This compound is a halogenated alkane with a chiral center at the carbon atom bearing both a bromine and a chlorine atom. In theory, the differential reactivity of the C-Br and C-Cl bonds, coupled with its defined stereochemistry, could make it a useful tool for introducing a chiral propyl fragment. The C-Br bond is generally more labile and susceptible to nucleophilic substitution than the C-Cl bond, which could allow for sequential and selective functionalization.
Potential Synthetic Applications:
-
Sequential Nucleophilic Substitution: The bromide could be displaced by a nucleophile in an S(_N)2 reaction, which would proceed with inversion of configuration. The resulting chiral chloro-alkane could then undergo a second substitution at a later stage.
-
Organometallic Reagent Formation: Grignard or organolithium formation would likely occur at the more reactive C-Br bond, generating a chiral nucleophile that could be used to form new carbon-carbon bonds.
Due to the lack of specific experimental data for this compound in the literature, a detailed quantitative comparison is not possible.
Chiral Epoxides: The Versatile and Established Alternative
Chiral epoxides are three-membered cyclic ethers that are among the most widely used chiral building blocks in organic synthesis. Their utility stems from their high reactivity towards a variety of nucleophiles, which proceeds via a ring-opening mechanism that is both regioselective and stereospecific.
Key Advantages of Chiral Epoxides:
-
High Stereospecificity: The ring-opening of epoxides by nucleophiles typically occurs via an S(_N)2 mechanism, resulting in a predictable inversion of configuration at the site of attack.
-
Regioselectivity: In unsymmetrical epoxides, the site of nucleophilic attack can often be controlled by the choice of nucleophile and reaction conditions. Under basic or neutral conditions, attack generally occurs at the less sterically hindered carbon. Under acidic conditions, the attack is directed to the more substituted carbon.
-
Versatility: Epoxides can be opened by a wide range of nucleophiles, including amines, azides, cyanides, alkoxides, and organometallic reagents, leading to a diverse array of functionalized chiral products.
Comparative Performance Data: Chiral Epoxides in Action
To illustrate the utility of chiral epoxides, the following table summarizes the performance of the well-known Sharpless Asymmetric Epoxidation for the synthesis of chiral epoxy alcohols, which are themselves versatile chiral building blocks.
| Allylic Alcohol Substrate | Oxidant | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Geraniol | t-BuOOH | Ti(O\ⁱPr)₄ / (+)-DET | CH₂Cl₂ | -20 | 95 | 94 |
| (Z)-α-Phenylcinnamyl alcohol | t-BuOOH | Ti(O\ⁱPr)₄ / (-)-DET | CH₂Cl₂ | -20 | 85 | >98 |
| Cinnamyl alcohol | t-BuOOH | Ti(O\ⁱPr)₄ / (+)-DET | CH₂Cl₂ | -20 | 80 | 96 |
Data is representative and compiled from various sources on the Sharpless Asymmetric Epoxidation.
Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Catalyst Preparation: A flame-dried Schlenk flask is charged with dichloromethane (B109758) (CH₂Cl₂) and cooled to -20 °C. Titanium(IV) isopropoxide (Ti(O\ⁱPr)₄) is added, followed by the dropwise addition of a solution of the appropriate chiral diethyl tartrate (DET) in CH₂Cl₂. The mixture is stirred for 10 minutes.
-
Reaction Initiation: The allylic alcohol substrate is added to the catalyst mixture.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (t-BuOOH) in isooctane (B107328) is added dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium fluoride (B91410) (NaF) and warmed to room temperature. The mixture is stirred vigorously for 1 hour, then filtered through a pad of Celite®. The filtrate is washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic utility of chiral epoxides and the hypothetical pathway for this compound.
Caption: General reaction pathway for a chiral epoxide undergoing nucleophilic ring-opening.
Caption: Hypothetical sequential substitution pathway for (S)-1-bromo-1-chloropropane.
Conclusion
While this compound presents an interesting theoretical platform for asymmetric synthesis due to its chiral nature and differential halogen reactivity, its practical application remains largely unexplored and undocumented. In stark contrast, chiral epoxides are well-established, highly versatile, and predictable chiral building blocks. The wealth of available literature, including reliable and high-yielding experimental protocols, solidifies the position of chiral epoxides as a superior and more dependable choice for the introduction of stereocenters in the synthesis of complex molecules.
For researchers and professionals in drug development, the reliability and predictability of a chiral building block are paramount. Until further research demonstrates the synthetic utility and advantages of this compound, chiral epoxides will undoubtedly remain the more prudent and effective option for asymmetric synthesis.
Validating the Enantiomeric Excess of 1-Bromo-1-Chloropropane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides an objective comparison of primary analytical methods for validating the enantiomeric excess of 1-bromo-1-chloropropane, a simple yet important chiral halogenated alkane. The performance of Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are compared, with supporting, illustrative experimental data. Additionally, Nuclear Magnetic Resonance (NMR) Spectroscopy is discussed as a complementary technique.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, required accuracy, and available instrumentation. Chiral GC is often the method of choice for volatile, small molecules, while Chiral HPLC offers broad applicability. NMR spectroscopy provides a valuable, non-separative approach.
| Method | Principle | Advantages | Limitations | Typical Sample Requirements |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase in a capillary column. | High resolution for volatile compounds, fast analysis times, high sensitivity. | Requires sample volatility; derivatization may be necessary for some compounds. | Volatile liquid or gas; ~1 µL injection of a dilute solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase in a packed column. | Broad applicability to a wide range of compounds, robust and reproducible. | Longer analysis times compared to GC, higher solvent consumption. | Sample soluble in a mobile phase compatible solvent; ~5-20 µL injection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Non-destructive, provides structural information, no separation required. | Lower sensitivity and accuracy for precise ee determination compared to chromatography, potential for signal overlap. | ~5-10 mg of sample dissolved in a deuterated solvent. |
Chiral Gas Chromatography (GC) Analysis
Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of cyclodextrin-based chiral stationary phases is particularly effective for small halogenated alkanes like this compound.
Illustrative Performance Data
The following table presents hypothetical, yet realistic, performance data for the chiral GC separation of this compound enantiomers on a commonly used chiral stationary phase.
| Parameter | (R)-1-bromo-1-chloropropane | (S)-1-bromo-1-chloropropane |
| Retention Time (min) | 12.5 | 13.2 |
| Peak Area (arbitrary units) | 95000 | 5000 |
| Enantiomeric Excess (%) | \multicolumn{2}{c | }{90% ee} |
Note: The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. In this example, the (R)-enantiomer is in excess.
Experimental Protocol
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral GC column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
Split Ratio: 50:1.
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of hexane.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC with polysaccharide-based stationary phases is a versatile alternative for determining the enantiomeric excess of this compound, particularly if the sample is less volatile or if GC instrumentation is unavailable.
Illustrative Performance Data
The table below shows expected, illustrative performance data for the chiral HPLC separation of this compound enantiomers.
| Parameter | (R)-1-bromo-1-chloropropane | (S)-1-bromo-1-chloropropane |
| Retention Time (min) | 8.3 | 9.1 |
| Peak Area (arbitrary units) | 95000 | 5000 |
| Enantiomeric Excess (%) | \multicolumn{2}{c | }{90% ee} |
Experimental Protocol
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) can be employed for a rapid, non-separative estimation of enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to a chemical shift difference between the signals of the two enantiomers.
Experimental Protocol
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1 to 2 equivalents of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of one or more proton signals corresponding to the two enantiomers.
-
The ratio of the integrals of the separated signals can be used to estimate the enantiomeric excess.
Workflow and Decision Making
The following diagrams illustrate the general workflow for validating enantiomeric excess and a decision-making process for selecting the most suitable analytical method.
A Comparative Guide to Analytical Methods for Confirming the Structure of 1-Bromo-1-Chloropropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of halogenated organic compounds is a critical step in chemical research and pharmaceutical development. 1-Bromo-1-chloropropane and its derivatives, featuring a chiral center and multiple constitutional isomers, present a unique analytical challenge. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of these compounds. It includes a combination of experimental data for related isomers and predicted data for this compound, alongside detailed experimental protocols and workflow visualizations to aid in methodological selection and application.
Executive Summary
This guide demonstrates that a combination of NMR, MS, and IR spectroscopy is essential for the complete structural confirmation of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry, providing detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS) is invaluable for determining the molecular weight and elemental composition, with characteristic isotopic patterns of bromine and chlorine serving as a definitive confirmation of their presence. Fragmentation patterns are crucial for distinguishing between isomers.
-
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the presence of C-H and C-halogen functional groups, and for providing a unique "fingerprint" for a specific isomer.
The following sections provide a detailed comparison of these techniques, supported by spectral data, experimental protocols, and visual workflows.
Comparative Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei.
Table 1: Predicted ¹H NMR Spectral Data for this compound and its Isomers
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | CH(Br)(Cl) | 5.5 - 5.8 | Triplet (t) | 6.5 - 7.0 |
| CH₂ | 2.3 - 2.6 | Sextet | 7.0 - 7.5 | |
| CH₃ | 1.1 - 1.3 | Triplet (t) | 7.3 - 7.8 | |
| 1-Bromo-2-chloropropane | CH(Cl) | 4.3 - 4.6 | Multiplet (m) | - |
| CH₂(Br) | 3.6 - 3.9 | Multiplet (m) | - | |
| CH₃ | 1.6 - 1.8 | Doublet (d) | 6.5 - 7.0 | |
| 2-Bromo-1-chloropropane | CH(Br) | 4.2 - 4.5 | Multiplet (m) | - |
| CH₂(Cl) | 3.8 - 4.1 | Multiplet (m) | - | |
| CH₃ | 1.8 - 2.0 | Doublet (d) | 6.5 - 7.0 | |
| 1-Bromo-3-chloropropane | CH₂(Br) | 3.5 - 3.7 | Triplet (t) | 6.0 - 6.5 |
| CH₂(Cl) | 3.7 - 3.9 | Triplet (t) | 6.0 - 6.5 | |
| CH₂ | 2.2 - 2.5 | Quintet | 6.0 - 6.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and its Isomers
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C(Br)(Cl) | 65 - 75 |
| CH₂ | 30 - 40 | |
| CH₃ | 10 - 15 | |
| 1-Bromo-2-chloropropane | C(Cl) | 55 - 65 |
| C(Br) | 35 - 45 | |
| CH₃ | 20 - 25 | |
| 2-Bromo-1-chloropropane | C(Br) | 45 - 55 |
| C(Cl) | 45 - 55 | |
| CH₃ | 20 - 25 | |
| 1-Bromo-3-chloropropane | C(Br) | 30 - 35 |
| C(Cl) | 43 - 48 | |
| C-2 | 33 - 38 |
Note: Predicted NMR data was generated using online prediction tools.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and characteristic isotopic patterns for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The fragmentation patterns are key to distinguishing isomers.
Table 3: Key Mass Spectrometry Data for this compound and its Isomers
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| This compound | 156, 158, 160 (M, M+2, M+4) | [M-Br]⁺ (77, 79), [M-Cl]⁺ (121, 123), [C₃H₆Cl]⁺ (77, 79), [C₂H₄Br]⁺ (107, 109) |
| 1-Bromo-2-chloropropane | 156, 158, 160 (M, M+2, M+4) | [M-CH₂Br]⁺ (63, 65), [M-CH₃]⁺ (141, 143, 145) |
| 2-Bromo-1-chloropropane | 156, 158, 160 (M, M+2, M+4) | [M-CH₂Cl]⁺ (107, 109), [M-CH₃]⁺ (141, 143, 145) |
| 1-Bromo-3-chloropropane | 156, 158, 160 (M, M+2, M+4) | [M-Br]⁺ (77, 79), [M-Cl]⁺ (121, 123), [C₃H₆]⁺ (42) |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic bond vibrations. While many vibrations overlap in the fingerprint region, the C-Br and C-Cl stretching frequencies can be informative.
Table 4: Characteristic Infrared Absorption Data for this compound and its Isomers
| Compound | C-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Fingerprint Region (cm⁻¹) |
| This compound | 2850-3000 | 650-800 | 550-650 | Unique pattern |
| 1-Bromo-2-chloropropane | 2850-3000 | 650-800 | 550-650 | Unique pattern |
| 2-Bromo-1-chloropropane | 2850-3000 | 650-800 | 550-650 | Unique pattern |
| 1-Bromo-3-chloropropane | 2850-3000 | 650-800 | 550-650 | Unique pattern |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Sample Preparation
-
Sample Purity: Ensure the sample is of high purity. Trace impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing: For high-resolution experiments or samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating halogenated hydrocarbons.
-
Injection: Inject 1 µL of the sample into the GC injector in splitless mode to maximize sensitivity.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Hold: Maintain 200°C for 2 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: As this compound derivatives are typically liquids, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Data Acquisition: Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of analysis for confirming the structure of a this compound derivative.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
Caption: Logical relationship between analytical techniques and the structural information obtained.
Conclusion
The structural confirmation of this compound derivatives necessitates a multi-technique approach. While IR spectroscopy offers a quick preliminary assessment of functional groups, mass spectrometry provides definitive evidence of the presence of bromine and chlorine through their characteristic isotopic patterns and helps in isomer differentiation through fragmentation analysis. Ultimately, NMR spectroscopy stands out as the most definitive method, offering detailed insights into the molecular framework and stereochemistry, which are essential for the unambiguous assignment of the structure. By integrating the data from these three powerful analytical tools, researchers can confidently elucidate the structures of these complex halogenated compounds.
A Comparative Analysis of SN1 and SN2 Reactions for 1-bromo-1-chloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways for the chiral secondary haloalkane, 1-bromo-1-chloropropane. The presence of two different halogen atoms on the same stereocenter offers a unique case study in selectivity and reaction mechanism dynamics.
Introduction to Nucleophilic Substitution at this compound
This compound is a secondary haloalkane, a substrate class that lies at the crossroads of SN1 and SN2 reactivity. Its reaction pathway is highly sensitive to the conditions employed, including the nature of the nucleophile, the solvent, and the temperature. A critical feature of this molecule is the presence of two potential leaving groups: bromide and chloride. The significant difference in their leaving group ability is a primary determinant of the reaction's outcome. Generally, bromide is a better leaving group than chloride due to its larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond.[1][2][3] Consequently, nucleophilic substitution will preferentially occur with the displacement of the bromide ion.
Mechanistic Pathways: SN1 vs. SN2
The competition between the SN1 and SN2 pathways is governed by the stability of the intermediates and transition states, respectively.
SN2 Mechanism: This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] This leads to an inversion of stereochemistry at the chiral center. For this compound, a strong, non-bulky nucleophile in a polar aprotic solvent would favor this pathway. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).
SN1 Mechanism: This is a two-step process initiated by the spontaneous departure of the leaving group to form a planar carbocation intermediate.[4] The nucleophile then attacks this carbocation from either face, leading to a mixture of stereoisomers (racemization).[5][6] This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics).
Comparative Data Summary
| Condition | Nucleophile | Solvent | Predominant Mechanism | Expected Major Product(s) | Relative Rate (Illustrative) | Stereochemical Outcome |
| 1 | NaI | Acetone (B3395972) | SN2 | 1-chloro-1-iodopropane | 100 | Inversion of configuration |
| 2 | NaOH | Acetone/H₂O | SN2 > SN1 | 1-chloropropan-1-ol | 85 | Predominantly inversion |
| 3 | H₂O (Solvolysis) | H₂O | SN1 | 1-chloropropan-1-ol | 5 | Racemization |
| 4 | CH₃OH (Solvolysis) | CH₃OH | SN1 | 1-chloro-1-methoxypropane | 10 | Racemization |
| 5 | t-BuOK | t-BuOH | E2 > SN2/SN1 | Prop-1-yne (via elimination) | N/A | Elimination |
Note: This data is illustrative. In all substitution cases, the displacement of bromide is the significantly favored pathway over chloride. Strong, bulky bases like potassium tert-butoxide (t-BuOK) would strongly favor elimination (E2) over substitution.
Experimental Protocols
Protocol 1: Comparative SN2 Reactivity Study
Objective: To qualitatively compare the rate of an SN2 reaction on this compound versus a primary and a tertiary haloalkane.
Materials:
-
This compound
-
1-bromopropane (B46711) (primary standard)
-
2-bromo-2-methylpropane (B165281) (tertiary standard)
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes and rack
-
Water bath (50°C)
-
Pipettes
Procedure:
-
Label three test tubes for each of the three haloalkanes.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4-5 drops of 1-bromopropane to its labeled test tube, shake vigorously, and start a timer.
-
Observe the time taken for a precipitate of Sodium Bromide (NaBr) to form.
-
Repeat step 3 for this compound and 2-bromo-2-methylpropane in their respective test tubes.
-
If no reaction is observed within 5 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for any changes.
-
Record the time of precipitate formation for each substrate. Faster precipitate formation indicates a faster SN2 reaction.
Protocol 2: SN1 Solvolysis Kinetics Study
Objective: To monitor the rate of an SN1 solvolysis reaction of this compound by measuring the rate of acid production.
Materials:
-
This compound
-
50:50 Ethanol/Water solvent mixture
-
0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Burette, Erlenmeyer flask, magnetic stirrer
-
Stopwatch
Procedure:
-
Place 50 mL of the 50:50 ethanol/water solvent into an Erlenmeyer flask.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic/neutral).
-
Add 0.01 M NaOH dropwise from a burette until the solution just turns blue (basic). Record the initial burette volume.
-
Add a known amount (e.g., 0.5 mL) of this compound to the flask and immediately start the stopwatch. This is time t=0.
-
The solvolysis reaction will produce HBr, which will neutralize the NaOH and turn the solution back to yellow.
-
Record the time it takes for the blue color to disappear.
-
Immediately add another measured aliquot of NaOH to turn the solution blue again and record the time for the subsequent color change.
-
This procedure allows for the determination of the rate of HBr production, which corresponds to the rate of the SN1 reaction.
Visualizing the Pathways
SN1 Reaction Mechanism
Caption: The two-step SN1 mechanism involves a slow rate-determining step to form a planar carbocation.
SN2 Reaction Mechanism
Caption: The SN2 mechanism is a single, concerted step leading to the inversion of stereochemistry.
Factors Favoring SN1 vs. SN2 Pathways
Caption: A logical flowchart comparing the key factors that influence the reaction pathway for this substrate.
References
Assessing the Purity of Synthesized 1-Bromo-1-Chloropropane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized 1-bromo-1-chloropropane. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method for your research needs.
Synthesis and Potential Impurities
The synthesis of this compound is most commonly achieved through the free-radical bromination of 1-chloropropane (B146392). This reaction, typically initiated by UV light or a radical initiator, is not perfectly selective and can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing a robust analytical method for purity assessment.
The primary impurities of concern include:
-
Positional Isomers: 2-bromo-1-chloropropane (B110360) and 1-bromo-2-chloropropane (B1583154) can be formed due to the abstraction of hydrogen atoms from different carbon positions on the 1-chloropropane starting material.
-
Polyhalogenated Byproducts: Over-halogenation can lead to the formation of dibromo-chloropropanes or bromo-dichloropropanes.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 1-chloropropane in the final product mixture.
GC-MS for Purity Assessment of this compound
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions.
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity of synthesized this compound and identify potential impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of halogenated hydrocarbons.
Reagents:
-
Synthesized this compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 100 ppm).
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion peak.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
-
Comparison of Analytical Methods
While GC-MS is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the expected impurities, and the availability of instrumentation.
| Feature | GC-MS | GC-ECD | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, identification by mass fragmentation. | Separation by chromatography, detection of electron-capturing compounds. | Quantitative analysis based on the relationship between signal intensity and the number of nuclei. |
| Selectivity | High; provides structural information for identification. | Highly selective for halogenated compounds. | High; provides detailed structural information. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent for halogenated compounds (pg to fg range).[1] | Moderate (µg to mg range).[2] |
| Quantitation | Relative quantitation by peak area %; absolute quantitation with standards. | Relative quantitation by peak area %; absolute quantitation with standards. | Absolute quantitation without a specific reference standard of the analyte.[3] |
| Impurity Identification | Excellent; mass spectra provide structural clues. | Poor; identification based solely on retention time. | Excellent; provides detailed structural information of impurities. |
| Sample Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | High. | Moderate. | Very High. |
| Key Advantage | Universal detector with excellent identification capabilities. | Exceptional sensitivity for halogenated compounds. | Absolute quantitation without the need for a specific standard of the analyte. |
| Key Limitation | May require certified reference standards for accurate quantitation. | Not suitable for non-halogenated impurities and provides no structural information. | Lower sensitivity compared to chromatographic methods.[2] |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in assessing the purity of this compound.
Conclusion
The assessment of purity for synthesized this compound is effectively achieved using GC-MS, which provides both excellent separation and definitive identification of potential impurities. While GC-ECD offers superior sensitivity for halogenated byproducts, it lacks the identification capabilities of MS. Quantitative NMR stands out for its ability to provide absolute quantification without a specific reference standard, though with lower sensitivity. The choice of the optimal analytical method will ultimately depend on the specific goals of the analysis, available resources, and the required level of sensitivity and structural confirmation. This guide provides the foundational knowledge for making an informed decision in the critical process of chemical purity validation.
References
Navigating the Synthesis of 1-Bromo-1-Chloropropane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise synthesis of halogenated alkanes is a critical step in the creation of novel chemical entities. This guide provides a comparative analysis of potential synthetic methodologies for 1-bromo-1-chloropropane, a compound with potential applications in organic synthesis. Due to the limited availability of direct, high-yield synthetic routes in published literature, this document focuses on the most plausible methods, supported by theoretical considerations and data from analogous reactions.
Executive Summary
The synthesis of this compound presents a significant challenge due to the difficulty in achieving regioselectivity for the introduction of two different halogen atoms onto the same carbon. A thorough review of available literature indicates that a direct, high-yield synthesis is not well-documented. The most theoretically viable, yet likely unselective, approach is the free-radical bromination of 1-chloropropane (B146392). Alternative methods, such as the addition of hypobromous acid to 1-chloro-1-propene (B106547) or the conversion of propanal, remain largely hypothetical without specific experimental validation for this target molecule. This guide will delve into the mechanistic considerations of these potential routes and provide available data for related reactions to inform synthetic strategy.
Comparative Analysis of Synthetic Routes
Given the absence of established protocols with reliable quantitative data for the synthesis of this compound, a direct comparison of yield, purity, and reaction conditions is not feasible. Instead, this section will explore the most promising theoretical pathways and discuss their potential outcomes based on fundamental principles of organic chemistry.
Table 1: Theoretical Comparison of Potential Synthetic Methods for this compound
| Method | Starting Material(s) | Reagents | Plausible Mechanism | Expected Major Products | Potential Yield of this compound | Key Challenges |
| Method 1: Free-Radical Bromination | 1-Chloropropane | Br₂, UV light or AIBN | Free-Radical Halogenation | Mixture of brominated 1-chloropropanes (e.g., this compound, 1-bromo-2-chloropropane, 1-bromo-3-chloropropane) | Low to Moderate (predicted) | Lack of regioselectivity leading to a complex mixture of isomers that are difficult to separate. |
| Method 2: Halogenation of Propanal | Propanal | PCl₅, PBr₅ (or other halogenating agents) | Nucleophilic Substitution | 1,1-Dichloropropane (B1633073) and 1,1-Dibromopropane as primary products, with potential for mixed dihalide formation. | Low (predicted) | Controlling the stoichiometry and reactivity of two different halogenating agents to achieve the desired mixed dihalide. |
Detailed Methodologies and Experimental Considerations
Method 1: Free-Radical Bromination of 1-Chloropropane
This method represents the most direct theoretical route to this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from 1-chloropropane, followed by reaction of the resulting radical with molecular bromine.
Reaction Scheme:
CH₃CH₂CH₂Cl + Br₂ --(UV light or heat)--> CH₃CH₂CH(Br)Cl + other isomers + HBr
General Experimental Protocol (Hypothetical):
-
Reaction Setup: A solution of 1-chloropropane in a suitable inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a gas inlet.
-
Initiation: The reaction mixture is irradiated with a UV lamp or heated to a temperature sufficient to initiate the reaction, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture under continuous irradiation or heating. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the addition is complete, the reaction mixture is cooled to room temperature. The excess bromine is quenched, for example, with a solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, which is expected to be a mixture of isomeric bromochloropropanes, would require careful fractional distillation for the separation of this compound.
Discussion of Regioselectivity:
The major challenge of this method is controlling the regioselectivity of the bromination. Free radical bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. In the case of 1-chloropropane, hydrogen abstraction can occur at C1, C2, or C3.
-
C1 Radical: A primary radical, but potentially stabilized by the adjacent chlorine atom through resonance.
-
C2 Radical: A secondary radical, which is generally more stable than a primary radical.
-
C3 Radical: A primary radical.
The product distribution will depend on the relative rates of formation of these radicals. It is plausible that a mixture of this compound, 2-bromo-1-chloropropane, and 3-bromo-1-chloropropane would be formed, making isolation of the desired product difficult.
Method 2: Halogenation of Propanal
This approach involves the conversion of the carbonyl group of propanal into a geminal dihalide. While methods exist for the synthesis of geminal dichlorides and dibromides from aldehydes, the controlled formation of a mixed bromochloro derivative is not straightforward.
Reaction Scheme (Hypothetical Two-Step):
-
CH₃CH₂CHO + PCl₅ --> CH₃CH₂CHCl₂ + POCl₃
-
CH₃CH₂CHCl₂ + Br⁻ (e.g., from NaBr) --> CH₃CH₂CH(Br)Cl + Cl⁻ (Nucleophilic Substitution)
General Experimental Protocol (Hypothetical):
-
Formation of 1,1-Dichloropropane: Propanal is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent and may require heating.
-
Halogen Exchange: The resulting 1,1-dichloropropane would then be subjected to a halogen exchange reaction with a bromide source, such as sodium bromide in a suitable solvent (e.g., acetone, in a Finkelstein-type reaction). This step would likely proceed via an SN2 mechanism, and its success would depend on the relative leaving group ability of chloride and the nucleophilicity of bromide.
Key Challenges:
Controlling the reaction to achieve a single substitution of chlorine by bromine would be difficult. The reaction could potentially lead to a mixture of starting material, the desired product, and 1,1-dibromopropane. Furthermore, elimination reactions could be a competing side reaction.
Workflow for Synthesis Strategy
The following diagram illustrates a logical workflow for approaching the synthesis of this compound, taking into account the challenges and lack of established methods.
Caption: A decision-making workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging endeavor with no clearly established, high-yield methodology available in the current literature. The most plausible approach, free-radical bromination of 1-chloropropane, is likely to suffer from a lack of regioselectivity, leading to a complex mixture of isomers that would be difficult to separate. Alternative routes, such as the sequential halogenation of propanal, present their own set of challenges in controlling the reaction to obtain the desired mixed geminal dihalide.
For researchers requiring this compound, significant process development and optimization would be necessary. This would involve careful screening of reaction conditions for the proposed routes, detailed analysis of product mixtures, and the development of efficient purification protocols. The information presented in this guide serves as a starting point for such investigations, highlighting the theoretical considerations and potential pitfalls of the most likely synthetic pathways.
A Guide to Modern Alternatives for Asymmetric Cyclopropane Synthesis
The asymmetric synthesis of cyclopropanes is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. The inherent strain and unique electronic properties of the cyclopropane (B1198618) ring make it a valuable motif in drug candidates and complex natural products. While the use of chiral building blocks like 1-bromo-1-chloropropane represents a classical approach to introducing chirality, contemporary synthetic chemistry has largely shifted towards more efficient and versatile catalytic methods. This guide provides a comparative overview of state-of-the-art alternatives to stoichiometric chiral reagents for the asymmetric synthesis of cyclopropanes, supported by experimental data and detailed protocols.
Catalytic Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, a well-established method for cyclopropanation, can be rendered asymmetric through the use of chiral ligands that modulate the stereochemical outcome of the reaction. This approach is particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group can coordinate to the zinc carbenoid, allowing for excellent stereocontrol.
A variety of chiral ligands have been developed for this purpose, including those derived from tartaric acid and chiral aziridine-phosphines.[1] These ligands create a chiral environment around the reactive species, directing the methylene (B1212753) transfer to one face of the alkene.
Performance Data
| Substrate (Allylic Alcohol) | Chiral Ligand/Promoter | Yield (%) | ee (%) | dr | Reference |
| (E)-Cinnamyl alcohol | Dioxaborolane derived from N,N,N',N'-tetramethyltartaric acid diamide | 92 | 93 | >20:1 | [2] |
| (E)-3-Phenyl-2-propen-1-ol | Chiral Aziridine-Phosphine | 90 | 90 | 15:1 | [1] |
| Geraniol | Dioxaborolane derived from N,N,N',N'-tetramethyltartaric acid diamide | 85 | 91 | >20:1 | [2] |
Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
A solution of the chiral dioxaborolane ligand (1.1 mmol) in anhydrous dichloromethane (B109758) (5 mL) is cooled to 0 °C. To this solution is added (E)-cinnamyl alcohol (1.0 mmol), followed by the dropwise addition of diethylzinc (B1219324) (1.0 M in hexanes, 2.2 mmol). After stirring for 20 minutes, diiodomethane (B129776) (2.2 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral cyclopropylmethanol.[1][2]
Cobalt-Catalyzed Asymmetric Cyclopropanation with gem-Dichloroalkanes
A significant advancement in asymmetric cyclopropanation involves the use of gem-dichloroalkanes as carbene precursors, which are safer and more readily available alternatives to traditionally used diazo compounds.[3] This method employs a cobalt catalyst in conjunction with a chiral ligand, typically a pyridine (B92270) diimine (PDI) or an oxazoline (B21484) iminopyridine (OIP) ligand, to achieve high levels of enantioselectivity.[4]
This approach is notable for its broad substrate scope, including monosubstituted, 1,1-disubstituted, and internal alkenes, and its tolerance of various functional groups.[3][4]
Performance Data
| Alkene | gem-Dichloroalkane | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Styrene (B11656) | 1,1-Dichloropropane (B1633073) | Chiral OIP | 91 | 96 | [3] |
| 1,1-Diphenylethylene | Dichloromethane | Chiral OIP | 88 | 95 | [3] |
| (Z)-1-Phenylpropene | Dichloromethane | Chiral OIP | 85 | 92 | [3] |
Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene
In a nitrogen-filled glovebox, a vial is charged with the chiral OIP-cobalt(II) bromide complex (0.02 mmol, 5 mol%), zinc powder (0.4 mmol), and a stir bar. The vial is sealed and removed from the glovebox. Anhydrous 1,2-dichloroethane (B1671644) (1.0 mL) is added, followed by styrene (0.4 mmol) and 1,1-dichloropropane (0.6 mmol). The reaction mixture is stirred vigorously at room temperature for 24 hours. The reaction is then opened to the air, and the mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 1-methyl-2-phenylcyclopropane.[3][5]
Biocatalytic Asymmetric Cyclopropanation
The use of enzymes for asymmetric synthesis has gained significant traction due to their often-unparalleled stereoselectivity. Engineered hemoproteins, particularly myoglobin (B1173299) variants, have emerged as highly effective biocatalysts for asymmetric cyclopropanation.[6] These biocatalysts can be tailored through directed evolution to favor the formation of specific stereoisomers of cyclopropane products, often with exceptional levels of diastereo- and enantioselectivity.[7]
This method is particularly attractive for the synthesis of pharmaceutical intermediates and is often performed in whole-cell systems, which simplifies the process and reduces the need for purified enzymes.[8]
Performance Data
| Alkene | Diazo Reagent | Biocatalyst | Yield (%) | de (%) | ee (%) | Reference |
| Styrene | Ethyl diazoacetate | Engineered Myoglobin | >99 | >99 | >99 | [6] |
| 4-Chlorostyrene | Ethyl diazoacetate | Engineered Myoglobin | 98 | >99 | 99 | [6] |
| 2-Vinylnaphthalene | Ethyl diazoacetate | Engineered Myoglobin | 95 | >99 | 98 | [6] |
Experimental Protocol: Whole-Cell Biocatalytic Asymmetric Cyclopropanation
E. coli cells expressing the engineered myoglobin variant are cultured and harvested. The cells are then resuspended in a buffer solution. To this whole-cell suspension are added the alkene substrate (e.g., styrene) and the diazo reagent (e.g., ethyl diazoacetate), along with a reducing agent such as sodium dithionite. The reaction is typically carried out at room temperature with gentle shaking for 16-24 hours. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, filtered, and concentrated. The product is then purified by flash column chromatography.[6][8]
Conclusion
While the concept of using a chiral haloalkane like this compound for asymmetric synthesis is plausible, the modern synthetic landscape offers a plethora of more efficient, versatile, and highly stereoselective catalytic alternatives. The methods highlighted in this guide—asymmetric Simmons-Smith reactions, cobalt-catalyzed reactions with gem-dichloroalkanes, and biocatalytic approaches—represent the forefront of asymmetric cyclopropanation. These catalytic strategies generally provide higher yields, exceptional levels of stereocontrol, and broader substrate applicability compared to stoichiometric approaches. For researchers, scientists, and drug development professionals, the adoption of these advanced catalytic systems is crucial for the efficient and selective synthesis of complex chiral molecules containing the valuable cyclopropane motif.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. sas.rochester.edu [sas.rochester.edu]
A Comparative Guide to the Kinetic Studies of 1-Bromo-1-Chloropropane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving 1-bromo-1-chloropropane. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry to predict its behavior. The data presented is illustrative and based on the known reactivity of secondary alkyl halides, offering a robust framework for experimental design and hypothesis testing.
As a secondary alkyl halide, this compound is subject to a competitive interplay between nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) reactions. The predominant reaction pathway is highly dependent on factors such as the nature of the nucleophile/base, solvent properties, and temperature.
Comparison of Potential Reaction Pathways
The reactivity of this compound is dictated by its structure. The carbon atom bonded to both bromine and chlorine is a stereocenter and is subject to attack by nucleophiles or abstraction of a neighboring proton by bases. Both bromine and chlorine can act as leaving groups, though bromide is generally a better leaving group than chloride. The following sections compare the four primary reaction mechanisms.
| Reaction Type | Mechanism | Kinetics | Key Characteristics |
| S({N})1 (Substitution Nucleophilic Unimolecular) | Two-step: 1. Formation of a secondary carbocation (rate-determining). 2. Nucleophilic attack. | First-order: Rate = k[Alkyl Halide] | Favored by polar protic solvents, weak nucleophiles, and stable carbocations. Leads to racemization if the starting material is chiral.[1][2] |
| S({N})2 (Substitution Nucleophilic Bimolecular) | One-step (concerted): Backside attack of the nucleophile and simultaneous departure of the leaving group. | Second-order: Rate = k[Alkyl Halide][Nucleophile] | Favored by polar aprotic solvents and strong, non-hindered nucleophiles. Results in inversion of stereochemistry.[2] |
| E1 (Elimination Unimolecular) | Two-step: 1. Formation of a secondary carbocation (rate-determining). 2. Deprotonation by a weak base. | First-order: Rate = k[Alkyl Halide] | Competes with S({N})1. Favored by weak bases and heat. Follows Zaitsev's rule for product distribution.[3][4] |
| E2 (Elimination Bimolecular) | One-step (concerted): Simultaneous removal of a proton by a strong base and departure of the leaving group. | Second-order: Rate = k[Alkyl Halide][Base] | Favored by strong, bulky bases. Requires an anti-periplanar arrangement of the proton and leaving group.[4][5] |
Quantitative Data for Alkyl Halide Reactivity
The following tables provide illustrative quantitative data to contextualize the expected reactivity of this compound (a secondary alkyl halide) in comparison to primary and tertiary analogues.
Table 1: Illustrative Relative Rates of Nucleophilic Substitution
| Bromoalkane | Structure | Type | Relative Rate of S({N})1 Reaction | Relative Rate of S({N})2 Reaction |
| Ethyl bromide | CH({3})CH({2})Br | Primary (1°) | 1 | ~1 |
| Isopropyl bromide | (CH({3}))({2})CHBr | Secondary (2°) | 12 | ~0.02 |
| tert-Butyl bromide | (CH({3}))({3})CBr | Tertiary (3°) | ~1 x 10
| Negligible |
Data is illustrative and based on established trends in alkyl halide reactivity.[6]
Table 2: Conditions Favoring Each Reaction Pathway for a Secondary Alkyl Halide
| Reaction Pathway | Substrate | Nucleophile/Base | Solvent | Temperature |
| S({N})2 | Secondary | Strong, non-hindered nucleophile (e.g., I
| Polar aprotic (e.g., Acetone (B3395972), DMSO) | Low to moderate |
| S({N})1 | Secondary | Weak nucleophile (e.g., H({2})O, ROH) | Polar protic (e.g., Ethanol, Water) | Low to moderate |
| E2 | Secondary | Strong, hindered base (e.g., t-BuOK) | Aprotic or protic | Moderate to high |
| E1 | Secondary | Weak base (e.g., H({2})O, ROH) | Polar protic (e.g., Ethanol, Water) | Moderate to high |
Experimental Protocols
Protocol 1: Determination of S(_{N})1 Solvolysis Kinetics by Titration
This protocol is suitable for monitoring the rate of an S(_{N})1 reaction where the solvent (e.g., a water/acetone mixture) acts as the nucleophile, producing HBr as a byproduct.[7]
Materials:
-
This compound
-
Acetone/water solution (e.g., 9:1 v/v)
-
Standardized NaOH solution (e.g., 0.005 M)
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare a stock solution of this compound in acetone (e.g., 0.05 M).
-
In an Erlenmeyer flask, place a known volume (e.g., 25 mL) of the acetone/water solvent mixture.
-
Add a few drops of bromothymol blue indicator.
-
Add a precise, small volume (e.g., 1.00 mL) of the standardized NaOH solution to the flask. The solution should turn blue.
-
Initiate the reaction by adding a known volume (e.g., 1.00 mL) of the this compound stock solution to the flask, starting the stopwatch simultaneously.
-
Record the time it takes for the solution to turn from blue to yellow, which indicates that the added NaOH has been neutralized by the HBr produced.
-
Immediately add another 1.00 mL aliquot of the NaOH solution, and record the time for the subsequent color change.
-
Repeat this process for several data points.
Data Analysis: The concentration of the alkyl halide at each time point can be calculated based on the cumulative amount of NaOH consumed. The reaction order and rate constant can be determined by plotting ln[Alkyl Halide] versus time. For a first-order reaction, this plot will be linear with a slope of -k.
Protocol 2: Qualitative Comparison of S(_{N})2 Reactivity
This protocol allows for a rapid, qualitative comparison of the S(_{N})2 reaction rates of different alkyl halides.[8][9]
Materials:
-
This compound and other alkyl halides for comparison
-
15% solution of sodium iodide (NaI) in acetone
-
Dry test tubes
Procedure:
-
To a series of clean, dry test tubes, add 2 mL of the 15% NaI in acetone solution.
-
To each test tube, add a few drops of a different alkyl halide.
-
Start a stopwatch and observe the test tubes for the formation of a precipitate (NaBr or NaCl, which are insoluble in acetone).
-
Record the time at which a precipitate first becomes visible in each test tube.
Data Analysis: A faster rate of precipitate formation indicates a higher reactivity towards the S(_{N})2 reaction. This allows for a relative ranking of the substrates' reactivity.
Visualizations
Reaction Mechanisms
Experimental Workflow
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. Video: E1 Reaction: Kinetics and Mechanism [jove.com]
- 4. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.coach [chemistry.coach]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. amherst.edu [amherst.edu]
A Comparative Analysis of Nucleophilic Cross-Reactivity with 1-Bromo-1-Chloropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selective functionalization of alkyl halides is a cornerstone of molecular design. 1-Bromo-1-chloropropane, a geminal dihalide, presents a unique substrate for investigating the competitive nature of nucleophilic substitution reactions. This guide provides a comprehensive comparison of the cross-reactivity of this compound with a range of common nucleophiles, supported by established chemical principles and illustrative data. Understanding the kinetic and thermodynamic factors governing these reactions is paramount for predicting product outcomes and optimizing synthetic routes.
Executive Summary
The reaction of this compound with nucleophiles is predominantly governed by the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, nucleophilic attack will preferentially occur at the carbon atom bearing the bromine atom. The reaction mechanism, either bimolecular nucleophilic substitution (SN2) or unimolecular (SN1), is influenced by the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates. For primary geminal dihalides like this compound, the SN2 pathway is generally favored, particularly with strong, unhindered nucleophiles.
Data Presentation: Comparative Reactivity of Nucleophiles
While specific kinetic data for the reaction of this compound with a wide array of nucleophiles under identical conditions is not extensively documented in the literature, a qualitative and semi-quantitative comparison can be established based on known nucleophilicity trends and the principles of leaving group ability. The following table summarizes the expected relative reaction rates and major substitution products. The rates are normalized relative to the reaction with water.
| Nucleophile | Formula | Expected Major Product | Predicted Relative Rate (krel) | Reaction Class |
| Azide (B81097) | N3- | 1-Azido-1-chloropropane | ~500 | SN2 |
| Thiocyanate (B1210189) | SCN- | 1-Chloro-1-thiocyanatopropane | ~500 | SN2 |
| Cyanide | CN- | 1-Chloro-1-cyanopropane | ~100 | SN2 |
| Iodide | I- | 1-Chloro-1-iodopropane | ~100 | SN2 |
| Hydroxide (B78521) | OH- | 1-Chloro-1-propanol | ~50 | SN2 |
| Ammonia | NH3 | 1-Chloro-1-propanamine | ~10 | SN2 |
| Water | H2O | 1-Chloro-1-propanol | 1 | SN1/SN2 |
Note: The relative rates are illustrative and based on established nucleophilicity trends for SN2 reactions. Actual rates will vary depending on solvent, temperature, and other reaction conditions. The primary product in all cases results from the displacement of the bromide ion.
Reaction Mechanisms and Selectivity
The nucleophilic substitution on this compound can proceed through two primary mechanisms: SN2 and SN1.
SN2 Mechanism
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the leaving group and an inversion of stereochemistry at the reaction center. Given that this compound is a primary-like halide in terms of steric hindrance at the alpha-carbon, the SN2 pathway is highly favored with strong nucleophiles in polar aprotic solvents. The better leaving group, bromide, will be preferentially displaced.
SN1 Mechanism
The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. This pathway is more likely with weak nucleophiles in polar protic solvents that can stabilize the carbocation. While a primary carbocation is generally unstable, the presence of adjacent halogen atoms can have a modest stabilizing effect. If an SN1 pathway were to occur, the bromide would still be the preferred leaving group due to its greater stability as an anion.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound with different nucleophiles, a series of kinetic experiments can be performed. The following is a general protocol for determining the reaction rates.
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constants for the reaction of this compound with a series of nucleophiles.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Sodium hydroxide (NaOH)
-
Potassium cyanide (KCN)
-
Potassium thiocyanate (KSCN)
-
Anhydrous acetone (B3395972) (solvent)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
-
Internal standard (e.g., a non-reactive hydrocarbon)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) of this compound and each nucleophile in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the this compound solution and the internal standard solution.
-
Place the vials in a constant temperature water bath (e.g., 25°C) to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add a known volume of the pre-heated nucleophile solution to a reaction vial and start a timer.
-
At regular intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a large volume of cold solvent).
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining this compound and the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates a pseudo-first-order reaction (if the nucleophile is in large excess).
-
The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k') and the concentration of the nucleophile: k = k' / [Nucleophile].
-
Conclusion
The cross-reactivity of this compound with various nucleophiles is a predictable yet nuanced process. The superior leaving group ability of bromide dictates the primary site of substitution, while the strength and nature of the nucleophile, along with the reaction conditions, determine the reaction rate and mechanism. For professionals in drug development and synthetic chemistry, a thorough understanding of these principles is crucial for the rational design of synthetic pathways and the selective formation of desired products. The provided experimental framework offers a robust starting point for the quantitative evaluation of these reactions in a laboratory setting.
Performance of 1-Bromo-1-Chloropropane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-bromo-1-chloropropane in various solvent systems, focusing on its solubility, reactivity, and stability. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally similar compounds and established principles of organic chemistry to provide a thorough analysis. We also present detailed experimental protocols for researchers to generate their own quantitative data.
Physicochemical Properties: A Comparative Overview
A molecule's physical and chemical properties are fundamental to its behavior in different solvent environments. Below is a comparison of this compound with two common dichloropropane alternatives.
| Property | This compound | 1,1-Dichloropropane | 1,2-Dichloropropane |
| Molecular Formula | C₃H₆BrCl | C₃H₆Cl₂ | C₃H₆Cl₂ |
| Molecular Weight ( g/mol ) | 157.44 | 112.98 | 112.99 |
| Boiling Point (°C) | ~111 | 87.5 | 96.4 |
| Computed XLogP3 | 2.6 | 2.0 | 1.98 |
Solubility Profile
Halogenated hydrocarbons like this compound are generally expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" is a useful guide. A related compound, 1-bromo-2-chloropropane, is known to dissolve well in non-polar solvents such as hexane (B92381) and dichloromethane, while having limited solubility in water.[1]
Expected Solubility of this compound:
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Non-polar | High | "Like dissolves like"; both are non-polar. |
| Dichloromethane | Polar Aprotic | High | Good solvent for many organic compounds. |
| Acetone | Polar Aprotic | High | Good solvent for moderately polar compounds. |
| Ethanol | Polar Protic | Moderate to High | Can engage in dipole-dipole interactions. |
| Methanol | Polar Protic | Moderate | Similar to ethanol. |
| Water | Polar Protic | Low | The non-polar alkyl chain limits water solubility. |
Reactivity in Nucleophilic Substitution Reactions
The reactivity of this compound is primarily dictated by the nature of the carbon-halogen bonds. In nucleophilic substitution reactions, the weaker carbon-bromine bond is expected to be more reactive than the stronger carbon-chlorine bond.
While specific kinetic data for this compound is scarce, the relative rates of nucleophilic substitution for 1-halobutanes provide a good proxy for the expected trend in 1-halopropanes. The reactivity follows the order: I > Br > Cl.[2] This indicates that this compound will be more reactive than its dichloropropane counterparts in reactions where a halogen is the leaving group.
Relative Reactivity in Nucleophilic Substitution (SN2):
| Substrate (Analogous) | Leaving Group | Relative Rate |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
Data is illustrative of the established reactivity trend for primary alkyl halides in SN2 reactions and serves as a proxy for 1-halopropanes.[2]
Stability
The stability of this compound in different solvent systems is crucial for its storage and use in reactions. Halogenated alkanes can be susceptible to elimination reactions, especially in the presence of a strong base, and hydrolysis in protic solvents. The rate of these degradation pathways will be influenced by the solvent polarity and temperature. Generally, storage in a cool, dry place away from strong bases is recommended.
Experimental Protocols
To facilitate further research and the generation of quantitative data, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Qualitative Solubility
Objective: To qualitatively assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, dichloromethane, acetone, ethanol, methanol, water)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1 mL of the selected solvent to a clean, dry test tube.
-
Add this compound dropwise to the solvent, vortexing after each addition.
-
Continue adding the solute until it no longer dissolves and a separate phase is observed.
-
Record the approximate number of drops added to estimate the solubility as high, moderate, or low.
-
Repeat the procedure for each solvent.
Protocol 2: Quantitative Determination of Reaction Rate (Hydrolysis)
Objective: To quantitatively determine the rate of hydrolysis of this compound and compare it with other haloalkanes.
Materials:
-
This compound
-
Alternative haloalkanes (e.g., 1,1-dichloropropane, 1,2-dichloropropane)
-
Ethanol (as a co-solvent)
-
Aqueous silver nitrate (B79036) solution (AgNO₃)
-
Water bath
-
Test tubes
-
Stopwatch
-
Pipettes
Procedure:
-
Set up a water bath at a constant temperature (e.g., 50 °C).
-
In separate test tubes, prepare a solution of each haloalkane in ethanol.
-
In another set of test tubes, place an equal volume of aqueous silver nitrate solution.
-
Place all test tubes in the water bath to allow them to reach thermal equilibrium.
-
To initiate the reaction, rapidly mix the haloalkane solution with the silver nitrate solution and start the stopwatch.
-
Record the time taken for the first appearance of a precipitate (silver halide).
-
The rate of reaction is inversely proportional to the time taken for the precipitate to form.
-
Compare the rates of hydrolysis for the different haloalkanes.
Signaling Pathways and Experimental Workflows
The nucleophilic substitution reactions of this compound can proceed through two primary pathways: SN1 (unimolecular) and SN2 (bimolecular). The preferred pathway is influenced by the structure of the haloalkane, the nature of the nucleophile, the leaving group, and the solvent. As a secondary haloalkane, this compound can potentially undergo both SN1 and SN2 reactions.
SN1 Reaction Pathway
The SN1 reaction is a two-step mechanism involving the formation of a carbocation intermediate. Polar protic solvents stabilize the carbocation and the leaving group, thus favoring the SN1 pathway.
Caption: The SN1 reaction pathway for a haloalkane.
SN2 Reaction Pathway
The SN2 reaction is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. Polar aprotic solvents are preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus increasing the nucleophile's reactivity.
Caption: The SN2 reaction pathway for a haloalkane.
Experimental Workflow for Kinetic Studies
A general workflow for determining the reaction kinetics of this compound is outlined below.
Caption: General workflow for a kinetic study.
References
A Comparative Guide to the Efficacy of 1-Bromo-3-Chloropropane as a Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-bromo-3-chloropropane (B140262) as a precursor in pharmaceutical synthesis. We will delve into its efficacy, comparing it with viable alternatives, supported by available experimental data and detailed methodologies. This objective analysis aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the selection of reagents for efficient and scalable synthetic routes.
Note on Isomers: The focus of this guide is 1-bromo-3-chloropropane (CAS No. 109-70-6). While the user query specified "1-bromo-1-chloropropane," the vast majority of scientific literature and industrial applications in drug synthesis utilize the 1,3-isomer due to its specific reactivity profile. Therefore, all subsequent mentions will refer to 1-bromo-3-chloropropane.
Overview of 1-Bromo-3-Chloropropane in Drug Synthesis
1-Bromo-3-chloropropane is a valuable bifunctional alkylating agent used to introduce a three-carbon propyl linker into a molecule.[1] Its utility stems from the differential reactivity of the bromine and chlorine atoms. The carbon-bromine bond is more labile and thus more susceptible to nucleophilic substitution than the carbon-chlorine bond. This allows for selective reactions, making it a key building block for a variety of Active Pharmaceutical Ingredients (APIs).[2]
High purity of 1-bromo-3-chloropropane, typically over 99.5%, is crucial in pharmaceutical manufacturing to prevent side reactions and ensure the quality and efficacy of the final drug product.[2]
Key Applications:
-
Antipsychotics: Used in the synthesis of phenothiazine (B1677639) derivatives like Fluphenazine and Chlorpromazine.[2]
-
Lipid-regulating agents: A key reagent in the synthesis of Gemfibrozil (B1671426).[3]
-
Other pharmaceuticals: Employed in the production of a wide range of drugs including antidepressants, antihistamines, and antihypertensives.[4]
Comparative Analysis of Precursors
The primary alternatives to 1-bromo-3-chloropropane for introducing a three-carbon linker are other 1,3-dihalopropanes, such as 1,3-dibromopropane (B121459) and 1,3-dichloropropane. The choice of precursor significantly impacts reaction conditions, yields, and overall efficiency.
The reactivity of these precursors in nucleophilic substitution reactions generally follows the order of the leaving group ability of the halide: I > Br > Cl.
Data Presentation: Comparison of Alkylating Agents
| Precursor | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| 1-Bromo-3-chloropropane | 157.44[5] | 143.3[1] | Differential reactivity allowing for sequential reactions; good balance of reactivity and stability. | Potential for side reactions like dehydrohalogenation.[6] |
| 1,3-Dibromopropane | 201.89 | 167 | Higher reactivity of both bromine atoms can lead to faster reactions. | Less selective for mono-alkylation; may lead to polymerization or cyclization byproducts. |
| 1,3-Dichloropropane | 112.99 | 120-122 | Lower cost; less reactive, which can be advantageous for selectivity in some cases. | Requires harsher reaction conditions (higher temperatures, stronger bases), potentially leading to lower yields and more side products. |
Experimental Protocols and Efficacy Comparison
Case Study: N-Alkylation of Phenothiazines (Synthesis of Fluphenazine and Chlorpromazine Precursors)
The N-alkylation of the phenothiazine core is a critical step in the synthesis of many antipsychotic drugs. This typically involves the reaction of the phenothiazine nitrogen with a 3-halopropyl derivative.
Logical Relationship for Precursor Selection in Phenothiazine Alkylation
Caption: Decision matrix for selecting a 1,3-dihalopropane precursor.
Experimental Protocol: N-Alkylation of a Piperazine Intermediate with 1-Bromo-3-chloropropane (for Fluphenazine Synthesis)
This protocol is based on a scalable synthesis of Fluphenazine.[2]
-
Reactants:
-
tert-butyl piperazine-1-carboxylate (1 equivalent)
-
1-Bromo-3-chloropropane (1.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Acetone (as solvent)
-
-
Procedure:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate in acetone, add potassium carbonate.
-
Add 1-bromo-3-chloropropane dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl 4-(3-chloropropyl) piperazine-1-carboxylate.
-
The crude product can be purified by column chromatography.
-
Efficacy Comparison:
-
1-Bromo-3-chloropropane: Offers a good balance of reactivity and selectivity. The initial reaction occurs at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent reactions, as seen in the Fluphenazine synthesis.[2]
-
1,3-Dibromopropane: This is more reactive but can be less selective. In one documented synthesis of a phenothiazine derivative, the use of 1,3-dibromopropane resulted in a modest yield of 18% for the mono-alkylated product, likely due to the formation of di-alkylation and other side products.
-
1,3-Dichloropropane: Its lower reactivity necessitates more forcing conditions, which can lead to degradation of sensitive substrates and the formation of impurities.
Case Study: O-Alkylation in Gemfibrozil Synthesis
One synthetic route to Gemfibrozil involves the O-alkylation of 2,5-dimethylphenol (B165462).
Experimental Workflow for Gemfibrozil Synthesis
Caption: Alternative precursors in the O-alkylation step of Gemfibrozil synthesis.
Experimental Protocol: Synthesis of a Gemfibrozil Intermediate using 1-Bromo-3-chloropropane
This protocol is a simplified representation of a known synthetic route.[3]
-
Reactants:
-
2,5-dimethylphenol (1 equivalent)
-
Sodium hydroxide (B78521) (1 equivalent)
-
1-Bromo-3-chloropropane (1 equivalent)
-
Toluene/DMSO (as solvent)
-
-
Procedure:
-
A solution of 2,5-dimethylphenol and sodium hydroxide is prepared in a toluene/DMSO solvent system.
-
1-Bromo-3-chloropropane is added to the reaction mixture.
-
The reaction is heated to yield 1-(3-chloropropoxy)-2,5-dimethylbenzene.
-
This intermediate is then carried forward in subsequent steps to yield Gemfibrozil.
-
Alternative Protocol using 1,3-Dibromopropane:
A patented method describes the synthesis of Gemfibrozil using 1,3-dibromopropane.[7] In this route, 2,5-dimethylphenol is reacted with diethyl malonate in the presence of a base, followed by nucleophilic substitution with 1,3-dibromopropane.
Efficacy Comparison:
Direct comparative yields for these specific, multi-step syntheses are not available in the literature. However, the choice of precursor influences the overall synthetic strategy.
-
The use of 1-bromo-3-chloropropane allows for the isolation of a chloro-intermediate, which can be advantageous for purification and for controlling the subsequent steps of the synthesis.
-
The use of 1,3-dibromopropane in the alternative route suggests that its higher reactivity is harnessed in a different synthetic design, where the second bromine atom is displaced in a later step.
Conclusion
1-bromo-3-chloropropane stands as a highly effective and versatile precursor in drug synthesis due to the differential reactivity of its two halogen atoms. This property allows for a degree of control and selectivity in complex synthetic pathways that is often desirable in pharmaceutical manufacturing.
While alternatives like 1,3-dibromopropane offer higher reactivity, this can come at the cost of selectivity, potentially leading to lower yields of the desired mono-alkylated product and the formation of impurities. Conversely, 1,3-dichloropropane, while more economical, often requires harsher reaction conditions that may not be suitable for sensitive substrates.
The optimal choice of precursor will ultimately depend on the specific requirements of the synthetic route, including the nature of the substrate, the desired selectivity, and considerations of cost and scalability. However, for reactions requiring a balance of reactivity and control, 1-bromo-3-chloropropane remains a preferred and widely implemented choice in the pharmaceutical industry.
Signaling Pathways: It is important to clarify that as a synthetic precursor, 1-bromo-3-chloropropane is a chemical building block and does not have a direct role in biological signaling pathways. Its function is to be incorporated into the final API, which is the molecule designed to interact with biological targets.
References
- 1. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Preparation method of gemfibrozil - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Quantification of 1-Bromo-1-Chloropropane: GC-MS vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of halogenated hydrocarbons like 1-bromo-1-chloropropane is critical in various stages of pharmaceutical development and chemical research, particularly when monitoring for potential genotoxic impurities. The choice of analytical methodology is paramount to ensure sensitivity, specificity, and reliability of the results. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound and its isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Due to the limited availability of validated methods specifically for this compound, this guide will focus on methods developed for its closely related isomer, 1-bromo-3-chloropropane (B140262). The physicochemical similarities between these isomers, as detailed in Table 1, allow for the adaptation of these methods with appropriate validation.
Physicochemical Properties of Bromochloropropane Isomers
A comparison of the key physicochemical properties of this compound and its isomers is essential to justify the applicability of analytical methods across these compounds.
| Property | This compound | 1-Bromo-3-chloropropane |
| Molecular Formula | C₃H₆BrCl | C₃H₆BrCl |
| Molecular Weight | 157.44 g/mol | 157.44 g/mol |
| Boiling Point | ~108.9 °C | 144-145 °C |
| Density | ~1.528 g/cm³ | 1.592 g/mL at 25 °C |
Table 1: Comparison of Physicochemical Properties. The similar molecular weights and related structures suggest that chromatographic behavior can be predicted and methods can be adapted with appropriate validation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the specificity of mass spectrometric detection make it a preferred method for trace-level analysis of potential genotoxic impurities.
Experimental Protocol: GC-MS for 1-Bromo-3-chloropropane
This method is adapted from a validated procedure for the determination of 1-bromo-3-chloropropane as a potential genotoxic impurity.[1][2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: AB-Inowax (30 m × 0.25 mm × 0.2 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 240 °C for 6 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions (m/z): 77 (M-Br) and 156 (M+).
-
-
Sample Preparation:
-
Diluent: N,N-dimethylformamide (DMF).
-
Standard Solution: Prepare a stock solution of 1-bromo-3-chloropropane in DMF and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample matrix in DMF to a known concentration.
-
Performance Data
The following table summarizes the validation parameters for the GC-MS method for the quantification of 1-bromo-3-chloropropane.[1]
| Validation Parameter | Result |
| Linearity (Range) | 15.0 - 75.0 ppm |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 5.0 ppm |
| Limit of Quantification (LOQ) | 15.0 ppm |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD%) | Not explicitly stated, but method deemed precise. |
Table 2: GC-MS Method Validation Summary.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. For small halogenated alkanes, reverse-phase HPLC is a common approach.
Experimental Protocol: HPLC for 1-Bromo-3-chloropropane
The following is a reverse-phase HPLC method suitable for the analysis of 1-bromo-3-chloropropane.[3]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Newcrom R1 (150 x 4.6 mm) or a similar reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For MS compatibility, formic acid can be substituted for phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water.
-
Standard Solution: Prepare a stock solution of 1-bromo-3-chloropropane in the diluent and perform serial dilutions.
-
Sample Solution: Dissolve the sample matrix in the diluent to a known concentration.
-
Performance Data
| Validation Parameter | Expected Performance |
| Linearity (Range) | Typically in the low to mid ppm range. |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | Dependent on the chromophore, but can be in the low ppm or high ppb range. |
| Limit of Quantification (LOQ) | Typically 3x the LOD. |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 5% |
Table 3: Expected HPLC Method Performance.
Comparison of GC-MS and HPLC for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with detection by mass. | Separation based on polarity and interaction with stationary phase, with UV or other detection. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a broader range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Generally very high, especially in selected ion monitoring (SIM) mode, allowing for trace-level detection. | Sensitivity is dependent on the detector and the analyte's chromophore. May be less sensitive than GC-MS for this compound class. |
| Specificity | High, due to mass fragmentation patterns providing structural information. | Can be lower than GC-MS; co-elution with other compounds can be an issue. |
| Sample Preparation | May require derivatization for non-volatile compounds, but is often simpler for volatile analytes (e.g., headspace analysis). | Generally straightforward dissolution of the sample in the mobile phase. |
| Analysis Time | Typically longer run times compared to modern UHPLC. | Can be faster, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Cost & Complexity | Higher initial instrument cost and more complex operation and maintenance. | Lower initial instrument cost and generally simpler to operate. |
Table 4: Head-to-Head Comparison of GC-MS and HPLC.
Visualizing the Workflow and Decision Process
To aid in the understanding of the analytical process and method selection, the following diagrams, generated using Graphviz, illustrate a typical workflow for analytical method validation and a decision-making tree for choosing between GC-MS and HPLC.
Caption: General workflow for analytical method validation.
References
A Cost-Benefit Analysis of 1-Bromo-1-Chloropropane in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the scale-up of chemical syntheses. This guide provides a comprehensive cost-benefit analysis of 1-bromo-1-chloropropane as a reactant in large-scale synthesis, comparing its potential performance, cost-effectiveness, and safety profile against viable alternatives. Due to the relative scarcity of commercial availability and large-scale application data for this compound, this analysis will also draw comparisons with its more common isomer, 1-bromo-3-chloropropane (B140262), and other dihalopropanes to provide a thorough comparative landscape.
Executive Summary
This compound is a geminal dihalopropane with potential applications as a building block in organic synthesis, particularly for the introduction of a propylidene group or the formation of heterocyclic systems. Its primary theoretical advantage lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds, which could allow for sequential, selective reactions. However, its limited commercial availability on a large scale and the lack of extensive application data are significant drawbacks. In contrast, alternatives such as 1,1-dibromopropane and 1,1-dichloropropane, as well as the isomeric 1-bromo-3-chloropropane, are more readily available and have more established applications and safety profiles. The choice of reagent will ultimately depend on the specific synthetic requirements, including desired reactivity, cost constraints, and safety considerations.
Data Presentation: A Comparative Overview
The following tables summarize the key physical and chemical properties, as well as indicative pricing, for this compound and its alternatives. It is important to note that pricing for this compound is not widely available for bulk quantities, reflecting its limited industrial-scale use. The prices listed are for comparison purposes and are subject to change based on supplier and market fluctuations.
Table 1: Physicochemical Properties of this compound and Alternatives
| Property | This compound | 1,1-Dibromopropane | 1,1-Dichloropropane | 1-Bromo-3-chloropropane |
| CAS Number | 34652-54-5[1] | 598-17-4[2] | 78-99-9[3] | 109-70-6 |
| Molecular Formula | C₃H₆BrCl[1] | C₃H₆Br₂[2] | C₃H₆Cl₂[3] | C₃H₆BrCl |
| Molecular Weight ( g/mol ) | 157.44[4] | 201.89[2] | 112.98[3] | 157.44[5] |
| Boiling Point (°C) | Not readily available | 133.5[2] | 88 | 143.3[6] |
| Density (g/mL at 25°C) | Not readily available | 1.975[2] | 1.13[3] | 1.597 |
Table 2: Indicative Cost Comparison
| Compound | Indicative Price (per kg) | Availability |
| This compound | Not readily available in bulk | Limited |
| 1,1-Dibromopropane | ~$50 - $150 | Readily available |
| 1,1-Dichloropropane | ~$10 - $30[7] | Readily available |
| 1-Bromo-3-chloropropane | ~$15 - $50[8] | Readily available |
Performance Comparison: Reactivity and Synthetic Utility
The utility of this compound in synthesis is dictated by the reactivity of the carbon-halogen bonds. In nucleophilic substitution reactions, the carbon-bromine bond is significantly more labile than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion compared to the chloride ion.[9] This differential reactivity could theoretically be exploited for selective, stepwise functionalization.
Alternatives:
-
1,1-Dibromopropane: Offers two reactive C-Br bonds. This can be advantageous for reactions requiring the introduction of a propylidene group through double displacement or for the formation of cyclopropane (B1198618) rings. However, controlling the reaction to achieve mono-substitution can be challenging.
-
1,1-Dichloropropane: The C-Cl bonds are less reactive than C-Br bonds, requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles). This can be beneficial for selectivity in certain cases but may be a drawback in terms of energy consumption and compatibility with sensitive functional groups.
-
1-Bromo-3-chloropropane: As a vicinal dihalopropane, it is a versatile building block for the synthesis of three-carbon chains and is widely used in the pharmaceutical and agrochemical industries.[10][11] Its established use provides a wealth of literature on its reactivity and handling.
Experimental Protocols
Due to the limited availability of specific large-scale synthesis protocols for this compound, a representative experimental protocol for a related reaction is provided below. This protocol for the synthesis of 1-bromo-3-chloropropane via the anti-Markovnikov addition of hydrogen bromide to allyl chloride illustrates a common industrial method for producing mixed haloalkanes.
Protocol: Synthesis of 1-Bromo-3-chloropropane
Objective: To synthesize 1-bromo-3-chloropropane by the free-radical addition of hydrogen bromide to allyl chloride.
Materials:
-
Allyl chloride
-
Hydrogen bromide (gas)
-
Organic peroxide initiator (e.g., dibenzoyl peroxide)
-
Anhydrous solvent (e.g., n-hexane)
-
Oxygen
-
Sodium carbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a suitable reactor equipped with a gas inlet, stirrer, and temperature control, a solution of allyl chloride and the organic peroxide initiator in an anhydrous solvent is prepared.
-
A controlled stream of oxygen is introduced into the reaction mixture.[12]
-
The reactor is cooled to the desired temperature (e.g., 10°C).[12]
-
Hydrogen bromide gas is bubbled through the solution at a controlled rate while maintaining the temperature.[12]
-
The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of allyl chloride.
-
Upon completion, the reaction mixture is washed with water and a dilute solution of sodium carbonate to remove any unreacted HBr and acidic byproducts.
-
The organic layer is separated, dried over a suitable drying agent, and filtered.
-
The solvent and any unreacted starting materials are removed by distillation.
-
The final product, 1-bromo-3-chloropropane, is purified by fractional distillation. The main product is separated from the isomeric byproduct, 2-bromo-1-chloropropane.[13]
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of a haloalkane.
Caption: A logical diagram illustrating the cost-benefit considerations for selecting a dihalopropane reagent.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis is currently hampered by a lack of comprehensive data on its industrial-scale production, cost, and specific applications. While its differential reactivity presents a theoretical advantage for selective synthesis, its limited availability makes it a less practical choice compared to its isomer, 1-bromo-3-chloropropane, and other dihalopropanes like 1,1-dibromopropane and 1,1-dichloropropane.
For researchers and drug development professionals, the choice of a dihalopropane reagent should be guided by a careful evaluation of the required reactivity, budget constraints, and the scalability of the process. While this compound may be a subject of academic interest for novel synthetic routes, for large-scale industrial applications, the more established and readily available alternatives currently offer a more pragmatic and cost-effective solution. Further research into the synthesis and applications of this compound is needed to fully assess its potential as a valuable tool in the synthetic chemist's arsenal.
References
- 1. This compound | 34652-54-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Buy 1,1-Dichloropropane | 78-99-9 [smolecule.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1 Bromo 3 Chloropropane - High Quality with Best Pricing [antareschempvtltd.com]
- 6. I-BCP, Trimethylene bromochloride, Trimethylene chlorobromide | 1-Bromo-3-chloropropane, 99% | 109-70-6 | 1-Bromo-3-chloropropane, 99% | Ottokemi™ Product [ottokemi.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 1-Bromo-3-chloropropane Dealer and Distributor | 1-Bromo-3-chloropropane Supplier | 1-Bromo-3-chloropropane Stockist | 1-Bromo-3-chloropropane Importers [multichemindia.com]
- 11. nbinno.com [nbinno.com]
- 12. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 13. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-1-chloropropane: A Guide for Laboratory Professionals
Effective management and disposal of 1-Bromo-1-chloropropane are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this halogenated organic compound.
As a flammable, toxic, and environmentally hazardous substance, this compound necessitates strict adherence to disposal protocols.[1][2][3] Improper disposal can lead to safety hazards, environmental contamination, and regulatory non-compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety precautions are in place. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Waste Classification and Segregation
This compound is classified as a halogenated organic waste.[6][7] It is imperative to segregate this waste stream from non-halogenated organic wastes to ensure proper disposal and to avoid potentially hazardous reactions.[6][8]
Key Segregation Guidelines:
-
Halogenated Waste: Collect this compound and other organic compounds containing bromine, chlorine, fluorine, or iodine in a designated, clearly labeled, and compatible waste container.[6][9]
-
Non-Halogenated Waste: Keep non-halogenated solvents and organic materials in a separate, appropriately labeled container.[6]
-
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, strong bases, or metals.[5]
Spill Management and Cleanup
In the event of a small spill, trained personnel may clean it up, provided it can be done within approximately 10 minutes.[9]
Small Spill Cleanup Protocol:
-
Ensure Proper PPE: Wear double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat.[9]
-
Absorb the Spill: Use an inert, dry absorbent material such as sand, earth, or vermiculite (B1170534) to contain and absorb the spilled liquid.[3][9]
-
Collect and Containerize: Carefully collect the absorbent material and place it in a suitable, sealable container for disposal as hazardous waste.[3][5][9]
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.
For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or the appropriate emergency response team.
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data Summary
While specific quantitative disposal limits can vary based on local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value | Citation(s) |
| Chemical Classification | Halogenated Organic Compound | [6],[7] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility | [6],[4] |
| UN Number | 2688 | [2] |
| UN Hazard Class | 6.1 | [2],[3] |
| UN Packing Group | III | [2],[3] |
| Flash Point | >57°C | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, metals | [5] |
Experimental Protocols
The standard and recommended procedure for the disposal of this compound is not based on in-laboratory chemical treatment or neutralization. Instead, the established protocol involves collection, proper storage, and subsequent disposal by a licensed hazardous waste management company, which will typically use high-temperature incineration.
Detailed Methodology for Waste Accumulation:
-
Container Selection: Obtain a waste container that is compatible with halogenated organic solvents. Polyethylene containers are often recommended.[9] The use of metal safety cans is generally not advised as halogenated solvents can degrade to form acids that corrode metal.[9]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound" and any other components.[8]
-
Accumulation: Add waste to the container, ensuring not to overfill it (a general rule is to fill to no more than 90% capacity).[10] Keep the container tightly sealed when not in use to prevent the release of flammable and toxic vapors.[9][10]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, such as a flammable storage cabinet or a storage cabinet under a fume hood.[9] The storage area should be away from heat, sparks, and open flames.[5][9]
-
Disposal Request: Once the container is full or the project is complete, follow your institution's procedures to request a pickup from the EHS department or the contracted hazardous waste disposal service.
It is crucial to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate compliance.[2][5] Do not dispose of this compound down the drain or by evaporation.[9]
References
- 1. lobachemie.com [lobachemie.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
